Vorinostat
Description
Structure
3D Structure
Propriétés
IUPAC Name |
N'-hydroxy-N-phenyloctanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEXFXRVDQXREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041133 | |
| Record name | Vorinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Vorinostat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015568 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Slightly soluble in ethanol, isopropanol and acetone; freely soluble in dimethylsulfide; insoluble in methylene chloride, 7.16e-02 g/L | |
| Record name | Vorinostat | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vorinostat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015568 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to light orange powder, White solid | |
CAS No. |
149647-78-9 | |
| Record name | Vorinostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149647-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Vorinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02546 | |
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| Record name | Vorinostat | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759852 | |
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| Record name | Vorinostat | |
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| Record name | Vorinostat | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=701852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Vorinostat | |
| Source | EPA DSSTox | |
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| Record name | N-Hydroxy-N'-phenyloctanediamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | VORINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58IFB293JI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vorinostat | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vorinostat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015568 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
159-160.5 °C | |
| Record name | Vorinostat | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Core Mechanism of Action of Vorinostat in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity across a spectrum of hematological and solid malignancies. Its primary mechanism of action revolves around the inhibition of class I and II HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins. This epigenetic modulation results in the reactivation of silenced tumor suppressor genes and the alteration of key signaling pathways governing cell cycle progression, apoptosis, and angiogenesis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.
Core Mechanism: Histone Deacetylase (HDAC) Inhibition
This compound functions as a pan-HDAC inhibitor, targeting the zinc-containing catalytic domain of class I and II histone deacetylases.[1] By chelating the zinc ion, this compound effectively blocks the enzymatic activity of HDACs, preventing the removal of acetyl groups from the lysine (B10760008) residues of histones H2A, H2B, H3, and H4.[1] This leads to an accumulation of acetylated histones, which neutralizes their positive charge and weakens their interaction with the negatively charged DNA backbone. The resulting relaxed chromatin structure, or euchromatin, allows for increased accessibility of transcription factors to DNA, leading to the re-expression of genes that are often silenced in cancer cells.[2]
Beyond histones, this compound also induces the acetylation of a variety of non-histone proteins, including transcription factors (e.g., p53), chaperone proteins (e.g., Hsp90), and cytoskeletal proteins (e.g., α-tubulin).[2] This broadens the scope of its cellular effects, influencing protein stability, activity, and localization.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound against HDACs
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 10[3] |
| HDAC3 | 20[3] |
Table 2: Antiproliferative Activity of this compound (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HH | Cutaneous T-Cell Lymphoma | 0.146[4] |
| HuT78 | Cutaneous T-Cell Lymphoma | 2.062[4] |
| MJ | Cutaneous T-Cell Lymphoma | 2.697[4] |
| MylA | Cutaneous T-Cell Lymphoma | 1.375[4] |
| SeAx | Cutaneous T-Cell Lymphoma | 1.510[4] |
| SW-982 | Synovial Sarcoma | 8.6[5] |
| SW-1353 | Chondrosarcoma | 2.0[5] |
| SMMC7721 | Hepatocellular Carcinoma | 1.5[6] |
| BEL7402 | Hepatocellular Carcinoma | 2.5[6] |
| HepG2 | Hepatocellular Carcinoma | 3.0[6] |
Table 3: this compound-Induced Apoptosis in Cancer Cells
| Cell Line | Cancer Type | This compound Concentration (µM) | Duration (hours) | Apoptotic Cells (%) |
| NB4 | Acute Myeloid Leukemia | 1.0 | 24 | ~20[7] |
| U937 | Acute Myeloid Leukemia | 1.0 | 24 | ~15[7] |
| NB4 | Acute Myeloid Leukemia | 2.0 | 48 | ~45[7] |
| U937 | Acute Myeloid Leukemia | 2.0 | 48 | ~35[7] |
Table 4: Effect of this compound on Cell Cycle Distribution in Sarcoma Cell Lines
| Cell Line | Treatment (48h) | % G0/G1 | % S | % G2/M |
| SW-982 | Control | 55.2 | 34.1 | 10.7 |
| SW-982 | This compound (8.6 µM) | 72.5 | 18.3 | 9.2 |
| SW-1353 | Control | 60.1 | 28.5 | 11.4 |
| SW-1353 | This compound (2.0 µM) | 68.7 | 21.9 | 9.4 |
| Data adapted from Kramer et al. (2015).[5] |
Key Cellular Processes Affected by this compound
Cell Cycle Arrest
This compound induces cell cycle arrest, primarily at the G1/S and G2/M checkpoints, in a variety of cancer cell types.[5] A key mechanism underlying G1 arrest is the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[8][9] this compound-induced histone hyperacetylation in the promoter region of the CDKN1A gene (encoding p21) leads to its increased expression.[8] p21, in turn, inhibits the activity of cyclin-CDK complexes (e.g., Cyclin D/CDK4, Cyclin E/CDK2), preventing the phosphorylation of the retinoblastoma protein (pRb).[1] Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry.[1] this compound has also been shown to downregulate the expression of cyclins, such as Cyclin D1 and Cyclin B1.[3][8]
Induction of Apoptosis
This compound triggers apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]
-
Intrinsic Pathway: this compound modulates the expression of Bcl-2 family proteins, leading to a pro-apoptotic state. It downregulates the expression of anti-apoptotic proteins like Bcl-2 and upregulates the expression of pro-apoptotic BH3-only proteins such as Bim, BMF, and Noxa.[1][10] This shift in the Bcl-2 family balance leads to the activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3 and subsequent apoptosis.[10]
-
Extrinsic Pathway: this compound can upregulate the expression of death receptors (e.g., FAS) and their ligands (e.g., TRAIL), sensitizing cancer cells to apoptosis initiated by these pathways.[1]
Inhibition of Angiogenesis
This compound exerts anti-angiogenic effects primarily by suppressing the expression of key pro-angiogenic factors, notably Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[1][11] Under hypoxic conditions, which are common in the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, including VEGF. This compound has been shown to inhibit HIF-1α expression, in some cases through the inhibition of its translation.[11][12] The subsequent reduction in VEGF levels leads to decreased endothelial cell proliferation, migration, and tube formation, thereby inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.
Modulation of Key Signaling Pathways
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. This compound has been shown to inhibit this pathway at multiple levels. In some cancer cell types, this compound can downregulate the expression of total Akt.[8] Furthermore, by modulating the acetylation status of proteins involved in this pathway, this compound can lead to decreased phosphorylation and activation of Akt and its downstream effector, mTOR.[13] Inhibition of the PI3K/Akt/mTOR pathway contributes to the anti-proliferative and pro-apoptotic effects of this compound.
References
- 1. This compound—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Epigenetics: Mechanisms and Crosstalk of a HDAC Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (SAHA) | HDAC inhibitor | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. Histone deacetylase inhibitors this compound and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Induces Reactive Oxygen Species and DNA Damage in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanism of Action of the Histone Deacetylase Inhibitor this compound Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Histone Deacetylase Inhibitor, this compound, Represses Hypoxia Inducible Factor 1 Alpha Expression through Translational Inhibition | PLOS One [journals.plos.org]
- 12. The histone deacetylase inhibitor, this compound, represses hypoxia inducible factor 1 alpha expression through translational inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound upregulates MICA via the PI3K/Akt pathway to enhance the ability of natural killer cells to kill tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Anti-Tumor Activity of Vorinostat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a wide range of preclinical models.[1][2] As a member of the hydroxamic acid class of HDAC inhibitors, this compound targets class I and class II HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone proteins.[2][3][4] This alteration in protein acetylation status results in the modulation of gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][5][6] This technical guide provides a comprehensive overview of the preclinical research on this compound's anti-tumor activity, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of HDAC enzymes. By chelating the zinc ion in the active site of HDACs, it blocks their catalytic activity, leading to hyperacetylation of lysine (B10760008) residues on histone tails.[4] This reduces the positive charge of histones, weakening their interaction with negatively charged DNA and resulting in a more open chromatin structure. This "relaxed" chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes like p21.[4][5][7]
Beyond histone acetylation, this compound also influences the acetylation of non-histone proteins involved in key cellular processes.[5] These include transcription factors such as p53, cell cycle regulators, and molecular chaperones like Hsp90.[2][8] The multifaceted effects of this compound culminate in cell cycle arrest, primarily at the G1 and G2/M phases, and the induction of apoptosis through both intrinsic and extrinsic pathways.[9][10][11][12][13][14]
Signaling Pathways Modulated by this compound
This compound's anti-tumor activity is mediated through its influence on several critical signaling pathways.
Caption: Core mechanism of this compound action.
Key pathways affected include:
-
PI3K/AKT/mTOR Pathway: this compound has been shown to suppress this critical cell survival and proliferation pathway.[4][15]
-
T-Cell Receptor (TCR) Signaling: In cutaneous T-cell lymphoma (CTCL), this compound interferes with TCR signaling.[4][16]
-
Hypoxia Inducible Factor (HIF) Signaling: this compound can attenuate hypoxia signaling by modulating the nuclear translocation of HIF-1 alpha.[17]
-
Insulin-like Growth Factor (IGF) Signaling: The anti-tumor action of this compound involves interaction with the IGF signaling pathway.[6]
Caption: Key signaling pathways modulated by this compound.
Quantitative Anti-Tumor Activity
The anti-proliferative effects of this compound have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in the micromolar range.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HL-60 | Myeloid Leukemia | Not specified, effective at 2.5 µM | 24 |
| K562 | Chronic Myelogenous Leukemia | Not specified, effective at micromolar concentrations | Not specified |
| A431 | Epidermoid Carcinoma | Not specified, effective at 2µM | Not specified |
| OCI-AML3 | Acute Myeloid Leukemia | 1.55 | 24 |
| OCI-AML3 | Acute Myeloid Leukemia | 0.42 | 72 |
| SW-982 | Synovial Sarcoma | Not specified, effective at low micromolar concentrations | Not specified |
| SW-1353 | Chondrosarcoma | Not specified, effective at low micromolar concentrations | Not specified |
| PC-3 | Prostate Cancer | Micromolar concentrations | Not specified |
| MDA-MB-231 | Breast Cancer | Not specified, effective up to 100 µM | 24 |
| MCF-7 | Breast Cancer | Not specified, effective up to 100 µM | 24 |
| SMMC7721 | Hepatocellular Carcinoma | Not specified, synergistic with oxaliplatin (B1677828) | 48 |
| BEL7402 | Hepatocellular Carcinoma | Not specified, synergistic with oxaliplatin | 48 |
| HepG2 | Hepatocellular Carcinoma | Not specified, synergistic with oxaliplatin | 48 |
Note: IC50 values can vary depending on the specific assay conditions.
In vivo studies using xenograft models have corroborated the in vitro findings, showing significant tumor growth inhibition.
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Xenograft Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition |
| A431 | Epidermoid Carcinoma | 100 mg/kg, IP, daily | Significant arrest in tumor growth |
| PC-3 in bone | Prostate Cancer | Not specified | 30-33% reduction in tumor volume and diameter |
| Myeloma | Multiple Myeloma | 100 mg/kg, IP, 5 days/week | Slight inhibition alone; marked reduction with melphalan |
| Hepatocellular Carcinoma | Hepatocellular Carcinoma | 25 mg/kg, daily | No significant effect alone; significant reduction with oxaliplatin |
Combination Therapies
Preclinical evidence strongly suggests that this compound can potentiate the cytotoxicity of conventional chemotherapeutic agents and targeted therapies.[1] Synergistic or additive effects have been observed when this compound is combined with agents such as:
-
Cytosine Arabinoside (ara-C) and Etoposide (B1684455): Sequential administration of this compound followed by ara-C or etoposide resulted in synergistic cytotoxicity in leukemia cell lines.[1][9]
-
Carboplatin and Paclitaxel: Preclinical studies have shown enhanced cytotoxicity when this compound is co-administered with taxanes and platinum compounds.[18][19]
-
Oxaliplatin: A synergistic anti-cancer effect was observed in hepatocellular carcinoma cells both in vitro and in vivo.[20]
-
Melphalan: Markedly enhanced anti-myeloma effects were seen in vitro and in vivo.[21]
-
PI3K inhibitors: Synergistic effects were observed in cutaneous T-cell lymphoma.[16]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used to evaluate this compound's anti-tumor activity.
Caption: General experimental workflow for preclinical evaluation of this compound.
Cell Viability Assays (MTS/XTT)
-
Objective: To determine the effect of this compound on cell proliferation and to calculate IC50 values.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.[7]
-
Treat cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).[7]
-
Add MTS or XTT reagent to each well and incubate according to the manufacturer's instructions.[7]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
-
Western Blot Analysis
-
Objective: To assess the levels of protein expression and acetylation.
-
Procedure:
-
Treat cells with this compound and a vehicle control for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.[7]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., acetylated histones, p21, cleaved caspase-3, PARP, cyclins, and proteins from relevant signaling pathways).[10][15][22][23]
-
Incubate with a corresponding HRP-conjugated secondary antibody.[4]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution and to quantify apoptosis.
-
Cell Cycle Analysis:
-
Treat cells with this compound.
-
Harvest, wash, and fix the cells in cold 70% ethanol.[7]
-
Resuspend the cells in a solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[1][7][9]
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Treat cells with this compound.
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide.
-
Analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Procedure:
-
Implant human cancer cells subcutaneously or orthotopically into immunocompromised mice (e.g., nu/nu or SCID mice).[15][24]
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) and a vehicle control according to a predetermined schedule.[15][21][24]
-
Measure tumor volume regularly using calipers.
-
At the end of the study, excise the tumors for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers.[12]
-
Conclusion
Preclinical studies have robustly established this compound as a promising anti-cancer agent with a well-defined mechanism of action. Its ability to inhibit HDACs leads to a cascade of cellular events, including cell cycle arrest and apoptosis, through the modulation of multiple signaling pathways. The quantitative data from both in vitro and in vivo models demonstrate its efficacy across a spectrum of malignancies, particularly highlighting its potential in combination therapies. The experimental protocols outlined in this guide provide a framework for further investigation into the therapeutic potential of this compound and other HDAC inhibitors in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cancer biology: mechanism of antitumour action of this compound (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. The Mechanism of Action of the Histone Deacetylase Inhibitor this compound Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical studies of this compound (suberoylanilide hydroxamic acid) combined with cytosine arabinoside and etoposide for treatment of acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Histone Deacetylase Inhibitor, this compound, Reduces Tumor Growth at the Metastatic Bone Site and Associated Osteolysis, but Promotes Normal Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. europeanreview.org [europeanreview.org]
- 15. This compound, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound suppresses hypoxia signaling by modulating nuclear translocation of hypoxia inducible factor 1 alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Carboplatin and Paclitaxel in Combination With Either this compound or Placebo for First-Line Therapy of Advanced Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound enhances the anticancer effect of oxaliplatin on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Antitumor activity of this compound-incorporated nanoparticles against human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Histone deacetylase inhibitors this compound and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Initial Testing (Stage 1) of this compound (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Histone Code: A Technical Guide to the Non-Histone Targets of Vorinostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a well-established histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma. While its primary mechanism of action involves the inhibition of HDACs, leading to histone hyperacetylation and altered gene expression, a growing body of evidence reveals that the therapeutic effects of this compound extend beyond histone modification. This technical guide provides an in-depth exploration of the non-histone protein targets of this compound, offering insights into its broader pharmacological profile. We will delve into the quantitative analysis of these interactions, detail the experimental methodologies used for their identification, and visualize the signaling pathways modulated by these off-target effects.
Quantitative Data on Non-Histone Targets of this compound
The direct binding affinities of this compound to many of its non-histone targets are not extensively characterized with inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) in purified systems. Much of the available quantitative data pertains to the downstream cellular effects of this compound, such as the IC50 for cell viability or growth inhibition in various cancer cell lines. This reflects the complexity of deconvoluting direct target engagement from the downstream consequences of HDAC inhibition.
| Cell Line / System | Assay Type | IC50 Value (µM) | Reference(s) |
| OCI-AML3 (AML) | Cell Viability | 1.55 (24h) | [1] |
| OCI-AML3 (AML) | Cell Viability | 0.42 (72h) | [1] |
| HL-60 (AML) | Cell Viability | ~1-2 | [2] |
| HH (CTCL) | Cell Proliferation | 0.146 | [3][4] |
| HuT78 (CTCL) | Cell Proliferation | 2.062 | [3][4] |
| MJ (CTCL) | Cell Proliferation | 2.697 | [3][4] |
| Myla (CTCL) | Cell Proliferation | 1.375 | [3][4] |
| SeAx (CTCL) | Cell Proliferation | 1.510 | [3][4] |
| HUT78 (CTCL) | Growth Inhibition | 0.675 | [5] |
Table 1: Cellular IC50 Values of this compound in Various Cancer Cell Lines. These values represent the concentration of this compound required to inhibit cellular proliferation or viability by 50% and are influenced by a multitude of factors beyond direct engagement with a single non-histone target.
Key Non-Histone Protein Targets and Affected Signaling Pathways
This compound has been shown to modulate the activity of several key signaling pathways through its interaction with non-histone proteins. These interactions contribute to its anti-cancer effects by influencing cell proliferation, survival, and signaling cascades.
T-Cell Receptor (TCR) Signaling
This compound has been demonstrated to interfere with the TCR signaling pathway, a critical pathway for T-cell activation and function. This is particularly relevant to its efficacy in cutaneous T-cell lymphoma. A key target in this pathway is the Zeta-chain-associated protein kinase 70 (ZAP70) . This compound treatment leads to a decrease in the phosphorylation of ZAP70 at tyrosines 319 and 493, which is crucial for its kinase activity and downstream signaling.[3][4]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and growth. This compound has been shown to suppress this pathway by decreasing the phosphorylation of Akt at serine 473.[3][4][6] This inhibitory effect on a key survival pathway contributes to the pro-apoptotic activity of this compound.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and immune responses. This compound has been shown to modulate this pathway by selectively inhibiting the phosphorylation of STAT6 and, in some contexts, affecting STAT3 and STAT5.[6][7] This modulation can alter cytokine production and the cellular response to inflammatory signals.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound's effects on this pathway are complex and can be cell-type dependent. Some studies indicate that this compound can suppress the phosphorylation of Extracellular signal-regulated kinase (ERK) .[8][9]
Ubiquitination Pathway
Recent evidence has identified Ubiquitin Conjugating Enzyme E2 C (UBE2C) as a non-histone target of this compound. This compound has been shown to downregulate the expression of UBE2C, which is involved in the ubiquitination process and has been implicated in cancer progression.[10][11][12][13] By targeting UBE2C, this compound can influence protein degradation and reverse the epithelial-mesenchymal transition (EMT), a process involved in cancer metastasis.
Experimental Protocols for Target Identification
The identification of non-histone targets of this compound relies on a variety of advanced proteomic techniques. Below are overviews of the key experimental workflows.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful mass spectrometry-based quantitative proteomics technique used to identify and quantify protein abundance changes in response to a stimulus, such as drug treatment.
Detailed Methodology:
-
Cell Culture and Labeling: Two populations of cells are cultured in parallel. One population is grown in "light" medium containing normal amino acids (e.g., 12C6-arginine and 12C6-lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-arginine and 13C6-lysine). The cells are cultured for a sufficient number of passages to ensure near-complete incorporation of the labeled amino acids into the proteome.
-
Treatment: The "heavy" labeled cells are treated with this compound, while the "light" labeled cells serve as the vehicle-treated control.
-
Cell Lysis and Protein Mixing: Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein from the "light" and "heavy" lysates are then mixed.
-
Protein Digestion and Peptide Fractionation: The mixed protein sample is digested into peptides, typically using trypsin. The resulting peptide mixture can be fractionated to reduce complexity before mass spectrometry analysis.
-
Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometer detects pairs of chemically identical peptides that differ only in their mass due to the isotopic labeling. The relative peak intensities of these peptide pairs are used to quantify the difference in protein abundance or post-translational modification (e.g., acetylation) between the control and this compound-treated samples.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a drug to its target protein in a cellular environment. The principle is that drug binding can stabilize the target protein, leading to an increase in its melting temperature.
Detailed Methodology:
-
Cell Treatment: Intact cells or cell lysates are incubated with this compound or a vehicle control.
-
Thermal Challenge: The treated samples are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified. This can be done for a specific protein of interest using methods like Western blotting or for many proteins simultaneously using mass spectrometry (thermal proteome profiling).
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates direct binding and stabilization of the target protein.
Affinity Chromatography
Affinity chromatography is a technique used to purify a specific molecule or a group of molecules from a complex mixture based on a highly specific biological interaction. For target identification of a drug like this compound, the drug is immobilized on a solid support to "pull down" its binding partners from a cell lysate.
Detailed Methodology:
-
Ligand Immobilization: A derivative of this compound containing a suitable linker is chemically coupled to a solid support, such as agarose (B213101) or magnetic beads.
-
Cell Lysis: Cells are lysed to release their protein content.
-
Incubation: The cell lysate is incubated with the this compound-immobilized beads, allowing the target proteins to bind to the immobilized drug.
-
Washing: The beads are washed extensively to remove proteins that do not specifically bind to this compound.
-
Elution: The specifically bound proteins are eluted from the beads, often by changing the pH, ionic strength, or by competing with an excess of free this compound.
-
Protein Identification: The eluted proteins are identified, typically by mass spectrometry.
Conclusion
The therapeutic efficacy of this compound is not solely attributable to its well-documented inhibition of histone deacetylases. A comprehensive understanding of its pharmacological profile must include its interactions with a range of non-histone protein targets. This guide has provided an overview of these targets, the signaling pathways they modulate, and the experimental approaches used for their discovery. Further research into the quantitative aspects of these interactions will be crucial for optimizing the clinical use of this compound and for the development of more selective and potent second-generation HDAC inhibitors with tailored off-target activities. The continued application of advanced proteomic techniques will undoubtedly uncover additional non-histone targets, further elucidating the complex and multifaceted mechanism of action of this important anti-cancer agent.
References
- 1. ZAP-70 binding specificity to T cell receptor tyrosine-based activation motifs: the tandem SH2 domains of ZAP-70 bind distinct tyrosine-based activation motifs with varying affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. oaepublish.com [oaepublish.com]
- 4. mdpi.com [mdpi.com]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. aurogene.eu [aurogene.eu]
- 9. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. worldscientific.com [worldscientific.com]
An In-depth Technical Guide to Epigenetic Modifications Induced by Vorinostat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are pivotal in cellular function and disease pathogenesis. Among the key players in the epigenetic machinery are histone deacetylases (HDACs), enzymes that are frequently dysregulated in various cancers. Vorinostat (suberoylanilide hydroxamic acid, or SAHA) is a potent, orally active pan-HDAC inhibitor that targets class I, II, and IV HDACs. Initially identified for its ability to induce differentiation in transformed cells, it has since been approved by the FDA for the treatment of cutaneous T-cell lymphoma (CTCL) and is under investigation for a range of other malignancies.
This technical guide provides a comprehensive overview of the epigenetic modifications induced by this compound, detailing its mechanism of action, its effects on histone and non-histone proteins, and its influence on broader signaling networks. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for professionals in research and drug development.
Core Mechanism of Action
This compound's primary mechanism involves binding to the active site of HDAC enzymes. Specifically, its hydroxamic acid moiety chelates the zinc ion essential for the catalytic activity of class I, II, and IV HDACs. This inhibition prevents the removal of acetyl groups from the lysine (B10760008) residues of histones and other proteins. The resulting accumulation of acetylated proteins, or hyperacetylation, leads to significant changes in chromatin structure and gene expression.
Caption: this compound inhibits HDACs, leading to protein hyperacetylation.
Key Epigenetic Modifications
Histone Hyperacetylation
The most direct epigenetic consequence of this compound treatment is the accumulation of acetylated histones. This modification neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA, which leads to a more relaxed, transcriptionally active chromatin structure (euchromatin).
-
Affected Histones: this compound induces the hyperacetylation of all four core nucleosomal histones (H2A, H2B, H3, and H4). In CTCL cell lines, these effects are visible within 30 minutes of exposure.
-
Specific Marks: Studies have confirmed increased acetylation at specific sites, including H3K9, H3K18, and H3K27, which are markers for active promoters and enhancers. In AML cells, this compound treatment leads to an enrichment of H3K9 acetylation around the promoters and downstream of the transcription start sites of active genes.
Acetylation of Non-Histone Proteins
HDACs target a vast array of non-histone proteins, and this compound-induced inhibition consequently affects numerous cellular processes beyond transcription. A global proteomic analysis identified 61 proteins with increased lysine acetylation following this compound treatment in breast cancer cells. These targets are involved in cell proliferation, apoptosis, protein stability, and DNA damage repair.
| Target Protein | Cellular Function | Consequence of this compound-Induced Acetylation | References |
| p53 | Tumor Suppressor | Heightened activation, leading to cell cycle arrest and apoptosis. | |
| Hsp90 | Chaperone Protein | Acetylation disrupts Hsp90's function, interfering with HIF-1α nuclear translocation and attenuating hypoxia signaling. | |
| α-tubulin | Cytoskeletal Protein | Acetylation of α-tubulin, a substrate of HDAC6, can induce changes in cell motility. | |
| RUNX3 | Transcription Factor | Increased acetylation enhances its transactivation activity, leading to elevated expression of immune response genes in NK cells. | |
| Ku70 | DNA Repair Protein | Acetylation of Ku70 is associated with DNA double-strand breaks and can impair the nonhomologous end joining repair pathway. |
Crosstalk with DNA Methylation
While this compound does not directly inhibit DNA methyltransferases (DNMTs), it can indirectly influence DNA methylation patterns. In non-small cell lung cancer cells, this compound treatment was found to down-regulate DNMT1 and DNMT3b. This reduction in DNMT activity can lead to the demethylation and re-expression of silenced genes, such as the hTERT promoter. This demonstrates a critical crosstalk between histone acetylation and DNA methylation, where changes in one can dynamically influence the other.
Regulation of MicroRNA Expression
This compound can also modulate the expression of microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression post-transcriptionally. In various cancer cell lines, this compound treatment has been shown to significantly alter miRNA profiles, with some miRNAs being upregulated by as much as two-fold. These modulated miRNAs often have target genes involved in critical cancer-related processes like angiogenesis, apoptosis, and cell proliferation.
Impact on Signaling Pathways
This compound's epigenetic modifications trigger widespread changes in cellular signaling. Functional analyses have identified several key pathways that are significantly modulated by the drug.
T-Cell Receptor (TCR), MAPK, and JAK-STAT Pathways
In CTCL, this compound has been shown to modify the signaling of the T-cell receptor (TCR), MAPK, and JAK-STAT pathways. It represses a large set of genes associated with the TCR and its downstream effectors. Mechanistically, this compound inhibits the phosphorylation of key kinases like ZAP70 (at Tyr319 and Tyr493) and its downstream target AKT (at Ser473), thereby dampening TCR signaling.
Caption: this compound inhibits key kinase phosphorylation in TCR signaling.
AKT/mTOR Signaling Pathway
In epidermoid squamous cell carcinoma, this compound has been found to dampen the mTOR signaling pathway. Treatment leads to a significant reduction in the phosphorylation of mTOR and its downstream targets, including the S6 ribosomal protein, p70S6 kinase, and 4E-BP1. This inhibition of the AKT/mTOR survival pathway contributes to the drug's anti-proliferative and pro-apoptotic effects.
Hypoxia Signaling Pathway
This compound potently inhibits the hypoxia signaling pathway by interfering with the nuclear translocation of Hypoxia Inducible Factor 1 alpha (HIF-1α). This is achieved not through chromatin remodeling, but by inducing the hyperacetylation of Hsp90, a chaperone protein required for HIF-1α's interaction with the nuclear import machinery. The disruption of this interaction prevents HIF-1α from moving into the nucleus, thereby suppressing the expression of hypoxia-response genes like VEGF.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line / Cancer Type | Assay | Endpoint | Value | Reference(s) |
| OCI-AML3 (AML) | Cell Viability | IC50 (24 hr) | 1.55 µM | |
| OCI-AML3 (AML) | Cell Viability | IC50 (72 hr) | 0.42 µM | |
| Advanced Solid Tumors | Phase I Trial | Max Tolerated Dose | 400 mg daily or 200 mg twice daily | |
| CTCL | Clinical Trial | Apoptosis Induction | Increased apoptosis at 1–5 µM for 48 hrs | |
| A375 (Melanoma) | Western Blot | Histone H4 Acetylation | Maximal accumulation at 2.5 µM for 24 hrs |
Table 2: Gene and Protein Expression Changes
| Cell Line / Cancer Type | Target | Change | Fold Change / Magnitude | Reference(s) |
| NK-92 (NK Cells) | Upregulated Genes | Expression | 1,829 genes | |
| NK-92 (NK Cells) | Downregulated Genes | Expression | 1,991 genes | |
| NSCLC | Various miRNAs | Expression | Up to 2-fold change | |
| OCI-AML3 (AML) | Genes with increased H3K9Ac | Acetylation | 13,429 genes |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to study the effects of this compound.
Caption: General workflow for studying this compound's cellular effects.
Western Blot for Histone Acetylation
This protocol is used to detect changes in the acetylation levels of specific histone proteins.
-
Cell Treatment: Culture cells (e.g., A375 melanoma cells) to 70-80% confluency. Treat with desired concentrations of this compound (e.g., 0-5 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes at 95°C.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate proteins by size using electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against an acetylated histone (e.g., anti-acetyl-Histone H3, anti-acetyl-H4) overnight at 4°C. Also, probe a separate blot with an antibody for total histone H3 or GAPDH as a loading control.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the acetylated histone signal to the loading control.
Chromatin Immunoprecipitation (ChIP-seq)
This protocol is used to identify the genome-wide locations of specific histone modifications.
-
Cell Treatment and Cross-linking: Treat cells (e.g., NK-92 cells) with 1 µM this compound or vehicle for 24 hours. Cross-link protein to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to the histone mark of interest (e.g., anti-H3K27ac).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-histone-DNA complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments. Perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to a reference genome. Perform peak calling to identify regions of enrichment for the histone mark. Analyze differential binding between this compound-treated and control samples.
Cell Viability (MTS) Assay
This protocol is used to determine the cytotoxic effect of this compound and calculate its IC50 value.
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at a final concentration ≤0.1%).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the results to the vehicle-treated control wells (set as 100% viability). Plot the percentage of cell viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Conclusion
This compound is a powerful epigenetic modulator with a multifaceted mechanism of action. Its primary role as an HDAC inhibitor leads to the hyperacetylation of both histone and non-histone proteins, fundamentally altering the cellular landscape. These direct epigenetic changes trigger a cascade of downstream effects, including the reprogramming of enhancer landscapes, modulation of DNA methylation and miRNA expression, and the disruption of key oncogenic signaling pathways. The comprehensive data and protocols presented in this guide offer a technical foundation for researchers and drug developers to further explore the therapeutic potential of this compound and to design rational combination therapies that leverage its unique epigenetic activities. A deeper understanding of these mechanisms is crucial for optimizing its clinical application and overcoming resistance.
A Technical Guide to the Molecular Pathways of Vorinostat-Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma (CTCL) and investigated for a range of other malignancies.[1][2] Its primary mechanism of action involves the induction of programmed cell death, or apoptosis, in transformed cells.[1][3] This technical guide provides an in-depth exploration of the molecular signaling cascades activated by this compound to trigger apoptosis. We will dissect the core pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) routes, the role of reactive oxygen species (ROS), and the influence of the p53 tumor suppressor protein. This document summarizes key quantitative data from preclinical studies, presents detailed protocols for essential experimental assays, and utilizes pathway diagrams to visualize the complex molecular interactions central to this compound's pro-apoptotic efficacy.
Core Molecular Pathways of this compound-Induced Apoptosis
As a broad-spectrum inhibitor of class I and II HDACs, this compound's primary effect is the accumulation of acetylated histones and non-histone proteins.[1][4] This epigenetic modulation alters chromatin structure, leading to the transcriptional activation of tumor suppressor genes and genes involved in apoptosis, while repressing genes that promote survival.[4][5] this compound orchestrates apoptosis through a multi-pronged attack involving several interconnected signaling pathways.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route for this compound-induced apoptosis.[6][7] The process is initiated by intracellular stress signals that converge on the mitochondria.
-
Upregulation of BH3-Only Proteins: this compound treatment leads to the hyperacetylation of histone H4 on the promoter regions of several pro-apoptotic BH3-only genes, members of the Bcl-2 family.[6] This results in the transcriptional upregulation and increased protein expression of key initiators like BIM, BMF, and NOXA .[6]
-
BAX/BAK Activation: These activated BH3-only proteins then bind to and antagonize anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL), which are often downregulated by this compound.[1][8][9] This releases the effector proteins BAX and BAK from inhibition, causing them to oligomerize and form pores in the mitochondrial outer membrane.[10][11]
-
Apoptosome Formation and Caspase-9 Activation: The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.[7] Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the formation of the "apoptosome," which recruits and activates the initiator caspase-9 .[10][12]
The Extrinsic (Death Receptor) Pathway
This compound also sensitizes cancer cells to the extrinsic apoptotic pathway.
-
Death Receptor Upregulation: It can increase the expression of death receptors and their ligands, such as the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[1]
-
Downregulation of c-FLIP: Crucially, this compound potently downregulates the expression of cellular FLICE-like inhibitory protein (c-FLIP), a key inhibitor of caspase-8.[12][13] The reduction of c-FLIP lowers the threshold for the activation of the extrinsic pathway.
-
Caspase-8 Activation: Upon ligand binding to death receptors, the death-inducing signaling complex (DISC) is formed, leading to the activation of the initiator caspase-8 .[13] Activated caspase-8 can then directly activate effector caspases or cleave the BH3-only protein Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.
The Execution Pathway
Both the intrinsic (via caspase-9) and extrinsic (via caspase-8) pathways converge on the activation of effector caspases.
-
Caspase-3/7 Activation: Initiator caspases cleave and activate the executioner caspases-3 and -7 .[14]
-
Substrate Cleavage: These activated effector caspases are responsible for the proteolytic cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP) , which is critical for DNA repair.[14][15] The cleavage of these substrates leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell dismantling.[15]
Contributing Molecular Mechanisms
-
Reactive Oxygen Species (ROS) and DNA Damage: this compound treatment has been shown to induce the generation of reactive oxygen species (ROS).[16][17] This increase in oxidative stress can cause DNA damage, evidenced by the formation of γ-H2AX foci, a marker for DNA double-strand breaks.[16][17] This DNA damage response can, in turn, trigger a G2/M cell cycle arrest and feed into the intrinsic apoptotic pathway.[16] Pre-treatment with antioxidants like N-acetyl cysteine (NAC) can mitigate this compound-induced DNA damage and apoptosis.[16]
-
Role of p53: this compound's action can be both p53-dependent and independent.[14] In cells with wild-type p53, this compound can induce p53 acetylation, which enhances its stability and transcriptional activity.[9][11] Acetylated p53 can then upregulate pro-apoptotic target genes, such as Bad .[9] However, this compound also effectively induces apoptosis in p53-mutant or null cells, often through the p53-independent upregulation of the CDK inhibitor p21.[3][14]
Diagrams of Molecular Pathways and Workflows
Caption: this compound induces apoptosis via intrinsic, extrinsic, ROS, and p53 pathways.
References
- 1. This compound—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oncotarget.com [oncotarget.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound in autophagic cell death: a critical insight into autophagy-mediated, -associated and -dependent cell death for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 9. Transactivation of bad by this compound-induced acetylated p53 enhances doxorubicin-induced cytotoxicity in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination of this compound and caspase-8 inhibition exhibits high anti-tumoral activity on endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound/SAHA-induced apoptosis in malignant mesothelioma is FLIP/caspase 8-dependent and HR23B-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histone deacetylase inhibitors this compound and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. This compound Induces Reactive Oxygen Species and DNA Damage in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Induces Reactive Oxygen Species and DNA Damage in Acute Myeloid Leukemia Cells | PLOS One [journals.plos.org]
Vorinostat's Impact on Cell Cycle Arrest and Proliferation: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a potent histone deacetylase (HDAC) inhibitor that modulates gene expression and induces antitumor effects, including the inhibition of proliferation and induction of cell cycle arrest.[1] As a pan-inhibitor of class I and II HDACs, this compound's primary mechanism involves the accumulation of acetylated histones and non-histone proteins, which alters chromatin structure and regulates the transcription of key genes involved in cellular processes.[2][3] This technical guide provides an in-depth analysis of this compound's effects on cell cycle regulation, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action
This compound exerts its biological effects by binding to the zinc-containing catalytic domain of HDAC enzymes.[2] This inhibition leads to the hyperacetylation of lysine (B10760008) residues on the N-terminal tails of core histones (H3 and H4) and various non-histone proteins.[4][5] Histone hyperacetylation results in a more relaxed, open chromatin structure (euchromatin), which increases the accessibility of DNA to transcription factors.[4] This, in turn, reactivates the expression of silenced tumor suppressor genes and other genes that regulate critical cellular functions, including cell cycle progression, differentiation, and apoptosis.[1][4]
Caption: High-level overview of this compound's mechanism of action.
Induction of Cell Cycle Arrest
This compound's anti-proliferative effects are largely mediated by its ability to induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[1] The specific phase of arrest is often dependent on the cell type and the concentration of the drug used.[1][6]
G1 Phase Arrest
G1 arrest is a common outcome of this compound treatment in numerous cancer cell lines.[2][7] The primary mechanism involves the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21 (also known as CDKN1A), which can occur in both a p53-dependent and p53-independent manner.[2][8]
-
p21 Upregulation: this compound promotes the acetylation of histones H3 and H4 associated with the p21 gene promoter, leading to increased transcription.[9] It also enhances the protein stability of p21.[1][10] The induced p21 protein then binds to and inhibits cyclin/CDK complexes, particularly Cyclin D/CDK4 and Cyclin E/CDK2.[2][11]
-
Downregulation of G1 Cyclins and CDKs: Treatment with this compound has been shown to decrease the expression of Cyclin D1 and reduce the phosphorylation of CDK2 and CDK4.[8][9]
-
Rb-E2F Pathway: The inhibition of Cyclin/CDK complexes prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry.[2]
Caption: Signaling pathway for this compound-induced G1 cell cycle arrest.
G2/M Phase Arrest
In several cancer types, particularly at higher concentrations, this compound induces arrest at the G2/M transition.[6][12][13] This effect is mediated by the modulation of different sets of cell cycle regulators.
-
Cyclin B1/CDK1 Complex: this compound has been shown to transcriptionally downregulate Cyclin B1.[13] This reduces the activity of the Cyclin B1/CDK1 complex, which is the master regulator of entry into mitosis, thereby causing a G2 phase arrest.[13]
-
PTEN Upregulation: In breast cancer cells, this compound-induced G2/M arrest has been linked to the upregulation of the tumor suppressor PTEN.[12][14]
-
p21 Involvement: The CDK inhibitor p21 can also play a role in G2/M arrest by inhibiting the Cyclin B1/CDK1 complex.[11]
-
Aurora Kinase Pathway: The anti-mitotic effects of this compound can be enhanced when combined with aurora kinase inhibitors, leading to a more pronounced G2/M arrest and increased apoptosis.[15][16]
Caption: Signaling pathway for this compound-induced G2/M cell cycle arrest.
Quantitative Data on Cell Cycle Distribution
The effect of this compound on cell cycle progression has been quantified in various cancer cell lines. The following tables summarize key findings from published studies.
Table 1: this compound-Induced G1 Phase Arrest in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (SAHA) Conc. | Treatment Time | % Cells in G0/G1 (Control) | % Cells in G0/G1 (Treated) | Reference |
|---|---|---|---|---|---|---|
| SW-982 | Synovial Sarcoma | 8.6 µM | 48 h | ~60% | ~75% | [8] |
| SW-1353 | Chondrosarcoma | 2.0 µM | 48 h | ~55% | ~70% | [8] |
| A375 | Melanoma | 2.5 µM | 24 h | Not specified | 67.5% | [17] |
| HL-60 | Leukemia | ≤ 2.5 µM | 24 h | Not specified | Significant Increase | [6] |
| RRCL | Resistant Lymphoma | Not specified | Not specified | Not specified | Significant Increase |[11] |
Table 2: this compound-Induced G2/M Phase Arrest in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (SAHA) Conc. | Treatment Time | Outcome | Reference |
|---|---|---|---|---|---|
| MCF-7 | Breast Cancer | 50-100 µM | 24 h | Arrest at G2/M phase | [12][14] |
| MDA-MB-231 | Breast Cancer | 50-100 µM | 24 h | Arrest at G2/M phase | [12][14] |
| D54MG | Glioma | 3 µM | 24-72 h | Arrest at G2 phase | [13] |
| HL-60 | Leukemia | > 2.5 µM | 24 h | Arrest at G2/M phase |[6] |
Experimental Protocols
Reproducible and robust experimental design is critical for studying the effects of this compound. Below are detailed protocols for key assays.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.[18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound (SAHA) stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase (approx. 70-80% confluency) at the time of harvesting.
-
Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle control (DMSO) at a concentration equal to that in the highest this compound dose. Incubate for the desired time period (e.g., 24, 48 hours).
-
Harvesting: Aspirate the medium and wash cells once with PBS. Detach adherent cells using trypsin-EDTA. Collect all cells (including those in the supernatant) by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS, centrifuging between washes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet once with PBS. Resuspend the pellet in 0.5 mL of PI staining solution and incubate at 37°C for 30 minutes in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. Use appropriate software (e.g., FlowJo, FCS Express) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol: Western Blot Analysis of Cell Cycle Proteins
This protocol outlines the detection of key cell cycle regulatory proteins.[13][18]
Materials:
-
Treated cell pellets (from a parallel experiment to flow cytometry)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-Cyclin D1, anti-Cyclin B1, anti-phospho-CDK2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C. Wash three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash three times with TBST. Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin) to ensure equal protein loading.
Caption: General experimental workflow for studying this compound's effects.
Conclusion
This compound effectively halts cancer cell proliferation by inducing cell cycle arrest through complex, multi-faceted mechanisms. Its ability to cause G1 and/or G2/M arrest is primarily driven by the transcriptional regulation of key cell cycle genes, such as the potent CDK inhibitor p21, and the downregulation of critical cyclins like Cyclin D1 and Cyclin B1.[2][13] The specific cellular response is context-dependent, varying with drug concentration and cancer cell type. The quantitative data and established protocols provided in this guide offer a robust framework for researchers investigating the anti-proliferative properties of this compound and other HDAC inhibitors, facilitating further exploration into their therapeutic potential in oncology.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated analysis of the molecular action of this compound identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound, a histone deacetylase inhibitor, facilitates fear extinction and enhances expression of the hippocampal NR2B-containing NMDA receptor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. oncotarget.com [oncotarget.com]
- 8. Histone deacetylase inhibitors this compound and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mechanism of Action of the Histone Deacetylase Inhibitor this compound Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound enhances protein stability of p27 and p21 through negative regulation of Skp2 and Cks1 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanreview.org [europeanreview.org]
- 13. This compound modulates cell cycle regulatory proteins in glioma cells and human glioma slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces G2/M cell cycle arrest in breast cancer cells via upregulation of PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combining histone deacetylase inhibitor this compound with aurora kinase inhibitors enhances lymphoma cell killing with repression of c-Myc, hTERT, and micro-RNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. benchchem.com [benchchem.com]
The Role of Vorinostat in Gene Expression Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a potent, small-molecule inhibitor of class I and II histone deacetylases (HDACs) that has garnered significant attention in oncology. Approved by the FDA for the treatment of cutaneous T-cell lymphoma (CTCL), its mechanism of action is rooted in the epigenetic regulation of gene expression.[1][2] This technical guide provides an in-depth examination of this compound's core mechanisms, its impact on histone and non-histone proteins, its modulation of critical signaling pathways, and the experimental methodologies used to elucidate these effects. By altering the cellular acetylome, this compound triggers a cascade of events including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis, making it a cornerstone for developing epigenetic therapies.[3][4]
Core Mechanism of Action: Rebalancing the Epigenetic Landscape
The regulation of gene expression is intricately linked to the dynamic structure of chromatin, which is primarily composed of DNA wrapped around histone proteins. The acetylation state of lysine (B10760008) residues on these histone tails is a critical determinant of chromatin accessibility and, consequently, gene transcription.[4] This state is maintained by the opposing activities of two enzyme families:
-
Histone Acetyltransferases (HATs): These enzymes add acetyl groups to lysine residues, neutralizing their positive charge. This weakens the interaction between histones and DNA, leading to a more relaxed, "euchromatin" state that is permissive for transcription.[4]
-
Histone Deacetylases (HDACs): These enzymes remove acetyl groups, restoring the positive charge on lysine residues. This promotes a more condensed, "heterochromatin" structure, which represses gene transcription.[3][4]
In many cancers, HDACs are overexpressed or dysregulated, leading to the silencing of crucial tumor suppressor genes.[5] this compound directly counteracts this by inhibiting the activity of class I and II HDACs.[1][6] Its hydroxamic acid group chelates the zinc ion within the catalytic domain of these enzymes, blocking their deacetylase function.[7] The primary consequence is the global accumulation of acetylated histones (hyperacetylation), particularly on histones H3 and H4.[3][8] This shifts the chromatin structure to a more open configuration, allowing transcription factors to access promoter regions and reactivate the expression of previously silenced genes.[3][4] It is estimated that this compound alters the transcription of approximately 2-5% of expressed genes.[4]
Impact on Cellular Processes through Gene Regulation
By remodeling the chromatin landscape, this compound modulates the expression of a specific subset of genes that govern critical cellular processes, ultimately contributing to its anti-tumor effects.
Cell Cycle Arrest
This compound induces cell cycle arrest, primarily at the G1/S and G2/M checkpoints, preventing cancer cell proliferation.[3][9] This is achieved by altering the expression of key cell cycle regulators:
-
Upregulation of p21 (WAF1/CIP1): A hallmark of HDAC inhibitor activity, this compound consistently increases the expression of the cyclin-dependent kinase inhibitor p21.[9][10] This occurs through the hyperacetylation of histones at the p21 gene promoter, leading to its transcriptional activation, often in a p53-independent manner.[9][10]
-
Downregulation of Cyclins: this compound has been shown to reduce the levels of key cyclins, such as Cyclin D1 and Cyclin B1, which are essential for cell cycle progression.[9][11] The reduction in Cyclin B1/cdk1 complex activity is a direct contributor to G2 arrest.[9]
Induction of Apoptosis
This compound promotes programmed cell death in cancer cells by shifting the balance between pro-apoptotic and anti-apoptotic proteins.[3] This is accomplished by:
-
Upregulating Pro-apoptotic Genes: It can increase the expression of pro-apoptotic proteins like those in the BH3-only family.[12]
-
Downregulating Anti-apoptotic Genes: It reduces the expression of anti-apoptotic proteins from the Bcl-2 family.[12][13]
-
Activating Caspase Pathways: By altering the expression of apoptosis-related genes, this compound can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of executioner caspases like caspase-3 and caspase-8.[10][13]
Regulation of Non-Histone Proteins
The therapeutic effects of this compound are not solely dependent on histone modification. HDACs also deacetylate a wide array of non-histone proteins, and their inhibition by this compound leads to the hyperacetylation and functional modulation of these targets.[3][12] This adds another layer of complexity to its mechanism of action.
| Target Protein | Cellular Function | Consequence of Acetylation by this compound |
| p53 | Tumor Suppressor, Cell Cycle, Apoptosis | Increased stability and activation, enhancing its tumor-suppressive functions.[14] |
| α-tubulin | Cytoskeleton, Cell Motility | Hyperacetylation can disrupt microtubule function and cell motility. |
| Hsp90 | Chaperone Protein, Protein Stability | Inhibition of its chaperone function, leading to the degradation of client oncogenic proteins. |
| Ku70 | DNA Damage Repair | Modulation of its role in DNA repair pathways. |
| NF-κB | Transcription Factor, Inflammation, Survival | Inhibition of NF-κB nuclear translocation, reducing the expression of inflammatory and survival genes.[15] |
Modulation of Key Signaling Pathways
This compound's influence on the cellular acetylome allows it to intersect with and modulate multiple signaling pathways crucial for cancer cell growth and survival.
The PI3K/AKT/mTOR Pathway
This compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell survival, proliferation, and metabolism.[14][16] In epidermoid squamous cell carcinoma, for instance, this compound treatment leads to a reduction in AKT and mTOR signaling.[14] This dampening effect contributes significantly to its ability to block proliferation and induce apoptosis.[14]
The Insulin-Like Growth Factor (IGF-IR) Pathway
Studies in endometrial cancer have demonstrated that this compound interacts with the IGF-IR signaling pathway.[10][11] While the effects can be cell-type specific, this compound has been shown to upregulate the expression of IGF-IR itself while also increasing levels of the tumor suppressor PTEN, which negatively regulates the downstream PI3K/AKT pathway.[10][11] This modulation can abolish the anti-apoptotic signals normally provided by IGF-I, sensitizing cells to apoptosis.[10]
Quantitative Data Summary
The potency and effects of this compound vary across different cancer types and cell lines. The following tables summarize key quantitative data from preclinical studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| OCI-AML3 | Acute Myeloid Leukemia | 1.55 | 24 hours |
| OCI-AML3 | Acute Myeloid Leukemia | 0.42 | 72 hours |
| SW-982 | Synovial Sarcoma | 8.6 | 48 hours |
| SW-1353 | Chondrosarcoma | 2.0 | 48 hours |
| Various | Multiple Cell Lines | 0.146 - 2.7 | Not Specified |
(Data compiled from multiple sources[6][17][18])
Table 2: Effects of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| A375 Melanoma | Control | - | - | 25% |
| A375 Melanoma | 2.5 µM this compound (24h) | 67.5% | 20.4% | 12.1% |
| A375 Melanoma | 5 Gy Radiation only | - | - | 48% |
| SW-982 Sarcoma | Control | 55.3% | 24.3% | 20.4% |
| SW-982 Sarcoma | 8.6 µM this compound (48h) | 71.9% | 10.3% | 17.8% |
| SW-1353 Sarcoma | Control | 60.5% | 19.3% | 20.2% |
| SW-1353 Sarcoma | 2.0 µM this compound (48h) | 75.1% | 10.7% | 14.2% |
(Data compiled from multiple sources[18][19])
Key Experimental Protocols
Studying the effects of this compound requires a combination of cellular and molecular biology techniques. Below are detailed protocols for essential assays.
Cell Viability Assay (MTS Method)
This protocol determines the dose-dependent effect of this compound on cell viability.
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]
-
Drug Preparation: Prepare serial dilutions of this compound from a stock solution (e.g., 10 mM in DMSO) in fresh culture medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO at the final concentration used in the highest drug dose).[15]
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[15]
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.[15]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Subtract background absorbance (medium only) from all readings. Normalize results to the vehicle-treated control wells (set as 100% viability) and plot viability against drug concentration to calculate the IC50 value.[15]
Western Blot for Histone Acetylation
This protocol detects changes in the acetylation status of histone proteins.
-
Cell Treatment & Lysis: Treat cells in 6-well plates with the desired concentrations of this compound (e.g., 1-5 µM) for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A, sodium butyrate) to preserve acetylation marks.[15][20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Dilute equal amounts of protein (e.g., 20-30 µg) in 2x SDS loading buffer and boil at 95°C for 5 minutes.[21]
-
Electrophoresis & Transfer: Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[21]
-
Blocking: Block the membrane in 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature.[21]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-Total Histone H3 or anti-Actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Culture and treat approximately 1 x 10⁶ cells with this compound (e.g., 1 µM) or vehicle control for the desired time (e.g., 48 hours).[22]
-
Harvesting: Harvest the cells, including any floating cells from the supernatant, and wash three times with PBS.
-
Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C overnight.[22]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[22]
-
Data Acquisition: Incubate for 30 minutes at room temperature, protected from light. Analyze the samples on a flow cytometer, measuring the fluorescence of the PI-stained DNA.
-
Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.[22]
Chromatin Immunoprecipitation (ChIP)
This protocol identifies the specific genomic regions (e.g., gene promoters) associated with hyperacetylated histones following this compound treatment.
-
Cell Treatment & Crosslinking: Treat approximately 1 x 10⁷ cells with this compound or vehicle. Crosslink proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis & Sonication: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet and sonicate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific for an acetylated histone (e.g., anti-acetyl-H3K9).[6] Include a negative control (e.g., IgG antibody).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-histone-DNA complexes.
-
Washes & Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Crosslinks: Reverse the protein-DNA crosslinks by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[6]
Conclusion
This compound stands as a paradigm for epigenetic therapy, exerting its anti-neoplastic effects through a multifaceted mechanism centered on the regulation of gene expression. By inhibiting HDACs, it restores a transcriptional landscape that is hostile to cancer cell survival, reactivating tumor suppressor pathways and promoting cell cycle arrest and apoptosis.[3][4] Furthermore, its ability to modulate the function of non-histone proteins and key oncogenic signaling pathways broadens its therapeutic impact.[12][14] The continued elucidation of these complex molecular interactions, through the application of the detailed protocols herein, will be crucial for optimizing the use of this compound in combination therapies and for the rational design of next-generation epigenetic drugs.
References
- 1. This compound—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Cancer biology: mechanism of antitumour action of this compound (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Integrated analysis of the molecular action of this compound identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pseudo-utp.com [pseudo-utp.com]
- 9. This compound modulates cell cycle regulatory proteins in glioma cells and human glioma slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mechanism of Action of the Histone Deacetylase Inhibitor this compound Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mechanism of Action of the Histone Deacetylase Inhibitor this compound Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]
- 12. Cancer Epigenetics: Mechanisms and Crosstalk of a HDAC Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The histone deacetylase inhibitor this compound prevents TNFα-induced necroptosis by regulating multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ami-1.com [ami-1.com]
- 18. Histone deacetylase inhibitors this compound and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. benchchem.com [benchchem.com]
- 21. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Vorinostat's Impact on Chromatin Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms of Vorinostat, a potent histone deacetylase (HDAC) inhibitor, and its profound effects on chromatin architecture. This compound, also known as suberoylanilide hydroxamic acid (SAHA), has garnered significant attention in oncology for its ability to remodel chromatin and reactivate tumor suppressor genes.[1][2][3] This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols to investigate its effects, and quantitative data summarizing its impact on histone acetylation and gene expression.
Core Mechanism of Action: Reversing Epigenetic Silencing
This compound exerts its primary effect by inhibiting the activity of class I and II histone deacetylases (HDACs).[1][3] In cancer cells, HDACs are often overexpressed, leading to the removal of acetyl groups from the lysine (B10760008) residues of histone tails. This results in a more compact chromatin structure, known as heterochromatin, which restricts the access of transcription factors to DNA, thereby silencing the expression of critical genes, including tumor suppressors.[4]
This compound, by chelating the zinc ion in the active site of HDACs, blocks their enzymatic activity.[3] This leads to an accumulation of acetylated histones, particularly on H3 and H4.[1] The increased acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interactions between histones and DNA. This results in a more relaxed and open chromatin conformation, or euchromatin, making gene promoters and enhancers more accessible to the transcriptional machinery.[1][4] Consequently, genes that were previously silenced are reactivated, leading to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][3][4] Beyond histones, this compound also influences the acetylation status and function of various non-histone proteins involved in crucial cellular processes.[1]
Signaling Pathway of this compound Action
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and chromatin relaxation.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from studies investigating the impact of this compound on histone acetylation and gene expression in various cancer cell lines.
Table 1: this compound-Induced Changes in Histone Acetylation
| Cell Line | Histone Mark | This compound Concentration | Duration of Treatment | Fold Change/Observation | Reference |
| OCI-AML3 (AML) | H3K9ac | 1 µM | 24 hours | 13,429 genes with H3K9ac enrichment | [1] |
| NK-92 (NK Cell Leukemia) | H3K27ac | 1 µM | 24 hours | 7,061 hyperacetylated regions | [5] |
| A375 (Melanoma) | Acetylated Histone H4 | 2.5 µM | 24 hours | Maximal accumulation observed | |
| Melanoma Cell Lines | H3K27ac | Not specified | Not specified | Restoration of H3K27ac levels in tumorigenic cells | [6] |
Table 2: this compound-Induced Changes in Gene Expression
| Cell Line | Gene | This compound Concentration | Duration of Treatment | Fold Change in Expression | Reference |
| OCI-AML3 (AML) | Top 5 Upregulated | 1 µM | 24 hours | >2-fold | [1] |
| OCI-AML3 (AML) | Top 5 Downregulated | 1 µM | 24 hours | <2-fold | [1] |
| NK-92 (NK Cell Leukemia) | 1,829 Genes | 1 µM | 24 hours | Upregulated (>1.3-fold) | [5] |
| NK-92 (NK Cell Leukemia) | 1,991 Genes | 1 µM | 24 hours | Downregulated (>1.3-fold) | [5] |
| AGS (Gastric Cancer) | 1014 Genes | Not specified | Not specified | Increased expression | [2] |
| AGS (Gastric Cancer) | 760 Genes | Not specified | Not specified | Decreased expression | [2] |
| KATO-III (Gastric Cancer) | 164 Genes | Not specified | Not specified | Upregulated (>2-fold) | [2] |
| KATO-III (Gastric Cancer) | 191 Genes | Not specified | Not specified | Downregulated (>2-fold) | [2] |
| HepG2 (Hepatocellular Carcinoma) | ATG7 | 2.5 µM | 72 hours | 34.52 ± 2.6 (ng/mg cellular protein) | [3] |
| HepG2 (Hepatocellular Carcinoma) | ATG5 | 2.5 µM | 72 hours | Markedly increased | [3] |
Experimental Protocols for Investigating Chromatin Structure
This section provides detailed methodologies for key experiments used to assess the impact of this compound on chromatin structure.
Experimental Workflow for Chromatin Analysis
Caption: A typical workflow for studying this compound's effects on chromatin.
Western Blot for Histone Acetylation
Objective: To quantify the global changes in histone acetylation levels following this compound treatment.
Materials:
-
This compound-treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the acetylated histone levels to the total histone levels.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
Objective: To identify the genomic regions with altered histone acetylation marks after this compound treatment.
Materials:
-
This compound-treated and control cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffer
-
Sonication equipment
-
ChIP-grade antibodies (e.g., anti-H3K27ac, anti-H3K9ac)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
NGS library preparation kit
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with a specific antibody overnight at 4°C. Add magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome, perform peak calling to identify regions of enrichment, and conduct differential binding analysis between this compound-treated and control samples.
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-Seq)
Objective: To map genome-wide changes in chromatin accessibility induced by this compound.
Materials:
-
This compound-treated and control cells (typically 50,000 cells)
-
Lysis buffer
-
Tn5 transposase and tagmentation buffer
-
DNA purification kit
-
PCR reagents for library amplification
-
NGS library purification kit
Protocol:
-
Cell Lysis: Lyse a small number of cells to isolate the nuclei.
-
Tagmentation: Incubate the nuclei with Tn5 transposase, which will simultaneously fragment the DNA in open chromatin regions and ligate sequencing adapters.
-
DNA Purification: Purify the tagmented DNA.
-
Library Amplification: Amplify the library using PCR.
-
Library Purification and Sequencing: Purify the amplified library and perform paired-end high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome. The density of reads in specific regions indicates the level of chromatin accessibility. Compare the accessibility profiles of this compound-treated and control cells to identify differentially accessible regions.
Micrococcal Nuclease Sequencing (MNase-Seq)
Objective: To determine changes in nucleosome positioning and occupancy following this compound treatment.
Materials:
-
This compound-treated and control cells
-
Micrococcal Nuclease (MNase)
-
MNase digestion buffer
-
Stop buffer (e.g., EDTA)
-
DNA purification kit
-
Agarose (B213101) gel electrophoresis equipment
-
Gel extraction kit
-
NGS library preparation kit
Protocol:
-
Nuclei Isolation: Isolate nuclei from treated and control cells.
-
MNase Digestion: Digest the chromatin with MNase. The enzyme will preferentially cut the linker DNA between nucleosomes. The extent of digestion can be controlled by varying the enzyme concentration or digestion time.
-
DNA Purification: Stop the reaction and purify the DNA fragments.
-
Size Selection: Run the purified DNA on an agarose gel and excise the band corresponding to mononucleosomes (around 147 bp).
-
Library Preparation and Sequencing: Extract the DNA from the gel and prepare a sequencing library for high-throughput sequencing.
-
Data Analysis: Align the reads to the reference genome to map the positions of well-positioned nucleosomes. Analyze changes in nucleosome occupancy and fuzziness at specific genomic loci in response to this compound.
Conclusion
This compound represents a powerful tool in epigenetic therapy, with a well-defined mechanism of action centered on the inhibition of HDACs and the subsequent remodeling of chromatin. The experimental approaches outlined in this guide provide a robust framework for researchers to dissect the intricate effects of this compound on chromatin structure and gene regulation. By combining these techniques, a comprehensive understanding of this compound's impact in various cellular contexts can be achieved, paving the way for the development of more effective and targeted cancer therapies.
References
- 1. Integrated analysis of the molecular action of this compound identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene Expression Signature Analysis Identifies this compound as a Candidate Therapy for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound-induced acetylation of RUNX3 reshapes transcriptional profile through long-range enhancer-promoter interactions in natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Standard Protocol for Vorinostat In Vitro Cell Viability Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a variety of cancers.[1] It functions by inhibiting the activity of HDAC enzymes, leading to an accumulation of acetylated histones and other proteins.[2] This alteration in protein acetylation modulates the transcription of a subset of genes involved in critical cellular processes such as cell cycle arrest, apoptosis, and differentiation.[1][2] This application note provides detailed protocols for assessing the in vitro cell viability of cancer cell lines treated with this compound using common colorimetric and luminescent assays.
Mechanism of Action
This compound broadly inhibits Class I and II HDACs, with an IC50 in the nanomolar range.[1] This inhibition leads to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure that allows for the transcription of previously silenced tumor suppressor genes.[2] Additionally, this compound can acetylate non-histone proteins, influencing various signaling pathways crucial for cancer cell survival and proliferation, including the IGF-IR, mTOR, TCR, MAPK, and JAK-STAT pathways.[3][4][5] The downstream effects of this compound treatment include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[2][5]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound (SAHA).
Quantitative Data: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| HH | Cutaneous T-cell Lymphoma | - | - | 0.146 | [6] |
| HuT78 | Cutaneous T-cell Lymphoma | - | - | 2.062 | [6] |
| MJ | Cutaneous T-cell Lymphoma | - | - | 2.697 | [6] |
| MyLa | Cutaneous T-cell Lymphoma | - | - | 1.375 | [6] |
| SeAx | Cutaneous T-cell Lymphoma | - | - | 1.510 | [6] |
| SW-982 | Synovial Sarcoma | MTS | 48 | 8.6 | [7] |
| SW-1353 | Chondrosarcoma | MTS | 48 | 2.0 | [7] |
| A549 | Lung Carcinoma | - | - | 1.64 | [8] |
| MCF-7 | Breast Adenocarcinoma | - | 72 | 0.75 | [8][9] |
| MV4-11 | Leukemia | - | - | 0.636 | [8] |
| Daudi | Lymphoma | - | - | 0.493 | [8] |
| HeLa | Cervical Cancer | CCK-8 | 24 | 7.8 | [10] |
| HeLa | Cervical Cancer | CCK-8 | 48 | 3.6 | [10] |
| HepG2 | Liver Cancer | CCK-8 | 24 | 2.6 | [10] |
| HepG2 | Liver Cancer | CCK-8 | 48 | 1.0 | [10] |
| LNCaP | Prostate Cancer | - | - | 2.5 - 7.5 | [9] |
| PC-3 | Prostate Cancer | - | - | 2.5 - 7.5 | [9] |
| TSU-Pr1 | Prostate Cancer | - | - | 2.5 - 7.5 | [9] |
| HT1080 | Fibrosarcoma | Growth Inhibition | 72 | 2.4 | [9] |
| Cal27 | Head and Neck Cancer | MTT | 72 | - | [11] |
Experimental Protocols
The following are detailed protocols for commonly used in vitro cell viability assays to assess the effect of this compound.
General Experimental Workflow
Caption: General workflow for this compound cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[12]
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0-15 µM.[7] Remove the old medium from the wells and add 100 µL of the diluted this compound. Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[14]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.[12]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
This is a "one-step" colorimetric assay where the product is a soluble formazan, eliminating the need for a solubilization step.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete culture medium.[7][15] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[15]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0-15 µM.[7][15] Remove the old medium and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO ≤0.1%).[15]
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[7][15]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[15]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.[15]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[15]
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.[16]
Materials:
-
Cell line of interest
-
Complete culture medium
-
Opaque-walled 96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate in 100 µL of complete culture medium.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired volume of this compound dilutions to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).[17]
-
Reagent Preparation and Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[18][19]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[19][20]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[18][19] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][19]
-
Data Acquisition: Record the luminescence using a luminometer.[18]
Data Analysis
For all assays, subtract the background absorbance/luminescence (from wells with medium only) from all readings. Normalize the results to the vehicle-treated control wells (set as 100% viability). Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve. Use appropriate software to calculate the IC50 value.
Conclusion
The protocols outlined in this application note provide a standardized approach for evaluating the in vitro efficacy of this compound on cancer cell viability. The choice of assay may depend on the specific experimental needs, cell type, and available equipment. Consistent application of these protocols will enable researchers to generate reliable and reproducible data for the preclinical assessment of this compound.
References
- 1. Cancer biology: mechanism of antitumour action of this compound (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The Mechanism of Action of the Histone Deacetylase Inhibitor this compound Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]
- 4. This compound interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Histone deacetylase inhibitors this compound and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. researchhub.com [researchhub.com]
- 13. MTT Assay [protocols.io]
- 14. texaschildrens.org [texaschildrens.org]
- 15. benchchem.com [benchchem.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. This compound, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. OUH - Protocols [ous-research.no]
- 19. ch.promega.com [ch.promega.com]
- 20. nordicbiolabs.se [nordicbiolabs.se]
Determining the Optimal Vorinostat Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the optimal concentration of Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) for in vitro cell culture experiments. This compound is a potent histone deacetylase (HDAC) inhibitor that induces cell cycle arrest, apoptosis, and modulates gene expression in cancer cells.[1][2] Establishing the correct working concentration is critical for achieving desired experimental outcomes while minimizing off-target effects. This guide outlines the mechanism of action of this compound, provides a range of effective concentrations from published literature, and offers detailed protocols for key assays to determine its efficacy in specific cell lines.
Introduction to this compound
This compound is a broad-spectrum inhibitor of class I and class II histone deacetylase (HDAC) enzymes.[3][4] HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[4] In many cancers, aberrant HDAC activity is linked to the silencing of tumor suppressor genes.[4] this compound's primary mechanism of action involves chelating the zinc ion in the active site of HDACs, which blocks their enzymatic activity.[4] This inhibition results in histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced genes involved in critical cellular processes such as cell cycle arrest, differentiation, and apoptosis.[4][5]
Beyond its effects on histones, this compound also influences the acetylation status and function of various non-histone proteins, including transcription factors like p53 and regulators of DNA damage repair such as Ku70.[6] This multifaceted activity contributes to its anti-cancer effects, which include the induction of both intrinsic and extrinsic apoptotic pathways and cell cycle arrest, often at the G1/S or G2/M phase.[5][7][8]
This compound's Mechanism of Action and Signaling Pathways
This compound's inhibition of HDACs triggers a cascade of downstream events impacting multiple signaling pathways critical for cancer cell proliferation and survival. Notably, it has been shown to modulate the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival.[4] In the context of cutaneous T-cell lymphoma (CTCL), this compound can interfere with the T-cell receptor (TCR) signaling pathway.[9][10] Furthermore, its interaction with the insulin-like growth factor (IGF) signaling pathway has been demonstrated to contribute to its anti-tumor action.[11][12]
Caption: Simplified signaling pathways affected by this compound.
Determining Optimal this compound Concentration: An Experimental Workflow
The determination of the optimal this compound concentration is a multi-step process that typically begins with a broad-range dose-response assessment of cell viability, followed by more specific assays to investigate apoptosis and cell cycle effects at concentrations around the determined IC50 value.
Caption: General experimental workflow for determining optimal this compound concentration.
Quantitative Data Summary
The effective concentration of this compound can vary significantly between different cell lines. The following tables summarize reported IC50 values and effective concentrations for various cancer cell types.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Assay |
| SW-982 | Synovial Sarcoma | 48 | 8.6 | MTS |
| SW-1353 | Chondrosarcoma | 48 | 2.0 | MTS |
| HH | Cutaneous T-cell Lymphoma | - | 0.146 | - |
| HuT78 | Cutaneous T-cell Lymphoma | - | 2.062 | - |
| MJ | Cutaneous T-cell Lymphoma | - | 2.697 | - |
| MyLa | Cutaneous T-cell Lymphoma | - | 1.375 | - |
| SeAx | Cutaneous T-cell Lymphoma | - | 1.510 | - |
| SMMC7721 | Hepatocellular Carcinoma | - | - | - |
| BEL7402 | Hepatocellular Carcinoma | - | - | - |
| HepG2 | Hepatocellular Carcinoma | 24 | 2.6 | CCK-8 |
| HeLa | Cervical Carcinoma | 24 | 7.8 | CCK-8 |
| U87-MG | Glioblastoma | 72 | 9.7 | - |
| GL261 | Glioblastoma | 72 | 6.3 | - |
| GBM6 | Glioblastoma Stem-like | - | 0.43 | - |
| 4T1 | Mouse Breast Cancer | 48 | 4.317 | MTT |
Data compiled from multiple sources.[4][5][9][12][13]
Table 2: Effective Concentrations of this compound for Specific Cellular Effects
| Cell Line(s) | Effect Observed | Concentration (µM) | Incubation Time (h) |
| A375, MeWo, A549 | Radiosensitization | 2.5 | 24 |
| A375 | G1 Cell Cycle Arrest | 2.5 | 24 |
| A375 | Apoptosis Induction | 2.5 - 10 | 24 |
| Rituximab- and Chemo-resistant Lymphoma Cells | G1 Cell Cycle Arrest | Not specified | 48 |
| Endometrial Cancer Cells (Ishikawa, USPC-2) | Inhibition of Cell Migration | 5 | 48 - 72 |
| OCI-AML3 | Histone H3 Acetylation | 1 | 24 |
Data compiled from multiple sources.[6][7][11][14]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cells in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[15]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration, typically ≤0.1%).[3]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[16]
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol provides a homogeneous method for determining cell viability based on the quantification of ATP.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate in 100 µL of complete culture medium per well.
-
Treatment: Add the desired concentrations of this compound to the experimental wells and incubate according to your experimental protocol.
-
Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
Apoptosis Assay (Annexin V/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome)
-
Propidium (B1200493) Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.[17]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[17]
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[17]
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.[17]
-
PI Staining: Add 5 µL of PI staining solution just prior to analysis.[14]
-
Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry. Viable cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.[18]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentrations of this compound for the appropriate duration (e.g., 24 hours).[3]
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.[3]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C overnight.[3][6]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[3] Incubate for 30 minutes at room temperature in the dark.[3]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.[3]
-
Data Analysis: Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
Conclusion
The optimal concentration of this compound for cell culture experiments is highly dependent on the cell type and the specific biological question being investigated. By following the experimental workflow and detailed protocols provided in this document, researchers can systematically determine the most effective concentration of this compound to elicit the desired cellular responses, such as cell cycle arrest and apoptosis. The summarized quantitative data serves as a valuable starting point for designing these experiments. Careful optimization of the this compound concentration will ensure reproducible and meaningful results in the study of its anti-cancer properties.
References
- 1. promega.com [promega.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Histone deacetylase inhibitors this compound and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchhub.com [researchhub.com]
- 9. apexbt.com [apexbt.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. SAHA (this compound), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 15. MTT Assay [protocols.io]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes: Preparation of Vorinostat Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract
Vorinostat, also known as Suberoylanilide Hydroxamic Acid (SAHA), is a potent inhibitor of histone deacetylases (HDACs) and a key compound in epigenetic research and cancer therapy development.[1][2] Accurate preparation of a stable, concentrated stock solution is critical for obtaining reproducible results in in vitro and in vivo experiments. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound due to its high solubilizing capacity for this compound.[1] This document provides a detailed protocol for the dissolution and preparation of this compound stock solutions in DMSO, along with data on solubility, storage, and typical working concentrations.
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and use of this compound solutions.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | ≥50 mg/mL | Multiple sources report solubility between 52 mg/mL and 262.5 mg/mL.[3][4][5][6] Sonication or gentle warming (to 37°C) may be required to achieve higher concentrations.[5][7] |
| Ethanol | ~2 mg/mL | Requires slight warming to dissolve.[3][4][8] |
| Water | Very poorly soluble | Maximum solubility is estimated to be around 20-50 µM.[3][4][8] |
Table 2: Recommended Stock Solution Parameters in DMSO
| Parameter | Value | Reference Example |
|---|---|---|
| Typical Stock Concentration | 10 mM - 20 mM | To prepare a 20 mM stock, reconstitute 5 mg of this compound (MW: 264.32 g/mol ) in 945.8 µL of DMSO.[4][8][9] |
| Storage Temperature | -20°C or -80°C | Store desiccated at -20°C.[4][8] For longer-term storage (1 year), -80°C is recommended.[6][10] |
| Stability | Up to 3-6 months at -20°C | Once in solution, use within 3 months to prevent loss of potency.[4] Aliquoting is crucial to avoid repeated freeze-thaw cycles.[4][9][11] |
| Appearance | Crystalline solid (pre-dissolution) | White to off-white powder or granular solid.[3] |
Table 3: Typical Working Concentrations for Cellular Assays
| Application | Concentration Range | Duration |
|---|---|---|
| Cell-Based Assays | 1 - 10 µM | 2 - 24 hours[4][8] |
| IC₅₀ (Cell Proliferation) | 0.1 - 5 µM | Varies by cell line[7][9] |
| IC₅₀ (HDAC Enzyme Inhibition) | 10 - 50 nM | Varies by HDAC isoform[7][11] |
Experimental Protocol: Preparation of a 20 mM this compound Stock Solution
This protocol describes the preparation of a 20 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound (SAHA) powder (Molecular Weight: 264.32 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryogenic vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Safety Precautions
-
This compound is a potent bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
DMSO is a powerful solvent that can facilitate the absorption of substances through the skin. Avoid direct contact.
-
Perform all weighing and dissolution steps in a chemical fume hood or a designated containment area.
Step-by-Step Procedure
-
Pre-Weighing Preparation : Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Weighing this compound : Accurately weigh 5 mg of this compound powder and transfer it into a sterile microcentrifuge tube.
-
Adding DMSO : Using a calibrated micropipette, add 945.8 µL of anhydrous, sterile DMSO to the tube containing the this compound powder. This will yield a final concentration of 20 mM.
-
Dissolution :
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
If dissolution is slow, gently warm the solution in a 37°C water bath for 5-10 minutes or place it in an ultrasonic bath for a few minutes to aid dissolution.[7]
-
-
Aliquoting and Storage :
-
To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile cryogenic vials or microcentrifuge tubes.[4][9]
-
Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).[4][6][10]
-
Dilution to Working Concentration
-
When preparing for an experiment, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution in the appropriate cell culture medium to the final desired working concentration immediately before use.
-
Important : The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.[11]
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Simplified Signaling Pathway of this compound Action
Caption: this compound inhibits HDACs, leading to gene expression.
References
- 1. scienceopen.com [scienceopen.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. This compound (SAHA) | Cell Signaling Technology [cellsignal.com]
- 5. This compound | SAHA | HDAC inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound (SAHA) (#12520) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols: Vorinostat in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of vorinostat, a histone deacetylase (HDAC) inhibitor, in preclinical mouse xenograft models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.
Mechanism of Action
This compound inhibits class I and II histone deacetylases, leading to an accumulation of acetylated histones and other proteins.[1] This results in the altered expression of genes involved in cell cycle regulation, apoptosis, and tumor growth.[1][2][3][4] Key signaling pathways modulated by this compound include the mTOR, Akt, and ERK pathways, where it has been shown to reduce the phosphorylation of key signaling molecules.[5][6] In some contexts, it can also interfere with the T-cell receptor signaling pathway.[3][4] The primary anti-tumor effects of this compound are attributed to the induction of cell cycle arrest, apoptosis, and the inhibition of tumor cell proliferation.[1][5][7][8]
Data Presentation: this compound Dosage and Efficacy in Mouse Xenograft Models
The following table summarizes various dosing regimens and their observed efficacy in different mouse xenograft models.
| Tumor Type | Cell Line | Mouse Strain | This compound Dosage | Administration Route | Dosing Schedule | Efficacy (Tumor Growth Inhibition) | Reference |
| Epidermoid Squamous Cell Carcinoma | A431 | nu/nu | 100 mg/kg | Intraperitoneal (IP) | Daily for 3 weeks | Significant arrest in tumor growth starting from day 10. | [5] |
| Uterine Sarcoma | MES-SA | Nude-Foxn1nu/nu | 50 mg/kg/day | Intraperitoneal (IP) | Daily for 21 days | Over 50% reduction in tumor growth compared to placebo. | [9][10] |
| Neuroblastoma | IMR-32, SK-N-DZ | Nude | 25 mg/kg | Intraperitoneal (IP) | 3 times a week | Significant reduction in xenograft tumor formation when combined with sirolimus. | [11] |
| Metastatic Neuroblastoma | NB1691luc | Athymic | 150 mg/kg | Intraperitoneal (IP) | Every other day for 3 doses | Not specified alone, but used in combination with radiation. | [12] |
| Cholangiocarcinoma | HuCC-T1 | N/A | 50 mg/kg | Not Specified | Not Specified | Significant suppression of tumor volume. Nanoparticle formulation showed ~50% smaller tumor volume than free this compound. | [13] |
| Cutaneous T-Cell Lymphoma | N/A | N/A | 25, 50, or 100 mg/kg/day | Oral | 5 consecutive days | Dose-dependent induction of chromosomal damage and apoptosis in bone marrow cells. | [14] |
| Multiple Myeloma | LAGκ-1β | CB-17 SCID | 30, 60, or 100 mg/kg | Not Specified | 5 consecutive days every week | Data used for pharmacokinetic and pharmacodynamic modeling. | [15] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Protocol 1: Solubilization in DMSO and Cremophor
This protocol is suitable for intraperitoneal administration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cremophor EL
-
Phosphate-buffered saline (PBS) or sterile saline
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve this compound to a concentration of 50 mg/ml in DMSO.[16]
-
For administration, dilute the stock solution. A common vehicle consists of a mixture of DMSO and Cremophor, which is then further diluted in PBS.[5]
-
A specific example involves creating a stock solution in DMSO and cremophor, which is then stored at -20°C. For injection, this stock is diluted in PBS to the final desired concentration (e.g., 100 mg/kg in a total volume of 200 μl).[5]
-
Protocol 2: Solubilization in 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol provides an alternative to DMSO-based vehicles, which can sometimes cause inflammatory reactions with prolonged intraperitoneal use.[9]
-
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water
-
-
Procedure:
-
Dissolve this compound in 5 molar equivalents of HP-β-CD in water.
-
Gently heat the solution until the this compound is fully dissolved.
-
Rapidly cool the solution on ice to room temperature.
-
Store the solution at -20°C. It is recommended to prepare a fresh solution weekly.[9]
-
Administer the solution to mice via intraperitoneal injection at the desired final concentration (e.g., 50 mg/kg/day in a total volume of approximately 300 μl).[9]
-
Mouse Xenograft Model Establishment and Treatment
-
Cell Preparation:
-
Culture the desired human cancer cell line (e.g., A431, MES-SA) under standard conditions.
-
Harvest the cells during their exponential growth phase using trypsinization.
-
Wash the cells with sterile PBS and resuspend them in PBS at the desired concentration (e.g., 2.5 x 10^6 cells in 200 μl for A431 cells).[5]
-
-
Tumor Cell Implantation:
-
Use immunocompromised mice (e.g., athymic nu/nu or SCID mice).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Treatment Initiation and Monitoring:
-
Allow the tumors to become palpable before initiating treatment. Treatment may start, for example, on day 3 or 4 after tumor cell inoculation.[5][9]
-
Divide the mice into control (vehicle) and treatment groups.
-
Administer this compound or the vehicle according to the chosen dosage, route, and schedule.
-
Monitor tumor size by caliper measurements (width^2 × length × 0.52) and mouse body weight twice a week.[9]
-
Continue treatment for the planned duration (e.g., 21 days).[9]
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice by an approved method (e.g., cervical dislocation).[9]
-
Excise the tumors and measure their weight and volume.
-
Tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like PCNA) or snap-frozen for molecular analysis (e.g., Western blotting for protein expression).[5]
-
Visualizations
Signaling Pathways
References
- 1. Cancer biology: mechanism of antitumour action of this compound (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism of Action of the Histone Deacetylase Inhibitor this compound Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]
- 3. This compound interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 4. This compound interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an HDAC inhibitor attenuates epidermoid squamous cell carcinoma growth by dampening mTOR signaling pathway in a human xenograft murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-tumor effects of the histone deacetylase inhibitor this compound on canine urothelial carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Histone Deacetylase Inhibitor, this compound, Reduces Tumor Growth at the Metastatic Bone Site and Associated Osteolysis, but Promotes Normal Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitor this compound suppresses the growth of uterine sarcomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitor this compound suppresses the growth of uterine sarcomas in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cooperation of the HDAC inhibitor this compound and radiation in metastatic neuroblastoma: Efficacy and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor activity of this compound-incorporated nanoparticles against human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound is genotoxic and epigenotoxic in the mouse bone marrow cells at the human equivalent doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound in vivo pharmacokinetics and pharmacodynamics [bio-protocol.org]
- 16. Effect of this compound on protein expression in vitro and in vivo following mRNA lipoplex administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Histone Acetylation Following Vorinostat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) is a potent histone deacetylase (HDAC) inhibitor that has garnered significant attention in cancer therapy. By inhibiting HDAC enzymes, this compound leads to the hyperacetylation of histones, which relaxes chromatin structure and alters the transcription of genes involved in critical cellular processes such as cell cycle progression and apoptosis.[1] The ability to accurately detect and quantify changes in histone acetylation is paramount for understanding the mechanism of action of this compound and for the development of novel epigenetic-based therapies. This document provides a detailed protocol for performing Western blot analysis to detect histone acetylation in cultured cells following this compound treatment, along with data presentation guidelines and a depiction of the associated signaling pathway.
Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| OCI-AML3 | Acute Myeloid Leukemia | 24 | 1.55 | [2] |
| OCI-AML3 | Acute Myeloid Leukemia | 72 | 0.42 | [2] |
| A375 | Melanoma | 24 | ~2.5 (for maximal histone H4 acetylation) | [3] |
Table 2: this compound-Induced Changes in Protein Expression and Apoptosis
| Cell Line | Treatment | Target Protein / Effect | Fold Change / % Apoptosis | Reference |
| A375 | 2.5 µM this compound for 24h | Acetylated Histone H4 | Maximal accumulation | [3] |
| A375 | 2.5 µM this compound for 24h | p21 | Dose-dependent increase | [3] |
| A375 | 2.5 µM this compound for 24h | Bax | Dose-dependent increase | [3] |
| A375 | 2.5 µM this compound for 24h | Apoptosis | 4.5% | [3] |
| A375 | 5 µM this compound for 24h | Apoptosis | 8.5% | [3] |
| A375 | 10 µM this compound for 24h | Apoptosis | 10.8% | [3] |
| OCI-AML3 | 1 µM this compound for 24h | Acetylated Histone H3 (Lys9) | Measurable increase | [2] |
Experimental Protocols
This section details the complete workflow for treating cells with this compound and subsequently analyzing histone acetylation by Western blot.
Experimental Workflow Diagram
Caption: Workflow for Western Blot Analysis of Histone Acetylation after this compound Treatment.
Detailed Protocol
1. Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cell line in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 20 mM in DMSO). Store aliquots at -20°C.
-
Treatment: The following day, treat the cells with the desired concentration of this compound (typically 1-10 µM). Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
2. Histone Extraction (Acid Extraction Method)
This protocol is adapted for the extraction of highly basic histone proteins.
-
Cell Harvesting:
-
For adherent cells, wash with ice-cold PBS, then scrape cells into PBS.
-
For suspension cells, collect by centrifugation.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes at 4°C. Discard the supernatant.
-
-
Nuclei Isolation:
-
Resuspend the cell pellet in 1 ml of hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, supplemented with protease inhibitors).
-
Incubate on a rotator for 30 minutes at 4°C.
-
Pellet the intact nuclei by centrifuging at 10,000 x g for 10 minutes at 4°C.
-
-
Acid Extraction:
-
Discard the supernatant and resuspend the nuclear pellet in 400 µl of 0.4 N H2SO4.
-
Incubate on a rotator for at least 1 hour (or overnight) at 4°C to extract histones.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Histone Precipitation:
-
Carefully transfer the supernatant containing the histones to a new microfuge tube.
-
Add trichloroacetic acid (TCA) to a final concentration of 33% drop by drop while vortexing. The solution will become milky.
-
Incubate on ice for at least 30 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the histones.
-
-
Washing and Solubilization:
-
Carefully discard the supernatant. Wash the histone pellet with 500 µl of ice-cold acetone (B3395972).
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Repeat the acetone wash.
-
Air-dry the pellet for 10-20 minutes. Do not over-dry.
-
Resuspend the histone pellet in an appropriate volume of sterile water or a suitable buffer for downstream applications.
-
3. Western Blotting
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.
-
Sample Preparation: For each sample, mix 10-20 µg of histone extract with 4X Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE:
-
Load the samples onto a 15% SDS-polyacrylamide gel. Histones are small proteins (11-21 kDa), so a higher percentage gel provides better resolution.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel in 1X Tris-Glycine-SDS running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. A transfer time of 60-90 minutes at 100V is generally sufficient for these small proteins.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer. Use an antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4).
-
It is crucial to also probe a separate membrane (or strip the first one) with an antibody against the corresponding total histone (e.g., anti-Histone H3, anti-Histone H4) to serve as a loading control.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 7.
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the acetylated histone band to the corresponding total histone band for each sample.
-
Signaling Pathway
This compound's primary mechanism of action involves the inhibition of HDACs, leading to histone hyperacetylation and subsequent changes in gene expression that promote cell cycle arrest and apoptosis.
Caption: Signaling Pathway of this compound-Induced Cell Cycle Arrest and Apoptosis.
References
- 1. Cancer biology: mechanism of antitumour action of this compound (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated analysis of the molecular action of this compound identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Synergistic Anticancer Effects of Vorinostat and Cisplatin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects observed when combining the histone deacetylase (HDAC) inhibitor, Vorinostat, with the chemotherapeutic agent, cisplatin (B142131). The following sections detail the underlying molecular mechanisms, present key quantitative data from preclinical studies, and offer detailed protocols for replicating pivotal experiments.
Introduction
This compound, a potent HDAC inhibitor, has demonstrated the ability to enhance the cytotoxic effects of cisplatin across various cancer cell lines.[1][2][3] The primary mechanism proposed for this synergy involves this compound's ability to relax chromatin structure, thereby increasing the accessibility of DNA to cisplatin.[1][3] This enhanced access leads to increased DNA damage, cell cycle arrest, and apoptosis in cancer cells.[1][2][3] This combination therapy holds promise for improving treatment efficacy and potentially overcoming cisplatin resistance.[4][5]
Key Synergistic Effects:
-
Enhanced Cell Growth Inhibition: Co-administration of this compound and cisplatin leads to a significant reduction in cancer cell viability compared to either agent alone.[1][3][6]
-
Induction of Apoptosis: The combination treatment promotes programmed cell death, as evidenced by increased levels of cleaved PARP and caspase-3 activity.[1][6][7]
-
Cell Cycle Arrest: The synergistic action of this compound and cisplatin causes cancer cells to arrest in various phases of the cell cycle, thereby inhibiting proliferation.[1][2][3][8]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the synergistic effects of this compound and cisplatin.
Table 1: Cell Viability Inhibition in Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | Treatment | Cell Viability (%) |
| H209 | This compound (0.1 µM) + Cisplatin (5 µM) | 79.28 |
| H209 | This compound (0.5 µM) + Cisplatin (5 µM) | 42.33 |
| H146 | This compound (0.1 µM) + Cisplatin (5 µM) | 80.21 |
| H146 | This compound (0.2 µM) + Cisplatin (5 µM) | 68.81 |
Data extracted from a study on SCLC cells, demonstrating a dose-dependent enhancement of cisplatin's cytotoxicity by this compound.[3][6]
Table 2: IC50 Values for this compound and Cisplatin in Various Cancer Cell Lines
| Cell Line | Drug | IC50 Value |
| OCI-AML3 | This compound | ~1 µM (24h) |
| MV4-11 | This compound | 0.636 µM |
| Daudi | This compound | 0.493 µM |
| A549 | This compound | 1.64 µM |
| MCF-7 | This compound | 0.685 µM |
| NCCIT-P | Cisplatin | 2.92 µM |
| NCCIT-R | Cisplatin | 31.59 µM |
| 2102Ep-P | Cisplatin | 3.26 µM |
| 2102Ep-R | Cisplatin | 15.61 µM |
| NT2-P | Cisplatin | 0.92 µM |
| NT2-R | Cisplatin | 3.31 µM |
Note: IC50 values can vary significantly based on the cell line and experimental conditions. The data presented is a compilation from multiple studies.[9][10][11][12]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by the this compound and cisplatin combination and a general workflow for investigating their synergistic effects.
Caption: Signaling pathway of this compound and cisplatin synergy.
Caption: General experimental workflow for synergy studies.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the synergistic effects of this compound and cisplatin.
Cell Viability Assay (MTS Assay)
This protocol is adapted from methodologies used in studies on SCLC.[3][6]
Objective: To determine the effect of this compound, cisplatin, and their combination on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., H209, H146)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in a suitable solvent)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and cisplatin in a complete culture medium.
-
Treat the cells with this compound alone, cisplatin alone, or a combination of both at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis for Apoptosis and Signaling Markers
This protocol is based on standard Western blotting procedures described in the literature.[4][6][7]
Objective: To assess the expression levels of key proteins involved in apoptosis and other relevant signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-caspase-3, anti-acetylated histone H3, anti-α-tubulin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or α-tubulin).
Cell Cycle Analysis by Flow Cytometry
This protocol is a standard procedure for analyzing cell cycle distribution.[1][8]
Objective: To determine the effect of the combination treatment on the cell cycle distribution of cancer cells.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The combination of this compound and cisplatin demonstrates significant synergistic anticancer activity in preclinical models. The provided application notes and protocols offer a framework for researchers to further investigate this promising therapeutic strategy. The detailed methodologies and summarized data serve as a valuable resource for designing and interpreting experiments aimed at elucidating the full potential of this combination therapy. Further in vivo studies and clinical trials are warranted to translate these findings into effective cancer treatments.[1][6]
References
- 1. This compound enhances the cisplatin-mediated anticancer effects in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Potentiates 5-Fluorouracil/Cisplatin Combination by Inhibiting Chemotherapy-Induced EGFR Nuclear Translocation and Increasing Cisplatin Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound enhances the cisplatin-mediated anticancer effects in small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Integrated analysis of the molecular action of this compound identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of HDAC Inhibitors Belinostat and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors | MDPI [mdpi.com]
- 12. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Recommended treatment duration of Vorinostat for in vitro studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended treatment duration of Vorinostat (suberoylanilide hydroxamic acid, SAHA) for various in vitro studies. The protocols are based on established methodologies from peer-reviewed research.
Introduction
This compound is a potent inhibitor of class I and II histone deacetylases (HDACs) and is a well-established anti-cancer agent.[1][2][3] Its mechanism of action involves the accumulation of acetylated histones and other non-histone proteins, leading to altered gene expression, cell cycle arrest, and apoptosis in cancer cells.[1] The optimal duration of this compound treatment in vitro is critical for achieving desired experimental outcomes and can vary depending on the cell type and the specific biological endpoint being investigated.
Mechanism of Action: Signaling Pathways Affected by this compound
This compound's primary mechanism is the inhibition of HDAC enzymes, which leads to the hyperacetylation of histone proteins. This relaxes the chromatin structure, making DNA more accessible for transcription and leading to the re-expression of tumor suppressor genes.[4] Beyond this, this compound influences several key signaling pathways implicated in cancer cell proliferation and survival.
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval]; HDACs [label="HDACs (Class I & II)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetylation [label="↑ Histone & Protein\nAcetylation", fillcolor="#FBBC05", fontcolor="#202124"]; GeneExpression [label="Altered Gene\nExpression", fillcolor="#FBBC05", fontcolor="#202124"]; p21 [label="↑ p21", fillcolor="#34A853", fontcolor="#FFFFFF"]; CyclinD1 [label="↓ Cyclin D1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest\n(G1/G2-M)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProApoptotic [label="↑ Pro-apoptotic proteins\n(e.g., Bax)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AntiApoptotic [label="↓ Anti-apoptotic proteins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TCR [label="TCR Signaling", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK_STAT [label="JAK-STAT Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR Signaling", fillcolor="#F1F3F4", fontcolor="#202124"]; IGF_IR [label="IGF-IR Signaling", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> HDACs [label="Inhibits", fontcolor="#5F6368"]; HDACs -> Acetylation [style=invis]; Acetylation -> GeneExpression; GeneExpression -> p21; GeneExpression -> CyclinD1; p21 -> CellCycleArrest; CyclinD1 -> CellCycleArrest; GeneExpression -> ProApoptotic; GeneExpression -> AntiApoptotic; ProApoptotic -> Apoptosis; AntiApoptotic -> Apoptosis; CellCycleArrest -> Apoptosis [style=dashed, color="#5F6368"]; this compound -> TCR [label="Modifies", fontcolor="#5F6368"]; this compound -> MAPK [label="Modifies", fontcolor="#5F6368"]; this compound -> JAK_STAT [label="Modifies", fontcolor="#5F6368"]; this compound -> mTOR [label="Inhibits", fontcolor="#5F6368"]; this compound -> IGF_IR [label="Modifies", fontcolor="#5F6368"]; } end_dot Caption: this compound's multifaceted anti-cancer effects.
Recommended Treatment Durations for In Vitro Assays
The following table summarizes recommended treatment durations for various in vitro assays based on published literature. The optimal duration can be cell-line dependent and may require optimization.
| Assay Type | Recommended Duration | Key Observations & Notes |
| Histone Acetylation | 30 minutes - 24 hours | Increased histone H3 and H4 acetylation can be detected as early as 30 minutes.[5] Maximal accumulation is often observed at 24 hours.[6] |
| Cell Viability / Proliferation | 24 - 72 hours | Dose- and time-dependent decreases in cell viability are commonly observed. IC50 values often decrease with longer incubation times.[7][8][9] |
| Apoptosis | 24 - 72 hours | Induction of apoptosis, measured by caspase activation or DNA fragmentation, is typically evident after 24 hours and can increase with longer exposure.[6][7][9] |
| Cell Cycle Analysis | 24 - 48 hours | This compound can induce cell cycle arrest, commonly in the G1 or G2/M phase, which is detectable within 24 to 48 hours of treatment.[6][7][10] |
| Gene Expression (qRT-PCR / Western Blot) | 6 - 48 hours | Changes in the expression of specific genes and proteins (e.g., p21, cyclins) can be observed within 6 to 48 hours.[2][6][9] |
| Colony Formation Assay | 24 - 72 hours (treatment), followed by 10-14 days (incubation) | Short-term treatment can have long-lasting effects on the clonogenic potential of cancer cells.[9] |
| Cell Migration/Invasion | 48 hours | A 48-hour treatment has been shown to reduce the metastatic behavior of cancer cells in vitro.[3] |
Experimental Protocols
Protocol 1: Assessment of Histone Acetylation by Western Blot
This protocol details the detection of acetylated histones in this compound-treated cells.
// Nodes A [label="1. Cell Seeding & Treatment", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Cell Lysis & Protein Quantification", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. SDS-PAGE & Protein Transfer", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Immunoblotting", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Detection & Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; } end_dot Caption: Western blot workflow for histone acetylation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (SAHA)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or DMSO for the desired duration (e.g., 6, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of lysis buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with antibodies for total histone H3 and a loading control (e.g., Actin) to normalize the data.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on cell cycle distribution.
// Nodes A [label="1. Cell Treatment & Harvesting", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Cell Fixation", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Staining with Propidium Iodide (PI)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Flow Cytometry Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; } end_dot Caption: Flow cytometry workflow for cell cycle analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (SAHA)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound or DMSO for the desired duration (e.g., 24 or 48 hours).[10]
-
Harvest the cells by trypsinization, including any floating cells from the supernatant.
-
Wash the cells once with PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining with Propidium Iodide (PI):
-
Centrifuge the fixed cells at 1000 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Summary of Quantitative Data
The following tables provide a summary of reported quantitative data for this compound's in vitro effects.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| OCI-AML3 | Acute Myeloid Leukemia | 24 hours | 1.55 | [8] |
| OCI-AML3 | Acute Myeloid Leukemia | 72 hours | 0.42 | [8] |
| Raji | Burkitt's Lymphoma | 48 hours | 2.82 | [10] |
| Raji 4RH | Rituximab-resistant Burkitt's Lymphoma | 48 hours | 0.85 | [10] |
| RL | Non-Hodgkin's Lymphoma | 48 hours | 1.63 | [10] |
| RL 4RH | Rituximab-resistant Non-Hodgkin's Lymphoma | 48 hours | 1.90 | [10] |
| MES-SA | Uterine Sarcoma | 24 hours | ~3 | [9] |
| SW-982 | Synovial Sarcoma | 48 hours | 8.6 | [7] |
| SW-1353 | Chondrosarcoma | 48 hours | 2.0 | [7] |
| A375 | Melanoma | 24 hours | Not specified, effects seen at 2.5 µM | [6] |
| HeLa | Cervical Carcinoma | 24 hours | 7.8 | [11] |
| HepG2 | Liver Cancer | 24 hours | 2.6 | [11] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | Treatment | Duration | % Apoptosis / Fold Increase | Reference |
| A375 | Melanoma | 2.5 µM | 24 hours | 4.5% | [6] |
| A375 | Melanoma | 5 µM | 24 hours | 8.5% | [6] |
| A375 | Melanoma | 10 µM | 24 hours | 10.8% | [6] |
| SW-982 | Synovial Sarcoma | IC50 (8.6 µM) | 24 hours | Increased caspase 3/7 activity | [7] |
| SW-1353 | Chondrosarcoma | IC50 (2.0 µM) | 24, 48, 72 hours | Increased caspase 3/7 activity | [7] |
| MES-SA | Uterine Sarcoma | 3 µM | 24, 48, 72 hours | Significant increase in apoptosis | [9] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | Treatment | Duration | Effect on Cell Cycle | Reference |
| A375 | Melanoma | 2.5 µM | 24 hours | Increase in G1 phase (67.5%) | [6] |
| SW-982 | Synovial Sarcoma | IC50 (8.6 µM) | 48 hours | G1/S phase arrest | [7] |
| Lymphoma Cell Lines | Lymphoma | 1 µM | 48 hours | Increase in G1 phase, decrease in S phase | [10] |
| HepG2 & BEL7402 | Hepatocellular Carcinoma | Varies | 48 hours | G2/M phase arrest (in combination with oxaliplatin) | [12] |
Conclusion
The effective in vitro treatment duration of this compound is dependent on the specific assay and cell line being investigated. For short-term effects like histone acetylation, a few hours of treatment may be sufficient. For endpoints such as apoptosis and changes in cell viability, longer incubation periods of 24 to 72 hours are generally required. It is always recommended to perform initial time-course and dose-response experiments to determine the optimal conditions for your specific experimental system.
References
- 1. Cancer biology: mechanism of antitumour action of this compound (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 3. The HDAC Inhibitor this compound Diminishes the In Vitro Metastatic Behavior of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Histone deacetylase inhibitors this compound and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated analysis of the molecular action of this compound identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitor this compound suppresses the growth of uterine sarcomas in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound on protein expression in vitro and in vivo following mRNA lipoplex administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound enhances the anticancer effect of oxaliplatin on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Vorinostat in HIV Latency Reversal Studies: Application Notes and Protocols
Introduction
The establishment of a latent reservoir of integrated HIV-1 provirus in long-lived resting memory CD4+ T cells is the primary obstacle to a cure for HIV infection.[1][2][3][4] Antiretroviral therapy (ART) effectively suppresses viral replication but does not eliminate this latent reservoir, which can reactivate and rekindle infection if ART is discontinued.[2] The "shock and kill" strategy aims to eradicate this reservoir by using latency-reversing agents (LRAs) to reactivate viral gene expression (the "shock"), making the infected cells visible to the host immune system or susceptible to viral cytopathic effects (the "kill").[1][2]
Vorinostat (also known as suberoylanilide hydroxamic acid, or SAHA) is a potent histone deacetylase (HDAC) inhibitor and one of the most studied LRAs.[2][5][6] Originally approved for the treatment of cutaneous T-cell lymphoma, this compound has been repurposed for HIV cure research due to its ability to disrupt a key mechanism of HIV latency.[5][6] These application notes provide a summary of quantitative data from key studies, detailed experimental protocols, and the underlying mechanism of action for researchers utilizing this compound in HIV latency reversal studies.
Mechanism of Action
HIV latency is partly maintained by the recruitment of histone deacetylases (HDACs) to the HIV long terminal repeat (LTR) promoter.[4][5][7] HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of the integrated provirus.[1][7]
This compound is a pan-HDAC inhibitor, acting on both class I and class II HDACs.[8][9] By inhibiting these enzymes, this compound increases the acetylation of histones (and other proteins), which results in a more open, euchromatic structure.[6][10][11] This relaxed chromatin state facilitates the binding of transcription factors, such as NF-κB and the positive transcription elongation factor b (P-TEFb), to the HIV LTR, thereby inducing viral gene expression.[7][11][12] Studies have shown that this compound can activate P-TEFb in primary resting CD4+ T cells by inducing phosphorylation of the CDK9 subunit, further promoting transcriptional elongation.[12]
Caption: this compound inhibits HDACs, promoting histone acetylation and HIV transcription.
Data Presentation: Summary of Quantitative Findings
This compound has been evaluated in numerous clinical trials and ex vivo studies to quantify its effect on HIV latency reversal. While it consistently demonstrates the ability to induce HIV RNA expression, a significant reduction in the size of the latent reservoir has not been observed.[8][13][14][15]
Table 1: Summary of Clinical Trials of this compound for HIV Latency Reversal
| Study / Trial ID | Dosage Regimen | Number of Participants | Key Quantitative Findings | Effect on Reservoir Size | Reference(s) |
|---|---|---|---|---|---|
| Archin et al., 2012 | Single 400 mg dose | 8 | Mean 4.8-fold increase in cell-associated HIV RNA in resting CD4+ T cells. | Not assessed. | [4][5][16] |
| Elliott et al., 2014 (NCT01365065) | 400 mg daily for 14 days | 20 | Median 7.4-fold increase from baseline to peak in cell-associated unspliced (CA-US) HIV RNA; observed in 90% of patients. | No significant change in HIV DNA, integrated DNA, or inducible virus. | [10][17] |
| Archin et al., 2014 | 400 mg daily (Mon-Wed) for 8 weeks | 5 | Effect of subsequent doses was much reduced compared to the initial dose. | No change in quantitative viral outgrowth or other reservoir assays. | [18] |
| Archin et al., 2017 (NCT01319383) | 400 mg; single dose, paired doses (48 or 72h apart), and 10 doses (72h apart) | 16 | Dosing every 72 hours resulted in the most consistent increase in cell-associated HIV RNA. | No measurable decrease (>0.3 log10) in the frequency of latent infection (QVOA). | [8][13][14][19][20][21][22] |
| RIVER Trial (NCT02336074) | 10 doses of this compound + ART + therapeutic vaccines | 52 (26 in this compound arm) | Combination therapy was not more beneficial than ART alone in reducing reservoir size. | No significant reduction. |[23] |
Table 2: Representative Ex Vivo / In Vitro Studies of this compound
| Study | Cell Model | This compound Concentration | Key Quantitative Findings | Reference(s) |
|---|---|---|---|---|
| Archin et al., 2012 | Resting CD4+ T cells from patients on ART | 335 nM | Significant upregulation of HIV RNA expression ex vivo. | [5] |
| Cillo et al., 2014 | Resting CD4+ T cells from patients on ART | Not specified | This compound induced virion RNA in an average of 0.12% of CD4+ T cells harboring proviral DNA. | [24] |
| BenchChem Protocol | J-Lat 10.6 T-cell line | 250 - 1000 nM | 9- to 50-fold increase in supernatant p24 concentration relative to vehicle control. |[25] |
Experimental Protocols
Accurate assessment of this compound's activity requires robust and standardized protocols. The following are methodologies for key experiments cited in HIV latency research.
Protocol 1: Quantification of Cell-Associated Unspliced (CA-US) HIV RNA
This protocol is a primary method for measuring the direct transcriptional effect of an LRA on patient-derived cells. It quantifies the amount of unspliced HIV gag RNA within total CD4+ T cells.
1. Isolation of CD4+ T cells:
- Obtain peripheral blood mononuclear cells (PBMCs) from whole blood of HIV-infected individuals on suppressive ART via Ficoll-Paque density gradient centrifugation.
- Isolate total or resting CD4+ T cells using negative selection magnetic beads according to the manufacturer's protocol.
2. RNA Extraction:
- Lyse a known number of purified CD4+ T cells (e.g., 1-5 million) using a suitable lysis buffer (e.g., from Qiagen AllPrep Kit).
- Extract total RNA and DNA simultaneously using a commercial kit (e.g., Qiagen AllPrep DNA/RNA Mini Kit) following the manufacturer's instructions.[18]
- Treat the RNA fraction with DNase to eliminate contaminating HIV DNA.
3. Reverse Transcription (RT):
- Generate complementary DNA (cDNA) from 100-500 ng of total RNA using a reverse transcriptase kit (e.g., AffinityScript) and primers specific for the HIV gag region.[26]
- Include a "no-reverse transcriptase" control for each sample to verify the absence of DNA contamination.[26]
4. Quantitative PCR (qPCR):
- Perform qPCR using a standard real-time PCR system (e.g., Bio-Rad CFX96).
- Use primers and a probe specific for a conserved region of HIV-1 gag.
- Reaction Mix (example): 10 µL of 2x Master Mix, 1 µL of primer/probe mix, 4 µL of nuclease-free water, and 5 µL of cDNA.
- Cycling Conditions (example): 95°C for 5 min, followed by 45 cycles of 95°C for 10 s and 60°C for 1 min.[26]
- Generate a standard curve using a plasmid containing the HIV gag sequence of known copy number.
- Normalize HIV RNA copy numbers to the total cell input or a housekeeping gene (e.g., TBP, IPO8) to report as copies per million CD4+ T cells.[27]
start [label="Patient Blood Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
pbmc (B10772833) [label="Isolate PBMCs\n(Ficoll Gradient)"];
cd4 [label="Purify CD4+ T Cells\n(Negative Selection)"];
extract [label="Extract Total RNA/DNA\n(e.g., AllPrep Kit)"];
dnase [label="DNase Treatment"];
rt [label="Reverse Transcription\n(cDNA Synthesis)"];
qpcr [label="Quantitative PCR\n(gag Primers/Probe)"];
analysis [label="Data Analysis\n(Normalize to Cell Input)"];
end [label="CA-US HIV RNA\n(copies / 10^6 cells)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> pbmc;
pbmc -> cd4;
cd4 -> extract;
extract -> dnase;
dnase -> rt;
rt -> qpcr;
qpcr -> analysis;
analysis -> end;
}
Caption: Workflow for quantifying cell-associated HIV RNA from patient samples.
Protocol 2: In Vitro HIV-1 Latency Reversal Assay (J-Lat Cell Model)
This protocol uses a latently infected T-cell line (e.g., J-Lat 10.6), which contains an integrated, transcriptionally silent HIV provirus encoding a fluorescent reporter (e.g., GFP), to screen LRA activity.[25]
1. Cell Culture and Plating:
- Culture J-Lat 10.6 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[25]
- Seed cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of medium.[25]
2. Compound Treatment:
- Prepare serial dilutions of this compound in culture medium (e.g., final concentrations of 250, 500, 1000 nM).[25]
- Add 100 µL of the diluted compound to the appropriate wells.
- Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 ng/mL TNF-α).[25]
- Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[25]
3. Readout (Flow Cytometry):
- Harvest cells and wash once with PBS.
- Resuspend cells in FACS buffer (PBS with 2% FBS).
- Analyze GFP expression using a flow cytometer, acquiring at least 10,000 events per sample.[28]
- Gate on the live cell population and quantify the percentage of GFP-positive cells as a measure of latency reversal.
4. Readout (p24 ELISA - Alternative/Complementary):
- After incubation, centrifuge the plate and collect the supernatant.
- Quantify the concentration of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[25][28]
- Calculate the fold change in p24 concentration relative to the vehicle control.
start [label="Culture J-Lat Cells", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
plate [label="Plate Cells\n(96-well plate)"];
treat [label="Add this compound\n(and Controls)"];
incubate [label="Incubate\n(24-48 hours)"];
readout [label="Measure Reactivation", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"];
flow [label="Flow Cytometry\n(% GFP+ Cells)"];
elisa [label="p24 ELISA\n(Supernatant)"];
end [label="Quantify Latency Reversal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> plate;
plate -> treat;
treat -> incubate;
incubate -> readout;
readout -> flow;
readout -> elisa;
{flow, elisa} -> end;
}
Caption: Workflow for the in vitro J-Lat latency reversal assay.
Protocol 3: Quantitative Viral Outgrowth Assay (QVOA)
The QVOA is the gold standard for measuring the frequency of replication-competent latent HIV in resting CD4+ T cells from infected individuals.
1. Patient Cell Isolation:
- Isolate a large number of resting CD4+ T cells (typically >30 million) from leukapheresis products of an HIV-infected individual on suppressive ART.[13] Isolation is performed by negative selection.
2. Limiting Dilution Culture:
- Plate the purified resting CD4+ T cells in a 96-well plate in limiting dilutions (e.g., 18 replicates of 2.5 million cells, 6 replicates of 0.5 million, and 6 replicates of 0.1 million cells per well).[13]
3. T-Cell Activation and Co-culture:
- Activate the cells with a potent stimulus like phytohemagglutinin (PHA) and irradiated PBMCs from an uninfected donor.[13]
- After 24-48 hours, add activated, uninfected CD4+ T cells (obtained from healthy donors) to each well to allow for viral propagation.
4. Long-term Culture and Monitoring:
- Culture the cells for 14-21 days, replacing the medium every 3-4 days.
- At multiple time points (e.g., days 7, 11, 14), collect a portion of the culture supernatant from each well.
5. Detection of Viral Outgrowth:
- Measure the presence of HIV-1 p24 antigen or HIV-1 RNA in the collected supernatants using a sensitive ELISA or RT-qPCR assay.
- A well is scored as positive if viral production is detected at any time point.
6. Calculation of Reservoir Size:
- Use the number of positive and negative wells at each cell dilution to calculate the frequency of latently infected cells, expressed as Infectious Units Per Million (IUPM) cells, using maximum likelihood statistical methods.
start [label="Isolate Resting CD4+ T Cells\n(Leukapheresis)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
dilute [label="Plate in Limiting Dilution"];
activate [label="Activate with PHA\n+ Irradiated Feeder Cells"];
coculture [label="Add Activated CD4+\nBlasts from Healthy Donor"];
culture [label="Culture for 14-21 Days\n(Feed periodically)"];
collect [label="Collect Supernatant\n(Multiple Time Points)"];
detect [label="Detect p24 or HIV RNA"];
calculate [label="Calculate IUPM\n(Maximum Likelihood Method)"];
end [label="Latent Reservoir Size\n(IUPM)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> dilute;
dilute -> activate;
activate -> coculture;
coculture -> culture;
culture -> collect;
collect -> detect;
detect -> calculate;
calculate -> end;
}
Caption: Workflow for the Quantitative Viral Outgrowth Assay (QVOA).
Conclusion and Future Directions
This compound has been instrumental as a proof-of-concept tool, demonstrating that a molecular mechanism enforcing HIV latency can be therapeutically targeted in humans.[4][5][16] Clinical studies consistently show that this compound can induce transcription from the latent HIV provirus.[5][8][10] However, this transcriptional activation does not translate into a reduction of the latent reservoir size as measured by QVOA.[8][13][14][15] This suggests that the "shock" induced by this compound alone is insufficient for the "kill" of the reactivated cells.
Furthermore, some studies indicate that repeated daily dosing may lead to a refractory period with blunted responses.[18] Interval dosing, such as every 72 hours, appears more effective at achieving repeated latency reversal.[8][14][21] The complexity of HDAC inhibitor effects, which can modulate the expression of many host genes, may also contribute to these outcomes.[9][10]
Current research is focused on using this compound and other LRAs in combination with immunotherapies, such as therapeutic vaccines or immune checkpoint inhibitors, to enhance the clearance of cells in which latency has been reversed.[13][15][22] The protocols and data presented here serve as a foundational guide for researchers working to optimize these strategies and advance the goal of an HIV cure.
References
- 1. Isoform-Selective Versus Nonselective Histone Deacetylase Inhibitors in HIV Latency Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The histone deacetylase inhibitor this compound (SAHA) increases the susceptibility of uninfected CD4+ T cells to HIV by increasing the kinetics and efficiency of postentry viral events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Administration of this compound disrupts HIV-1 latency in patients on antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling the Effects of this compound In Vivo Reveals both Transient and Delayed HIV Transcriptional Activation and Minimal Killing of Latently Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors and HIV latency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Interval dosing with the HDAC inhibitor this compound effectively reverses HIV latency [jci.org]
- 9. Histone deacetylase inhibitors induce complex host responses that contribute to differential potencies of these compounds in HIV reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of HIV Transcription with Short-Course this compound in HIV-Infected Patients on Suppressive Antiretroviral Therapy | PLOS Pathogens [journals.plos.org]
- 11. Frontiers | Novel Histone Deacetylase Inhibitors and HIV-1 Latency-Reversing Agents Identified by Large-Scale Virtual Screening [frontiersin.org]
- 12. Short Communication: The Broad-Spectrum Histone Deacetylase Inhibitors this compound and Panobinostat Activate Latent HIV in CD4+ T Cells In Part Through Phosphorylation of the T-Loop of the CDK9 Subunit of P-TEFb - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interval dosing with the HDAC inhibitor this compound effectively reverses HIV latency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interval dosing with the HDAC inhibitor this compound effectively reverses HIV latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ongoing Clinical Trials of Human Immunodeficiency Virus Latency-Reversing and Immunomodulatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Activation of HIV Transcription with Short-Course this compound in HIV-Infected Patients on Suppressive Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HIV-1 Expression Within Resting CD4+ T Cells After Multiple Doses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Scholarly Article or Book Chapter | Interval dosing with the HDAC inhibitor this compound effectively reverses HIV latency | ID: sb397f09d | Carolina Digital Repository [cdr.lib.unc.edu]
- 20. JCI - Citations to Interval dosing with the HDAC inhibitor this compound effectively reverses HIV latency [jci.org]
- 21. researchgate.net [researchgate.net]
- 22. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 23. This compound Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 24. Quantification of latent HIV induction by this compound | HIV i-Base [i-base.info]
- 25. benchchem.com [benchchem.com]
- 26. Novel Assays for Measurement of Total Cell-Associated HIV-1 DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Low unspliced cell-associated HIV RNA in early treated adolescents living with HIV on long suppressive ART - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
Application Note: Vorinostat for Radiosensitization of Human Tumor Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a potent, orally bioavailable histone deacetylase (HDAC) inhibitor.[1][2][3] It is the first HDAC inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma.[1][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. This compound inhibits class I, II, and IV HDACs by binding to the zinc-containing catalytic domain of the enzyme.[3][4] This inhibition results in the accumulation of acetylated histones and other non-histone proteins, which modulates the expression of a small subset of genes involved in critical cellular processes such as cell cycle arrest, differentiation, and apoptosis.[3][4][5]
Preclinical studies have demonstrated that this compound can sensitize a wide range of human tumor cells to the cytotoxic effects of ionizing radiation.[1][5][6][7] This radiosensitizing effect has been observed in various cancer types, including melanoma, lung cancer, breast cancer, glioblastoma, and neuroblastoma.[1][4][6][8] The primary mechanism underlying this phenomenon is believed to be the impairment of the cell's ability to repair radiation-induced DNA damage, particularly DNA double-strand breaks (DSBs).[1][4][5][9] This application note summarizes the key findings, presents quantitative data, and provides detailed protocols for investigating this compound as a radiosensitizing agent in human tumor cells.
Mechanism of Action: this compound-Mediated Radiosensitization
The radiosensitizing properties of this compound are primarily attributed to its ability to disrupt the DNA damage response (DDR), particularly the repair of DNA DSBs, which are the most lethal form of radiation-induced DNA damage.
-
HDAC Inhibition and Chromatin Remodeling: this compound inhibits HDAC activity, leading to the hyperacetylation of histones (H2A, H2B, H3, and H4).[4] This results in a more relaxed or "open" chromatin structure. While this was initially thought to make DNA more accessible to radiation damage, the principal effect on radiosensitization appears to be downstream, impacting DNA repair processes.
-
Suppression of DNA Repair Pathways: The most significant mechanism is the downregulation of key proteins involved in the two major DSB repair pathways:
-
Non-Homologous End Joining (NHEJ): this compound has been shown to decrease the expression of crucial NHEJ proteins such as Ku70, Ku86, and DNA-PKcs.[1][4][5][6][9]
-
Homologous Recombination (HR): The expression of key HR proteins like Rad50 and Rad51 has also been shown to be reduced following this compound treatment.[1][4][5][6][9]
-
-
Prolongation of DNA Damage Signaling: By impairing DSB repair, this compound treatment leads to the prolonged persistence of γ-H2AX foci at the sites of DNA damage.[1][4][5] γ-H2AX is a phosphorylated form of the histone variant H2AX and serves as a sensitive marker for DNA DSBs.[10] The sustained presence of these foci indicates unrepaired or delayed repair of DNA damage, which correlates with enhanced radiosensitivity.[4]
-
Induction of Apoptosis and Mitotic Catastrophe: In some cell lines, the combination of this compound and radiation leads to enhanced apoptosis (programmed cell death).[4][5] This can be mediated by the increased expression of pro-apoptotic proteins like Bax.[4] In other cases, the inhibition of DSB repair leads to an increase in mitotic catastrophe, a form of cell death resulting from aberrant mitosis due to accumulated DNA damage.[9]
The following diagram illustrates the proposed signaling pathway for this compound-mediated radiosensitization.
Caption: this compound signaling pathway leading to tumor cell radiosensitization.
Data Presentation: In Vitro Radiosensitization by this compound
The following tables summarize quantitative data from preclinical studies on the radiosensitizing effects of this compound across various human tumor cell lines. The Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER) is calculated as the ratio of the radiation dose required to achieve a specific survival fraction (e.g., 10%) without the drug to the dose required with the drug. A value > 1 indicates radiosensitization.
Table 1: this compound Radiosensitization in Melanoma and Lung Cancer Cells
| Cell Line | Cancer Type | This compound Concentration (µM) | Pre-incubation Time (h) | Radiation Dose (Gy) | Key Outcome | Reference |
| A375 | Melanoma | 2.5 | 24 | 2 - 6 | DEF at 10% survival: 1.4 | [4] |
| MeWo | Melanoma | 2.5 | 24 | 2 - 6 | DEF at 10% survival: 1.34 | [4] |
| A549 | Non-Small Cell Lung | 2.5 | 24 | 2 - 6 | DEF at 10% survival: 1.7 | [4] |
Table 2: this compound Radiosensitization in Breast Cancer Cells
| Cell Line | Cancer Type | This compound Concentration (µM) | Pre-incubation Time (h) | Radiation Dose (Gy) | Key Outcome | Reference |
| MDA-MB-231-BR | Breast (Brain Metastasis) | 1.0 | 16 (continuous) | 2 - 8 | DEF: 1.57 | [9] |
| NCI/ADR-RES | Ovarian/Breast | 0.5 | 16 (continuous) | Not specified | DEF at 10% survival: 1.50 | [6] |
| T47D | Breast Adenocarcinoma | 0.5 | 16 (continuous) | Not specified | DEF at 10% survival: 1.21 | [6] |
Table 3: this compound Radiosensitization in Other Cancers
| Cell Line | Cancer Type | This compound Concentration (µM) | Pre-incubation Time (h) | Radiation Dose (Gy) | Key Outcome | Reference |
| D54 | Glioblastoma (p53 wt) | 1.5 | 4 (post-IR) | 0.15 - 0.5 | Enhanced sensitivity (HRS promotion) | [11] |
| MiaPaCa-2 | Pancreatic | 2.0 | 48 | 6 | Profoundly inhibited clonogenic survival | [12] |
| HCT116 | Colorectal | 1.0 - 2.0 | 18 | 5 (hypoxia) | Significant sensitization | [13] |
| NB1691luc | Neuroblastoma | 0.5 - 2.5 | Not specified | Not specified | Additive effects with radiation | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the radiosensitizing effects of this compound.
General Experimental Workflow
The diagram below outlines a typical workflow for an in vitro study.
Caption: General workflow for in vitro radiosensitization experiments.
Protocol 1: Clonogenic Survival Assay
This assay is the gold standard for measuring the reproductive viability of cells after treatment with ionizing radiation.
Materials:
-
Human tumor cell line of interest
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound (SAHA), dissolved in DMSO to create a stock solution
-
Vehicle control (DMSO)
-
6-well culture plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Radiation source (e.g., Cesium-137 irradiator)
-
Fixing/Staining solution: 0.5% crystal violet in methanol/water (1:1)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed a predetermined number of cells into 6-well plates. The number of cells seeded will depend on the radiation dose and the cell line's plating efficiency (typically ranging from 200 cells for 0 Gy to 5,000-10,000 cells for the highest radiation dose).
-
Adherence: Incubate plates for 18-24 hours to allow cells to attach.
-
This compound Treatment: Aspirate the medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 2.5 µM) or an equivalent volume of vehicle (DMSO).[4]
-
Pre-incubation: Incubate the cells with this compound for the desired period (e.g., 24 hours).[4]
-
Irradiation:
-
For protocols requiring drug washout, aspirate the medium, wash cells once with PBS, and add fresh, drug-free medium.[4]
-
For continuous exposure protocols, leave the drug-containing medium on the cells.
-
Expose the plates to various doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation: Return plates to the incubator and allow colonies to form for 10-14 days. Do not disturb the plates during this time.
-
Fixing and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Add 1-2 mL of the crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Gently wash the plates with tap water to remove excess stain and allow them to air dry.
-
-
Colony Counting: Count colonies containing at least 50 cells.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) for the 0 Gy control group.
-
Surviving Fraction (SF): (Number of colonies counted / (Number of cells seeded x PE)) for each radiation dose.
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve.
-
Protocol 2: Western Blot for DNA Repair Proteins
This protocol is used to assess the effect of this compound on the expression levels of key proteins.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Ku70, anti-Ku86, anti-Rad50, anti-acetyl-Histone H4, anti-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells as described in the general workflow. At the desired time point post-irradiation (e.g., 4 hours), wash cells with ice-cold PBS and lyse them using RIPA buffer.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Ku70) diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin) to compare expression levels between different conditions.
Protocol 3: Immunofluorescence for γ-H2AX Foci
This method is used to visualize and quantify DNA double-strand breaks within individual cells.
Materials:
-
Cells grown on glass coverslips in 35-mm dishes
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking solution: 5% BSA in PBS
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit/mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound and/or radiation as described previously.
-
Fixation: At various time points post-irradiation (e.g., 30 min, 1h, 2h, 24h), aspirate the medium, wash with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.[4]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash again with PBS and block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the coverslips with the primary anti-γ-H2AX antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (and DAPI) for 1 hour at room temperature, protected from light.
-
Mounting: Wash three times with PBS. Mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and γ-H2AX (e.g., green) channels.
-
Count the number of distinct fluorescent foci (γ-H2AX) per nucleus. Analyze at least 50-100 cells per condition.
-
Compare the average number of foci per cell across different treatment groups and time points. A significant increase in foci in the combination group, especially at later time points (e.g., 24h), indicates impaired DNA repair.[4]
-
Conclusion
This compound has been robustly demonstrated in preclinical models to be an effective radiosensitizing agent across a variety of human tumor types.[1][7][13] Its mechanism of action, primarily centered on the inhibition of HDACs and the subsequent impairment of DNA double-strand break repair, provides a strong rationale for its combination with radiotherapy.[4][5][9] The provided protocols offer standardized methods for researchers to evaluate the efficacy and underlying mechanisms of this compound-mediated radiosensitization in their specific tumor models. These investigations are crucial for the continued development and clinical translation of HDAC inhibitors as adjuncts to cancer radiotherapy.
References
- 1. Cooperation of the HDAC inhibitor this compound and radiation in metastatic neuroblastoma: Efficacy and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a histone deacetylase inhibitor, enhances the response of human tumor cells to ionizing radiation through p… [ouci.dntb.gov.ua]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a histone deacetylase inhibitor, enhances the response of human tumor cells to ionizing radiation through prolongation of gamma-H2AX foci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Radiosensitization by the histone deacetylase inhibitor this compound under hypoxia and with capecitabine in experimental colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound enhances the radiosensitivity of a breast cancer brain metastatic cell line grown in vitro and as intracranial xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Induces Reactive Oxygen Species and DNA Damage in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VorinostatSAHA Promotes Hyper-Radiosensitivity in Wild Type p53 Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of radiation-induced DNA repair and pro-survival pathways contribute to this compound-mediated radiosensitization of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
In Vivo Efficacy of Vorinostat in Solid Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma.[1] Its mechanism of action involves the inhibition of class I and II HDACs, leading to the accumulation of acetylated histones and other non-histone proteins. This epigenetic modulation results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in a variety of cancer cells.[1][2] Preclinical studies have demonstrated the anti-tumor activity of this compound in a wide range of solid tumor models, both as a monotherapy and in combination with other anti-cancer agents.[1][3][4] These application notes provide a summary of the in vivo efficacy of this compound in various solid tumor models and detailed protocols for conducting such studies.
Mechanism of Action
This compound exerts its anti-tumor effects through multiple mechanisms. By inhibiting HDACs, it promotes a more open chromatin structure, allowing for the transcription of genes involved in cell cycle control and apoptosis.[2][5] Key downstream effects include the upregulation of p21, leading to cell cycle arrest, and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family, ultimately triggering programmed cell death.[3][6] Furthermore, this compound has been shown to have anti-angiogenic properties by downregulating the expression of pro-angiogenic factors.[5][7]
Mechanism of Action of this compound
Quantitative Data on In Vivo Efficacy
The following tables summarize the in vivo efficacy of this compound as a single agent and in combination with other therapies across various solid tumor models.
Table 1: Single-Agent Efficacy of this compound in Solid Tumor Xenograft Models
| Tumor Type | Cell Line | Animal Model | This compound Dose and Schedule | Tumor Growth Inhibition | Reference |
| Prostate Cancer | CWR22 | Nude Mice | 50 mg/kg/day | 97% reduction in final tumor volume | [2] |
| Breast Cancer (Bone Metastasis) | MDA-MB-231 | SCID/NCr Mice | 100 mg/kg, i.p., daily | ~33% reduction in tumor growth | [8] |
| Prostate Cancer (Bone Metastasis) | PC3 | SCID/NCr Mice | 100 mg/kg, i.p., daily | ~33% reduction in tumor growth | [8] |
| Epidermoid Squamous Cell Carcinoma | A431 | nu/nu Mice | 100 mg/kg, i.p. | Significant tumor growth arrest | [9] |
| Cholangiocarcinoma | HuCC-T1 | Xenograft Mice | 50 mg/kg, s.c. | Significant tumor volume suppression | [10][11] |
| Urothelial Carcinoma | Sora | Xenograft Mice | Not specified | Significant tumor growth inhibition after 28 days | [12] |
Table 2: Combination Therapy Efficacy of this compound in Solid Tumor Xenograft Models
| Tumor Type | Combination Agent(s) | Cell Line | Animal Model | This compound Dose and Schedule | Key Findings | Reference |
| Multiple Myeloma | Melphalan | LAGκ-1B | SCID-hu Mice | 100 mg/kg, i.p., 5 days/week | Marked reduction in tumor size with 3 mg/kg melphalan | [4] |
| Neuroblastoma | Sirolimus | IMR-32, SK-N-DZ | Nude Mice | 25 mg/kg, i.p., 3 times/week | Impressive reduction in xenograft tumor growth | [13] |
| Melanoma | Ionizing Radiation | A375, MeWo | Not specified | Not specified | Significantly enhanced radiosensitization | [14] |
Experimental Protocols
This section provides a generalized protocol for assessing the in vivo efficacy of this compound in a solid tumor xenograft model, followed by specific examples from published studies.
General Xenograft Model Protocol
Experimental Workflow for Xenograft Studies
1. Cell Culture:
-
Culture the desired human solid tumor cell line (e.g., A431, PC3, MDA-MB-231) in appropriate media and conditions until a sufficient number of cells are obtained.
2. Animal Models:
-
Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, to prevent rejection of human tumor xenografts.
-
Acclimatize animals to the facility for at least one week prior to the experiment.
3. Tumor Cell Implantation:
-
Harvest tumor cells and resuspend them in a suitable medium, such as serum-free media or a mixture with Matrigel.
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at regular intervals.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
5. This compound Preparation and Administration:
-
Prepare this compound for in vivo administration. A common vehicle is a solution of polyethylene (B3416737) glycol (PEG), DMSO, and saline.
-
Administer this compound via intraperitoneal (i.p.) or oral gavage at the desired dose and schedule (e.g., 50-150 mg/kg daily or on a specified weekly schedule). The control group should receive the vehicle only.
6. Efficacy Evaluation:
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (length x width²) / 2.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
For survival studies, monitor animals until a defined endpoint, such as tumor size reaching a specific limit or the animal showing signs of distress.
7. Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
-
Analyze the data to determine tumor growth inhibition, delay in tumor growth, and any effects on survival.
Specific Protocol Example: Epidermoid Squamous Cell Carcinoma Xenograft Model[9]
-
Cell Line: A431 epidermoid carcinoma cells.
-
Animal Model: Highly immunosuppressed nu/nu mice.
-
Tumor Implantation: Subcutaneous injection of A431 cells.
-
Treatment: Once tumors were palpable, mice were treated with this compound at a dose of 100 mg/kg body weight via intraperitoneal injection.
-
Efficacy Assessment: Tumor volume was measured, and at the end of the experiment, tumors were excised for histological and Western blot analysis to assess proliferation (PCNA staining) and apoptosis.
Specific Protocol Example: Breast Cancer Bone Metastasis Model[8]
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Animal Model: SCID/NCr mice.
-
Tumor Implantation: Injection of 1x10^5 MDA-MB-231 cells in 100 µl PBS into the medullar cavity of the tibia.
-
Treatment: Daily intraperitoneal injection of this compound (100 mg/kg body weight) starting one day after tumor cell injection. The control group received the vehicle (polyethylene glycol).
-
Efficacy Assessment: Osteolysis was monitored weekly by X-ray analysis. At sacrifice, tumor growth was assessed, and serum markers for bone turnover were analyzed.
Signaling Pathways Affected by this compound
This compound's inhibition of HDACs leads to the modulation of several key signaling pathways involved in cancer cell proliferation and survival.
Cell Cycle Arrest Pathway
This compound induces cell cycle arrest, primarily at the G1/S and G2/M checkpoints, by upregulating the expression of cyclin-dependent kinase inhibitors such as p21.
This compound-Induced Cell Cycle Arrest
Apoptosis Pathway
This compound promotes apoptosis by altering the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to caspase activation and programmed cell death.
This compound-Induced Apoptosis
mTOR Signaling Pathway
In some solid tumors, such as epidermoid squamous cell carcinoma, this compound has been shown to inhibit the mTOR signaling pathway, which is crucial for cell survival and proliferation.[9]
Inhibition of mTOR Signaling by this compound
Conclusion
This compound has demonstrated significant in vivo efficacy in a variety of solid tumor models, both as a single agent and in combination with other therapies. Its ability to induce cell cycle arrest, apoptosis, and inhibit critical signaling pathways underscores its potential as a broad-spectrum anti-cancer agent. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound in preclinical solid tumor models.
References
- 1. This compound—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer biology: mechanism of antitumour action of this compound (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound in a murine model of polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Combination Effects of this compound and Silver Nanoparticles Targeting Angiogenesis, Oxidative Stress, and Inflammation: An In Vitro Study [jmchemsci.com]
- 8. The Histone Deacetylase Inhibitor, this compound, Reduces Tumor Growth at the Metastatic Bone Site and Associated Osteolysis, but Promotes Normal Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of this compound-incorporated nanoparticles against human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. Anti-tumor effects of the histone deacetylase inhibitor this compound on canine urothelial carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results in Vorinostat Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with Vorinostat (also known as suberoylanilide hydroxamic acid or SAHA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of histone deacetylases (HDACs), specifically targeting Class I, II, and IV HDACs.[1] By binding to the zinc-containing active site of these enzymes, this compound prevents the removal of acetyl groups from histones and other proteins.[1][2] This leads to an accumulation of acetylated proteins, resulting in a more relaxed chromatin structure, which in turn alters gene expression.[2][3] These changes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4]
Q2: What are the optimal storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years.[5]
-
In Solvent (e.g., DMSO): Store at -80°C for up to 1 year or at -20°C for up to 1 month.[6][7] It is recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.[8]
-
Solubility: this compound is highly soluble in DMSO (up to 262.5 mg/mL) and soluble in ethanol (B145695) (2 mg/mL) with slight warming.[5][8] It has very poor solubility in water.[4][8] For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5]
Q3: Why am I observing high variability in IC50 values for this compound across different experiments and cell lines?
A3: Variability in IC50 values is a known characteristic of this compound and can be attributed to several factors:
-
Cell Line Specificity: The inhibitory effects of this compound on cell proliferation vary significantly across different tumor types and even among cell lines of the same tumor type.[9] For example, reported IC50 values can range from approximately 0.5 µM to 10 µM.[9]
-
Experimental Conditions: Factors such as cell density, passage number, media composition, and duration of drug exposure can all influence the apparent IC50 value.
-
Drug Stability: this compound is susceptible to degradation, particularly in certain biological matrices and under specific pH conditions. It has been shown to be unstable in human plasma but stable in serum.[10][11] It is also highly susceptible to acidic and basic environments.[12]
Troubleshooting Guides
Issue 1: Little to No Effect of this compound on Cell Viability or Histone Acetylation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Improper Drug Preparation or Storage | - Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO.[5][13] - Aliquot and store stock solutions at -80°C to avoid repeated freeze-thaw cycles.[8] - Confirm the final concentration of the solvent in your culture medium is not exceeding non-toxic levels (typically ≤0.1%).[14] |
| Drug Inactivation or Degradation | - Avoid exposing this compound solutions to acidic or basic conditions.[12] - For longer experiments, consider replenishing the media with fresh this compound every 48 hours.[5] |
| Cell Line Resistance | - Verify the sensitivity of your cell line to this compound by checking literature for reported IC50 values. - Consider that some cell lines may have intrinsic or acquired resistance to HDAC inhibitors.[15] |
| Insufficient Incubation Time or Concentration | - Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Typical concentrations range from 1-10 µM for 2-24 hours.[8] |
| Presence of Antioxidants in Media | - Some studies suggest that antioxidants can impair the anti-tumoral effects of this compound by inhibiting the production of reactive oxygen species (ROS), which may be involved in its cytotoxic mechanism.[16] Evaluate the components of your cell culture media. |
Issue 2: Inconsistent Western Blot Results for Acetylated Histones
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal Lysis Buffer | - Use a lysis buffer (e.g., RIPA buffer) that contains an HDAC inhibitor, such as Trichostatin A or sodium butyrate, to prevent deacetylation during sample preparation.[17] |
| Ineffective Protein Extraction | - Ensure complete cell lysis and protein solubilization. Sonication may be required for some samples. |
| Antibody Issues | - Use an antibody specific for the acetylated form of the histone of interest and validate its specificity. - Optimize antibody concentration and blocking conditions to reduce non-specific binding and high background.[17] |
| Loading Controls | - Use total histone H3 or another appropriate loading control to ensure equal protein loading between samples. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Citation |
| HH | Cutaneous T-cell Lymphoma | 0.146 | 72h | [13] |
| HuT78 | Cutaneous T-cell Lymphoma | 2.062 | 72h | [13] |
| MJ | Cutaneous T-cell Lymphoma | 2.697 | 72h | [13] |
| MylA | Cutaneous T-cell Lymphoma | 1.375 | 72h | [13] |
| SeAx | Cutaneous T-cell Lymphoma | 1.510 | 72h | [13] |
| LNCaP | Prostate Cancer | 2.5 - 7.5 | Not Specified | [7] |
| PC-3 | Prostate Cancer | 2.5 - 7.5 | Not Specified | [7] |
| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | Not Specified | [7] |
| MCF-7 | Breast Cancer | 0.75 | Not Specified | [7] |
| HeLa | Cervical Carcinoma | 7.8 | 24h | [18][19] |
| HeLa | Cervical Carcinoma | 3.6 | 48h | [18][19] |
| HepG2 | Liver Cancer | 2.6 | 24h | [18][19] |
| HepG2 | Liver Cancer | 1.0 | 48h | [18][19] |
| SW-982 | Synovial Sarcoma | 8.6 | 48h | [20] |
| SW-1353 | Chondrosarcoma | 2.0 | 48h | [20] |
Table 2: Stability of this compound under Different Conditions
| Matrix/Condition | Stability | Details | Citation |
| Human Plasma | Unstable | Degradation occurs during sample processing and storage. Acidification or different anticoagulants did not improve stability. | [10][11] |
| Human Serum | Stable | Consistent concentrations maintained after 3 freeze-thaw cycles and over 1 year of storage at -70°C. | [10][11] |
| Acidic/Basic Hydrolysis | Highly Susceptible | Significant degradation observed in acidic and basic environments. | [12] |
| Thermal/Photolytic (Solid State) | Stable | The drug substance is stable in the solid state under thermal and photolytic stress. | [12] |
| Photolytic (in solution) | Moderately Stable | Found to be moderately stable when photolytic stress was applied to a solution in acetonitrile-water. | [12] |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTS Assay)
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Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[14]
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Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the prepared dilutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration, typically ≤0.1%).[14]
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified 5% CO₂ incubator.[14]
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate the plate for 1-4 hours at 37°C, protected from light.[14]
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Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[14]
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Histone Acetylation
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Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 2.5 µM) for a specified time (e.g., 24 hours). Include a vehicle control.[14]
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing an HDAC inhibitor.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]
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Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.[14]
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SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[14]
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Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizations
Caption: this compound inhibits HDACs, leading to open chromatin and altered gene expression.
Caption: A typical experimental workflow for studying the effects of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound experiment results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | SAHA | HDAC inhibitor | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound (SAHA) | Cell Signaling Technology [cellsignal.com]
- 9. Cancer biology: mechanism of antitumour action of this compound (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability studies of this compound and its two metabolites in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
- 14. benchchem.com [benchchem.com]
- 15. Acquired this compound resistance shows partial cross-resistance to 'second-generation' HDAC inhibitors and correlates with loss of histone acetylation and apoptosis but not with altered HDAC and HAT activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antioxidants Impair Anti-Tumoral Effects of this compound, but Not Anti-Neoplastic Effects of this compound and Caspase-8 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Effect of this compound on protein expression in vitro and in vivo following mRNA lipoplex administration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Histone deacetylase inhibitors this compound and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Vorinostat treatment to maximize cytotoxicity in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to optimize Vorinostat (SAHA) treatment and maximize its cytotoxic effects in cancer cells.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Suboptimal Cytotoxicity Observed with this compound Monotherapy
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Question: My cancer cell line shows limited sensitivity to this compound alone. How can I enhance its cytotoxic effects?
-
Answer: Suboptimal cytotoxicity with this compound monotherapy is a common challenge. Here are several strategies to consider, along with a troubleshooting workflow:
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Optimize Dosing and Scheduling: The cytotoxic effect of this compound is dose- and time-dependent. Ensure you have performed a thorough dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. For example, in A375 melanoma cells, 2.5 μmol/L of this compound for 24 hours resulted in maximal accumulation of acetylated histone H4[1]. In AML cell lines, clinically relevant concentrations of this compound induced DNA damage and apoptosis[2].
-
Combination Therapy: this compound has been shown to work synergistically with various other anti-cancer agents. Consider combining this compound with:
-
Chemotherapeutic Agents: this compound can enhance the cytotoxicity of DNA-damaging agents like cisplatin (B142131) and topoisomerase inhibitors (e.g., SN38).[3][4][5] This is partly due to this compound's ability to relax chromatin structure, allowing for better drug accessibility to DNA.[5]
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Radiation Therapy: Pre-treatment with this compound can sensitize cancer cells to ionizing radiation.[1][6][7] This is often associated with the inhibition of DNA repair mechanisms.[1][6]
-
Targeted Therapies: Combining this compound with other targeted agents, such as proteasome inhibitors (e.g., bortezomib) or TRAIL receptor agonists, has shown synergistic effects.[8][9][10]
-
Other HDAC Inhibitors: While cross-resistance can occur, some second-generation HDAC inhibitors may retain activity in this compound-resistant cells.[11]
-
-
Assess for Resistance Mechanisms: If your cells have acquired resistance to this compound, investigate potential mechanisms such as alterations in apoptotic pathways, increased expression of antioxidant proteins, or changes in the expression of genes involved in protein acetylation and redox homeostasis.[12]
-
Caption: Workflow for optimizing this compound combination therapy.
-
Issue 2: Difficulty in Detecting this compound-Induced Apoptosis
-
Question: I am not observing a significant increase in apoptosis after this compound treatment, even though I see a decrease in cell viability. What could be the reason?
-
Answer: While this compound is known to induce apoptosis, it can also trigger other forms of cell death or cell cycle arrest.[13][14][15] Here’s how to troubleshoot this issue:
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Investigate Cell Cycle Arrest: this compound can cause cell cycle arrest, primarily at the G1 and/or G2-M phases.[1][2] This arrest in proliferation will lead to a decrease in cell viability without an immediate increase in apoptosis. Analyze the cell cycle distribution of your treated cells using flow cytometry.
-
Explore Alternative Cell Death Pathways: this compound can induce irreversible cell cycle arrest that leads to cell death through alternative pathways, particularly in cells with a defective apoptotic machinery.[15] Consider assays for other forms of cell death, such as autophagy-associated cell death.[16]
-
Optimize Apoptosis Assay Timing: The peak of apoptosis may occur at a later time point than your current experimental endpoint. Perform a time-course experiment to measure apoptotic markers at different intervals after treatment.
-
Use Multiple Apoptosis Assays: Relying on a single apoptosis assay may not provide a complete picture. Use a combination of methods to confirm your findings:
-
Caption: Simplified signaling pathway of this compound action.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a histone deacetylase (HDAC) inhibitor.[13][17] It blocks the activity of HDAC enzymes, leading to an accumulation of acetylated histones and other proteins.[13][14][18] This results in a more relaxed chromatin structure, which alters gene expression, reactivating tumor suppressor genes and other genes that inhibit cancer cell growth.[13] Ultimately, this can lead to cell cycle arrest, differentiation, and/or apoptosis in cancer cells.[1][13][14][17]
Q2: How can I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound is cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cancer cell line. A typical starting range for in vitro studies is between 0.1 µM and 10 µM.[19] For example, in A375, MeWo, and A549 cell lines, 2.5 µmol/L was used for radiosensitization studies.[1][7]
Q3: What are some known mechanisms of resistance to this compound?
A3: Acquired resistance to this compound can involve several mechanisms, including:
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Alterations in the apoptotic cascade (e.g., increased Bcl-2 levels).[12]
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Increased expression of antioxidants and proteins involved in redox homeostasis.[12]
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Activation of the unfolded protein response (UPR), which can induce pro-survival genes.[10]
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Changes in the expression of genes involved in protein acetylation and Wnt/β-catenin signaling.[12]
Q4: Are there any known biomarkers that can predict sensitivity to this compound?
A4: The identification of reliable predictive biomarkers for this compound sensitivity is an ongoing area of research. Some studies suggest that the expression of certain genes may correlate with sensitivity or resistance. For example, HR23B has been identified as a potential biomarker for tumor sensitivity to HDAC inhibitor-based therapy.[9] In cutaneous T-cell lymphoma (CTCL), increased expression of genes like RANK, MMP9, and SOCS3 has been associated with resistance.[20]
Q5: What is the best way to schedule this compound treatment when combining it with other agents?
A5: The optimal scheduling of this compound in combination therapy can depend on the specific agent it is combined with.
-
With Radiation: Pre-treatment with this compound for 24 hours before irradiation has been shown to be effective in sensitizing cells.[1][7]
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With Chemotherapy: Concurrent administration of this compound with chemotherapeutic agents like SN38 has been shown to be more effective than sequential treatment.[4] However, the optimal schedule should be determined empirically for each drug combination and cell line.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Treatment Duration (hours) | Reference |
| MV4-11 | Leukemia | - | < IC50 of this compound | 72 | [21] |
| Daudi | Lymphoma | - | < IC50 of this compound | 72 | [21] |
| PPTP Panel | Various Pediatric Cancers | DIMSCAN | Median: 1.44 | 96 | [19] |
| OCI-AML3 | AML | - | 0.42 | 72 | [22] |
| OCI-AML3 | AML | - | 1.55 | 24 | [22] |
Table 2: Synergistic Effects of this compound in Combination Therapies
| Combination Agent | Cancer Type/Cell Line | Effect | Mechanism | Reference |
| Radiation | Melanoma (A375), Lung (A549) | Radiosensitization | Inhibition of DNA repair, prolongation of γ-H2AX foci | [1] |
| Radiation | Neuroblastoma | Additive Cytotoxicity | Inhibition of DNA repair | [6] |
| Cisplatin | Castration-Resistant Prostate Cancer | Synergistic Anticancer Effects | Increased DNA damage, inhibition of DNA damage repair | [3] |
| Melphalan | Multiple Myeloma | Synergistic Anti-proliferative Effects | - | [23] |
| TRAIL Receptor Agonist (MD5-1) | Breast Cancer | Synergistic Apoptosis | Down-regulation of c-FLIP | [8] |
| SN38 (Topoisomerase I inhibitor) | Glioblastoma | Enhanced Cytotoxicity | Potentiation of DNA double-strand breaks, attenuated repair | [4] |
Experimental Protocols
1. Cell Viability Assay (MTS/XTT)
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Objective: To determine the dose-dependent effect of this compound on the viability of adherent cancer cell lines.
-
Materials:
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Adherent cancer cell line of interest
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Complete cell culture medium
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96-well microtiter plates
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This compound stock solution (e.g., 10 mM in DMSO)
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MTS or XTT reagent
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Plate reader
-
-
Procedure:
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Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete culture medium.[24][25] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
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This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO at a final concentration ≤0.1%).[26]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[26]
-
MTS/XTT Addition: Add 20 µL of MTS/XTT reagent to each well.[24][27]
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.[24]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.
-
2. Western Blotting for Protein Expression
-
Objective: To analyze the expression of proteins involved in apoptosis (e.g., cleaved PARP, caspases) or cell cycle regulation (e.g., p21) following this compound treatment.
-
Materials:
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Treated and untreated cell pellets
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RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-cleaved PARP, anti-acetylated histone H3, anti-β-actin)
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HRP-conjugated secondary antibodies
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ECL detection reagent
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Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer.[26]
-
Protein Quantification: Determine protein concentration using a BCA assay.[26]
-
SDS-PAGE: Denature 20-40 µg of protein per sample in Laemmli buffer and separate by SDS-PAGE.[26]
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Protein Transfer: Transfer proteins to a PVDF membrane.[26]
-
Immunoblotting:
-
Detection: Incubate the membrane with ECL reagent and capture the chemiluminescent signal.[26]
-
3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Materials:
-
Treated and untreated cells
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[24] Incubate at -20°C for at least 2 hours.
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Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Induces Reactive Oxygen Species and DNA Damage in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination with this compound enhances the antitumor activity of cisplatin in castration-resistant prostate cancer by inhibiting DNA damage repair pathway and detoxification of GSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound enhances the cytotoxic effects of the topoisomerase I inhibitor SN38 in glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound enhances the cisplatin-mediated anticancer effects in small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cooperation of the HDAC inhibitor this compound and radiation in metastatic neuroblastoma: Efficacy and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination therapy of established cancer using a histone deacetylase inhibitor and a TRAIL receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HR23B is a biomarker for tumor sensitivity to HDAC inhibitor-based therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Acquired this compound resistance shows partial cross-resistance to 'second-generation' HDAC inhibitors and correlates with loss of histone acetylation and apoptosis but not with altered HDAC and HAT activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound in autophagic cell death: a critical insight into autophagy-mediated, -associated and -dependent cell death for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cancer biology: mechanism of antitumour action of this compound (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Initial Testing (Stage 1) of this compound (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Integrated analysis of the molecular action of this compound identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. benchchem.com [benchchem.com]
- 25. Histone deacetylase inhibitors this compound and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. aacrjournals.org [aacrjournals.org]
Technical Support Center: Investigating Potential Off-Target Effects of Vorinostat
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) in research experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target classes of proteins for this compound?
This compound is a pan-HDAC inhibitor, targeting class I and II histone deacetylases.[1][2] However, due to its chemical structure, particularly the hydroxamate group which chelates zinc ions, it can interact with other zinc-dependent enzymes.[1][3] The primary known off-targets include Carbonic Anhydrases (CAs) and Metallo-β-lactamase domain-containing protein 2 (MBLAC2).[1][3][4][5]
Q2: At what concentrations are off-target effects of this compound typically observed?
While the on-target effects of this compound on HDACs occur at nanomolar concentrations, off-target interactions can manifest at micromolar concentrations, which are often used in in vitro cell-based assays to achieve a desired biological response.[6][7][8][9] It is crucial to perform dose-response experiments to distinguish between on-target and potential off-target-driven phenotypes.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is a critical aspect of interpreting experimental results. Here are several strategies:
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Use of structurally different HDAC inhibitors: Comparing the effects of this compound with other HDAC inhibitors that have different chemical scaffolds can help determine if the observed phenotype is due to HDAC inhibition or an off-target effect specific to this compound's structure.
-
Rescue experiments: Overexpression of a specific HDAC isoform may rescue the phenotype if it is an on-target effect.
-
Target knockdown/knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended HDAC target should phenocopy the effects of this compound if the effect is on-target.
-
Direct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to its intended targets and potential off-targets in a cellular context.[10][11][12][13]
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound that may be related to off-target effects.
Issue 1: Unexpected Phenotype Not Consistent with Known HDAC Inhibition
Question: I am observing a cellular phenotype with this compound treatment that I cannot explain by its HDAC inhibitory activity. How can I investigate if this is an off-target effect?
Possible Causes and Solutions:
-
High Drug Concentration: You may be using a concentration of this compound that is high enough to engage off-targets.
-
Off-Target Binding: The phenotype could be mediated by a known or unknown off-target.
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Solution 1: Target Deconvolution: Employ unbiased proteomic approaches to identify potential off-targets. Chemical proteomics and SILAC-based proteomics are powerful methods for this purpose.[5][14][15][16][17][18][19][20]
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Solution 2: Validate Known Off-Targets: Investigate the involvement of known off-targets like Carbonic Anhydrases or MBLAC2.[1][3][4][5] Use specific inhibitors for these off-targets to see if the phenotype is blocked.
-
Issue 2: Inconsistent Results Across Different Cell Lines
Question: The effect of this compound on my pathway of interest varies significantly between different cell lines. Could this be due to off-target effects?
Possible Causes and Solutions:
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Differential Expression of Off-Targets: The expression levels of off-target proteins can vary between cell lines, leading to different responses.
-
Solution: Profile the expression levels of known off-targets (e.g., Carbonic Anhydrase isoforms, MBLAC2) in your cell lines of interest using techniques like Western blotting or qPCR.
-
-
Dominant Signaling Pathways: Different cell lines may have varying dependencies on signaling pathways that are modulated by this compound's off-target activities.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound for its on-target HDACs and its interaction with known off-targets.
Table 1: this compound IC50 Values for On-Target Histone Deacetylases (HDACs)
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 10 | [6] |
| HDAC3 | 20 | [6] |
Note: this compound is a pan-HDAC inhibitor and also shows activity against other Class I and II HDACs in the nanomolar to low micromolar range.[1]
Table 2: this compound Interaction with Known Off-Target Proteins
| Off-Target Protein | Interaction Details | Reference |
| Carbonic Anhydrase II (CA II) | Binding energy calculations suggest affinities comparable to HDAC targets. Minimal thermal stabilization observed in nanoDSF assays. | [1][4] |
| Carbonic Anhydrase IX (CA IX) mimic | Binding energy calculations suggest affinities comparable to HDAC targets. Minimal thermal stabilization observed in nanoDSF assays. | [1][4] |
| Metallo-β-lactamase domain-containing protein 2 (MBLAC2) | Identified as a frequent and potent off-target of hydroxamate-based HDAC inhibitors, including this compound, with nanomolar potency. | [5] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of this compound's direct binding to a target protein in a cellular context.[10][11][12][13]
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a defined period (e.g., 3 minutes). Include an unheated control.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Analyze the abundance of the target protein in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Protocol 2: Chemical Proteomics for Off-Target Identification
This method utilizes an immobilized form of this compound to capture its binding partners from a cell lysate.[5][18][19][20]
-
Probe Immobilization: Synthesize a this compound analog with a linker and immobilize it on a solid support (e.g., sepharose beads).
-
Cell Lysis: Prepare a native cell lysate to maintain protein complexes.
-
Affinity Capture: Incubate the cell lysate with the this compound-immobilized beads. A competition experiment can be performed by co-incubating with free this compound.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are specifically competed off by free this compound are considered high-confidence binding partners.
Protocol 3: SILAC-Based Quantitative Proteomics
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allows for the quantitative comparison of protein abundance between different conditions.[14][15][16][17]
-
Cell Labeling: Culture two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).
-
Cell Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with a vehicle control.
-
Cell Lysing and Protein Digestion: Combine equal amounts of protein from both cell populations, and digest the proteins into peptides.
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: The mass spectrometer can distinguish between the "light" and "heavy" peptides. The ratio of the peak intensities provides a quantitative measure of the change in protein abundance or post-translational modifications (like acetylation) upon this compound treatment.
Signaling Pathways and Experimental Workflows
Signaling Pathways Potentially Affected by this compound Off-Target Effects
This compound has been shown to modulate several key signaling pathways. While some of these effects are due to its on-target HDAC inhibition, off-target interactions can also contribute to the observed signaling changes.[21][22][23][24][25][26][27][28][29]
Caption: this compound's on- and off-target effects on key signaling pathways.
Experimental Workflow for Investigating Off-Target Effects
The following diagram illustrates a logical workflow for identifying and validating potential off-target effects of this compound.
Caption: A workflow for identifying and validating this compound's off-target effects.
References
- 1. Off-target binding of the histone deacetylase inhibitor this compound to carbonic anhydrase II and IX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer biology: mechanism of antitumour action of this compound (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Off-target binding of the histone deacetylase inhibitor this compound to carbonic anhydrase II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAHA (this compound), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 7. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated analysis of the molecular action of this compound identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. eubopen.org [eubopen.org]
- 13. pelagobio.com [pelagobio.com]
- 14. Screening for Therapeutic Targets of this compound by SILAC-based Proteomic Analysis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for therapeutic targets of this compound by SILAC-based proteomic analysis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. This compound interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanistic Insights into this compound as a Repositioned Modulator of TACE-Mediated TNF-α Signaling via MAPK and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 24. This compound interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Mechanism of Action of the Histone Deacetylase Inhibitor this compound Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound upregulates MICA via the PI3K/Akt pathway to enhance the ability of natural killer cells to kill tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cotargeting the JAK/STAT signaling pathway and histone deacetylase by ruxolitinib and this compound elicits synergistic effects against myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Differential cytotoxicity of Vorinostat in normal versus transformed cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the differential cytotoxicity of Vorinostat in normal versus transformed cells.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound's selective cytotoxicity towards cancer cells?
This compound, a histone deacetylase (HDAC) inhibitor, exhibits selective cytotoxicity primarily by inducing DNA damage that normal cells can repair more effectively than cancer cells.[1] It causes an accumulation of acetylated histones, altering chromatin structure and exposing DNA to damage.[1] While both normal and transformed cells experience DNA double-strand breaks (DSBs) upon treatment, cancer cells show a suppressed ability to repair this damage.[1] This is partly due to this compound's suppression of DNA damage repair proteins like RAD50 and MRE11 specifically in transformed cells.[1] Consequently, DNA damage persists and accumulates in cancer cells, leading to cell cycle arrest and apoptosis.[1][2]
Q2: How does this compound affect the cell cycle in normal versus transformed cells?
This compound treatment typically leads to cell cycle arrest, but the specific phase can vary depending on the cell type. In many cancer cell lines, this compound induces a G2/M phase arrest.[3] For instance, in glioma cell lines, it downregulates cyclin B1, leading to reduced kinase activity of the cyclin B1/cdk1 complex and subsequent G2 arrest.[3] In other cases, such as in canine urothelial carcinoma cells and MCF7 breast cancer cells, a G0/G1 arrest is observed, often associated with the upregulation of the cell cycle inhibitor p21.[2][4] Normal cells, while also showing some cell cycle modulation, are more resistant to prolonged arrest and subsequent apoptosis due to their intact cell cycle checkpoints.[2]
Q3: What are the expected IC50 values for this compound in different cell lines?
The half-maximal inhibitory concentration (IC50) of this compound varies significantly between cancer cell lines and is generally higher for normal cells, indicating lower toxicity. The duration of treatment also influences the IC50 value.
| Cell Line Type | Cell Line(s) | This compound IC50 (μM) | Treatment Duration (hours) | Reference |
| Normal Cells | BALB/3T3 (murine fibroblasts) | 1.42 | 72 | [5] |
| WI-38 (human fibroblasts) | >15 | 72 | [6] | |
| Cancer Cells | ||||
| Leukemia | MV4-11 | 0.636 | 72 | [5] |
| Lymphoma | Daudi | 0.493 | 72 | [5] |
| Lung Carcinoma | A549 | 1.64 | 72 | [5] |
| Breast Adenocarcinoma | MCF-7 | 0.685 | 72 | [5] |
| MCF-7 | 6 (24h), 4 (48h), 2 (72h) | 24, 48, 72 | [6] | |
| Prostate Cancer | LNCaP | ~5 | 72 | [1] |
| Synovial Sarcoma | SW-982 | 8.6 | 48 | [7] |
| Chondrosarcoma | SW-1353 | 2.0 | 48 | [7] |
| Acute Myeloid Leukemia | OCI-AML3 | 1.55 (24h), 0.42 (72h) | 24, 72 | [8] |
Q4: Which signaling pathways are implicated in the differential response to this compound?
Several signaling pathways are involved in mediating the effects of this compound. Key pathways include:
-
DNA Damage Response: this compound induces DNA DSBs, leading to the activation of the DNA damage response pathway. A key marker of this is the phosphorylation of H2AX (γH2AX).[1]
-
Apoptosis Pathways: Both the intrinsic and extrinsic apoptosis pathways are activated by this compound. This involves the regulation of Bcl-2 family proteins and the activation of caspases.[9][10]
-
Cell Cycle Regulation: The p53 pathway is often activated, leading to the upregulation of p21, a cyclin-dependent kinase inhibitor that promotes cell cycle arrest.[2][3]
-
Receptor Tyrosine Kinase Signaling: this compound has been shown to interfere with pathways like the T-cell receptor signaling, MAPK, and JAK-STAT pathways.[9][11] It can also inhibit the phosphorylation of key kinases like AKT.[9][11]
Troubleshooting Guides
Problem: Inconsistent or no difference in cytotoxicity between normal and cancer cell lines.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration that induces cytotoxicity in your cancer cell line while having a minimal effect on the normal cell line. Refer to the IC50 table above for starting ranges.
-
-
Possible Cause 2: Inappropriate Treatment Duration.
-
Solution: The differential effect may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time for observing selective cytotoxicity.
-
-
Possible Cause 3: Cell Line Specific Resistance.
-
Solution: Some cancer cell lines may have inherent or acquired resistance to HDAC inhibitors. Consider using a different cancer cell line or investigating potential resistance mechanisms. Also, ensure the normal cell line being used is a suitable control and has intact DNA repair mechanisms.
-
Problem: High background apoptosis in control (untreated) cells.
-
Possible Cause 1: Poor Cell Health.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Avoid over-confluency and minimize handling stress.
-
-
Possible Cause 2: Contamination.
-
Solution: Regularly check cell cultures for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on adherent cell lines in a 96-well format.
Materials:
-
Normal and transformed cell lines
-
Complete cell culture medium
-
This compound (SAHA) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO at the same concentration as the highest this compound dose) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of cells treated with this compound using propidium (B1200493) iodide (PI) staining.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Culture cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizations
Caption: Mechanism of this compound's differential cytotoxicity.
References
- 1. pnas.org [pnas.org]
- 2. The Histone Deacetylase Inhibitor, this compound, Reduces Tumor Growth at the Metastatic Bone Site and Associated Osteolysis, but Promotes Normal Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound modulates cell cycle regulatory proteins in glioma cells and human glioma slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.esg.net.eg [journal.esg.net.eg]
- 7. Histone deacetylase inhibitors this compound and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated analysis of the molecular action of this compound identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mechanism of Action of the Histone Deacetylase Inhibitor this compound Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
Technical Support Center: Vorinostat Stability and Degradation in Cell Culture Medium
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA). This resource provides essential information on the stability and degradation of this compound in common cell culture media, helping you to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions and cell culture media?
A1: this compound, like other hydroxamic acid-based histone deacetylase (HDAC) inhibitors, has limited stability in aqueous solutions.[1] It is susceptible to hydrolysis, particularly in acidic and basic environments.[2] While specific half-life can vary based on the medium's composition, pH, and temperature, it's crucial to be aware of its potential for degradation over the course of a typical cell culture experiment. For instance, hydroxamic acid HDAC inhibitors, including this compound, have shown limited stability of about one day in aqueous solutions.[1]
Q2: What are the main degradation pathways for this compound?
A2: The primary degradation pathways for this compound are hydrolysis and glucuronidation.[3][4] Hydrolysis leads to the formation of 4-anilino-4-oxobutanoic acid, which is pharmacologically inactive.[3] Glucuronidation results in the formation of this compound O-glucuronide, also an inactive metabolite.[3]
Q3: What are the known degradation products of this compound?
A3: Under forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress), several degradation products have been identified.[2] The two major metabolites observed in vivo are this compound O-glucuronide and 4-anilino-4-oxobutanoic acid.[3][5] Other identified degradants under stress conditions include 7-amino-N-phenylheptanamide and 8-oxo-8-(phenylamino)octanoic acid, among others.[2]
Q4: How does the composition of cell culture medium affect this compound stability?
A4: The pH of the medium is a critical factor, with both acidic and basic conditions accelerating degradation.[2] The presence of serum can also influence stability. Interestingly, this compound is more stable in human serum than in plasma, suggesting that plasma clotting proteins may contribute to its degradation.[1][5] While detailed studies in a wide range of specific cell culture media are not extensively published, the principles of hydrolysis suggest that media with higher pH or enzymatic activity could lead to faster degradation.
Q5: What is the recommended solvent and storage condition for this compound stock solutions?
A5: this compound is slightly soluble in water but completely soluble in dimethyl sulfoxide (B87167) (DMSO).[6] For in vitro experiments, stock solutions are typically prepared in DMSO.[7] To avoid repeated freeze-thaw cycles that can affect stability, it is recommended to aliquot stock solutions.[7] Stored in DMSO, this compound is stable for one year at -80°C and for one month at -20°C.[7] As a powder, it can be stored for up to three years at -20°C.[7]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in my cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium during the experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before adding to the cells. Avoid pre-incubating the drug in the medium for extended periods.
-
Minimize Exposure to Harsh Conditions: Protect your stock solutions and working dilutions from light and extreme temperatures.
-
Consider the Half-Life: For long-term experiments (e.g., > 24-48 hours), consider replenishing the medium with freshly prepared this compound to maintain the desired concentration. The in vivo half-life of this compound is approximately 2 hours, which, while not directly translatable to in vitro conditions, highlights its rapid clearance and metabolism.[4][8]
-
pH Monitoring: Ensure the pH of your cell culture medium remains stable throughout the experiment, as pH shifts can accelerate degradation.
-
Issue 2: High variability between replicate experiments.
-
Possible Cause: Inconsistent preparation or storage of this compound solutions.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Follow a consistent protocol for preparing and aliquoting your this compound stock solution in DMSO.
-
Control Freeze-Thaw Cycles: Use freshly thawed aliquots for each experiment to avoid degradation from repeated temperature changes.
-
Verify Solvent Quality: Use high-quality, anhydrous DMSO to prepare stock solutions, as moisture can reduce solubility and stability.[7]
-
Quantitative Data Summary
The stability of this compound can be influenced by the biological matrix. The following table summarizes the reported in vitro half-life of this compound in plasma from different species.
| Species | In Vitro Half-Life in Plasma (minutes) |
| Human | 75 |
| Mouse | 115 |
| Rat | 86 |
| Porcine | 87 |
Data sourced from Konsoula and Jung, 2008, as cited in[1].
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Medium via HPLC
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., RPMI-1640, DMEM) with and without fetal bovine serum (FBS)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solutions: Spike the cell culture medium (with and without FBS) with the this compound stock solution to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the this compound-spiked medium into microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours). Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Sample Collection: At each time point, remove one aliquot and immediately stop the degradation process by adding an equal volume of cold acetonitrile. This will precipitate proteins.
-
Sample Preparation for HPLC:
-
Vortex the sample vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Use a gradient elution method. For example:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start with 95% A / 5% B, and ramp to 5% A / 95% B over 15 minutes.
-
-
Monitor the elution at a wavelength where this compound has strong absorbance (e.g., ~242 nm).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the percentage of remaining this compound against time.
-
Calculate the half-life (t½) of this compound in the tested medium.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C14H20N2O3 | CID 5311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. Stability studies of this compound and its two metabolites in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. A physiologically-based pharmacokinetic and pharmacodynamic (PBPK/PD) model of the histone deacetylase (HDAC) inhibitor this compound for pediatric and adult patients and its application for dose specification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dose-Response Analysis of Vorinostat on Histone H3 and H4 Acetylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting dose-response analysis of Vorinostat, focusing on its effects on histone H3 and H4 acetylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound, also known as suberoylanilide hydroxamic acid (SAHA), is a potent inhibitor of histone deacetylases (HDACs).[1] Its primary mechanism of action involves binding to the active site of HDAC enzymes, leading to the accumulation of acetylated histones.[2] This increase in acetylation neutralizes the positive charge of histones, resulting in a more relaxed chromatin structure, which in turn can lead to the reactivation of silenced tumor suppressor genes and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3]
Q2: Which HDAC classes does this compound inhibit?
A2: this compound is a pan-HDAC inhibitor, targeting class I, II, and IV HDACs. It does not inhibit the NAD+-dependent class III HDACs, also known as sirtuins.
Q3: What is a typical effective concentration range for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment.[4] Generally, concentrations ranging from the nanomolar to the low micromolar range are used. For example, IC50 values for growth inhibition have been reported to be around 1.22 nM to 675 nM in cutaneous T-cell lymphoma cells, while in other cancer cell lines, it can range from 0.146 µM to 2.697 µM.[5][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How long does it take to observe an increase in histone acetylation after this compound treatment?
A4: An increase in histone acetylation can be observed relatively quickly after this compound treatment. In some cell lines, a significant increase in acetylated histones can be detected within a few hours of treatment, often reaching a maximum level within 3 to 24 hours.[5][7]
Q5: What are the best practices for preparing and storing this compound solutions?
A5: this compound has low solubility in water.[8] It is recommended to dissolve it in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[8] This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[9] When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤0.1%) and include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.[10]
Troubleshooting Guide
Problem 1: No detectable increase in histone H3/H4 acetylation after this compound treatment.
| Possible Cause | Solution |
| Inactive this compound | Ensure your this compound stock solution has been stored correctly at -20°C in aliquots to avoid degradation from multiple freeze-thaw cycles. If possible, test the activity of your compound on a sensitive positive control cell line. |
| Insufficient this compound Concentration or Incubation Time | The concentration of this compound may be too low for your specific cell line, or the incubation time may be too short. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 10 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions.[4] |
| Cell Line Insensitivity | Some cell lines may be inherently resistant to this compound. Confirm the expression of the target HDACs in your cell line. |
| Issues with Western Blotting | - Antibody Problems: Use a high-quality, validated antibody specific for acetylated histone H3 or H4. - Lysis Buffer: Ensure your lysis buffer contains HDAC inhibitors (e.g., Trichostatin A or sodium butyrate) to prevent deacetylation during sample preparation. - Loading Control: Use total histone H3 or H4 as a loading control, as the expression of housekeeping genes like GAPDH or β-actin can sometimes be affected by HDAC inhibitors.[11] |
Problem 2: High background or inconsistent results in histone acetylation assays (Western Blot or ELISA).
| Possible Cause | Solution |
| Improper Sample Preparation | Ensure complete cell lysis and accurate protein quantification. Inconsistent sample loading will lead to variability. |
| Insufficient Washing Steps | In both Western blotting and ELISA, inadequate washing can lead to high background. Increase the number and duration of washing steps. |
| Antibody Concentration | The primary or secondary antibody concentration may be too high. Optimize antibody dilutions to reduce non-specific binding. |
| Blocking Inefficiency | Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST for Western blotting) and that the blocking step is sufficiently long (at least 1 hour at room temperature). |
Problem 3: Discrepancy in IC50 values compared to published data.
| Possible Cause | Solution |
| Different Experimental Conditions | IC50 values are highly dependent on the cell line, cell density, treatment duration, and the specific assay used. Ensure your experimental conditions are as close as possible to the published study if you are trying to replicate the results. |
| Cell Line Authenticity and Passage Number | Authenticate your cell line to ensure it is the correct one and is free from contamination. Use cells at a low passage number, as high passage numbers can lead to genetic drift and altered drug sensitivity.[11] |
| Serum Concentration in Media | The concentration of fetal bovine serum (FBS) in the culture medium can influence the bioavailability and efficacy of this compound. Standardize the serum concentration across all experiments.[11] |
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Histone H4 Acetylation in A375 Melanoma Cells
| This compound Concentration (µM) | Treatment Duration (hours) | Relative Acetylated Histone H4 Level |
| 0 (Control) | 24 | Low |
| 1.0 | 24 | Slight Increase |
| 2.5 | 24 | Maximal Accumulation |
| >2.5 | 24 | No further increase |
| Data synthesized from a study on A375 melanoma cells. The levels of acetylated histone H4 were determined by Western blot analysis.[7] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| OCI-AML3 | Acute Myeloid Leukemia | 1.55 | 24 |
| OCI-AML3 | Acute Myeloid Leukemia | 0.42 | 72 |
| SW-982 | Synovial Sarcoma | 8.6 | 48 |
| SW-1353 | Chondrosarcoma | 2.0 | 48 |
| HH | Cutaneous T-cell Lymphoma | 0.146 | Not Specified |
| HuT78 | Cutaneous T-cell Lymphoma | 2.062 | Not Specified |
| This table compiles IC50 values from different studies to illustrate the variability across cell lines and treatment durations.[6][12] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Histone H3 and H4 Acetylation
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 0.5, 1, 2.5, 5 µM) for the desired time period (e.g., 24 hours). Include a vehicle-only (DMSO) control.[10]
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., sodium butyrate, Trichostatin A).
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[7]
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Load the samples onto a 15% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetyl-histone H3, acetyl-histone H4, total histone H3, and total histone H4 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Protocol 2: ELISA-Based Histone Acetylation Assay
1. Histone Extraction:
-
Treat cells with this compound as described in the Western blot protocol.
-
Harvest cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.
2. ELISA Procedure (General Steps):
-
Follow the manufacturer's instructions for the specific ELISA kit being used for acetylated histone H3 or H4 detection.
-
Typically, the wells of the microplate are coated with a capture antibody against total histone H3 or H4.
-
Add your extracted histone samples to the wells and incubate.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that specifically recognizes the acetylated form of the histone.
-
Wash the wells again.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the substrate and measure the absorbance or fluorescence using a microplate reader.[13][14]
3. Data Analysis:
-
Generate a standard curve using the provided standards.
-
Determine the concentration of acetylated histones in your samples based on the standard curve.
-
Normalize the amount of acetylated histone to the total amount of histone.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced histone acetylation.
Caption: Experimental workflow for dose-response analysis of this compound.
Caption: Troubleshooting decision tree for histone acetylation experiments.
References
- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What are HDAC1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. The histone deacetylase inhibitors this compound and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors this compound and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound (SAHA) | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Integrated analysis of the molecular action of this compound identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. PathScan® Acetylated Histone H3 Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Acquired Vorinostat Resistance in Lymphoma Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering acquired resistance to Vorinostat in lymphoma cell line experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My lymphoma cell line, which was initially sensitive to this compound, now shows a decreased response. How can I confirm acquired resistance?
A1: Acquired resistance can be confirmed by a rightward shift in the dose-response curve. You should perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 (half-maximal inhibitory concentration) of this compound in your parental (sensitive) and suspected resistant cell lines. A significant increase in the IC50 value for the resistant line compared to the parental line indicates acquired resistance. It is also good practice to assess the acetylation status of histones (H3 and H4) via Western blot. Resistant cells may show a reduced accumulation of acetylated histones upon this compound treatment compared to sensitive cells[1].
Q2: I've confirmed this compound resistance. What are the common molecular mechanisms I should investigate first?
A2: Several signaling pathways are commonly implicated in acquired this compound resistance in lymphoma. We recommend investigating the following:
-
JAK/STAT Pathway: Persistent activation of STAT1, STAT3, and STAT5 is a key mechanism of resistance.[2][3] We recommend performing Western blot analysis to check the phosphorylation status of these proteins. Increased expression of gp130 (IL6ST) can also contribute to enhanced STAT3 activation.[3]
-
NF-κB Pathway: Elevated DNA binding of NF-κB and increased expression of phosphorylated NF-κB p65 have been observed in this compound-resistant cells.[1]
-
IL-2Rα Signaling: In Cutaneous T-Cell Lymphoma (CTCL), increased expression of the IL-2 receptor alpha chain (IL-2Rα) due to attenuated reactive oxygen species (ROS) can drive resistance. This amplifies downstream AKT/mTOR and MAPK signaling.[4]
-
Apoptosis and Cell Cycle Regulation: Resistant cells may exhibit a shift from apoptosis to a reversible G1 cell cycle arrest.[5][6][7] This can be associated with the sustained expression of cell cycle inhibitors like p21 and p27.[5][7] Analyze apoptosis using methods like Annexin V staining or TUNEL assay and cell cycle distribution by flow cytometry.[2][8]
Q3: My this compound-resistant cell line also seems resistant to other HDAC inhibitors. Is this expected?
A3: Yes, cross-resistance to other HDAC inhibitors is a documented phenomenon. This compound-resistant CTCL cell lines have been shown to exhibit resistance to other pan-HDAC inhibitors like panobinostat (B1684620) and even class I-selective HDAC inhibitors.[1] This suggests that the resistance mechanism may not be specific to the chemical structure of this compound but could involve broader adaptations, such as altered expression of HDACs themselves or activation of downstream survival pathways.[1]
Q4: I am not observing the expected increase in histone acetylation after this compound treatment in my resistant cells. What could be the reason?
A4: Reduced accumulation of acetylated histones (H3 and H4) is a characteristic of some this compound-resistant cell lines.[1] This could be due to a decreased expression of class I and class II HDACs, which are the targets of this compound.[1] It is advisable to check the protein expression levels of HDAC1, HDAC2, HDAC3, and HDAC6 by Western blot in both your sensitive and resistant cell lines.
Q5: Are there any known strategies to overcome or circumvent this compound resistance in my cell line experiments?
A5: Based on the known resistance mechanisms, several combination strategies have been explored:
-
Targeting the JAK/STAT Pathway: Co-treatment with a pan-JAK inhibitor or a STAT3-selective inhibitor (e.g., C188-9) can help resensitize resistant cells to this compound.[2][3]
-
Inducing ROS: For resistance mediated by low ROS and high IL-2Rα, agents like cantharidin (B1668268) can increase ROS levels, suppress IL-2Rα, and synergize with this compound to induce cell death.[4]
-
Retinoids: The RXR-selective retinoid bexarotene (B63655) has been shown to enhance this compound-induced apoptosis in both sensitive and resistant CTCL cell lines.[1]
Data Presentation: Quantitative Analysis of this compound Resistance
Table 1: this compound IC50 Values in Sensitive vs. Resistant Lymphoma Cell Lines
| Cell Line | Lymphoma Type | This compound Sensitivity | IC50 (µM) | Reference |
| HH | CTCL | Sensitive | ~0.8 | [2] |
| Hut102 | CTCL | Sensitive | ~0.8 | [2] |
| Hut78 | CTCL | Resistant | > 2.0 | [2] |
| MJ | CTCL | Resistant | > 2.0 | [2] |
| Raji | B-cell Lymphoma | Sensitive | 2.82 | [5] |
| Raji 4RH | B-cell Lymphoma | Resistant | 0.85* | [5] |
| RL | B-cell Lymphoma | Sensitive | 1.63 | [5] |
| RL 4RH | B-cell Lymphoma | Resistant | 1.90 | [5] |
*Note: The Raji 4RH cell line, while designated as rituximab-chemo-resistant, shows increased sensitivity to this compound in this study, suggesting complex mechanisms of cross-sensitivity/resistance.
Table 2: Key Protein Expression/Activation Changes in this compound-Resistant Lymphoma Cells
| Protein/Marker | Change in Resistant Cells | Implicated Pathway | Cell Line Models | Reference |
| Phospho-STAT1 | Increased | JAK/STAT | Hut78, MJ | [2] |
| Phospho-STAT3 | Increased | JAK/STAT | MyLa-R, HUT78-R, MJ-R | [3] |
| Phospho-STAT5 | Increased | JAK/STAT | Hut78, MJ | [2] |
| gp130 (IL6ST) | Increased | JAK/STAT | MyLa-R, HUT78-R, MJ-R | [3] |
| Phospho-NF-κB p65 | Increased | NF-κB | HH/VOR | [1] |
| IL-2Rα | Increased | IL-2 Signaling | SAHA-resistant CTCL | [4] |
| Acetylated Histone H3/H4 | Reduced Accumulation | HDAC Inhibition | HH/VOR | [1] |
| p21 | Upregulation | Cell Cycle | RRCL | [5][6] |
| TNFRSF11a (RANK) | Upregulated | Cytokine Signaling | MJ | [9] |
| MMP9 | Upregulated | Cell Invasion | MJ | [9] |
| SOCS3 | Upregulated | Cytokine Signaling | MJ | [9] |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using CellTiter-Glo®
This protocol is for determining the dose-dependent effect of this compound on the viability of lymphoma cells grown in suspension.
Materials:
-
Lymphoma cell lines (parental and suspected resistant)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (SAHA) stock solution (in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Count cells and adjust the density to seed 0.5 x 10^6 cells/ml in a 96-well plate.
-
Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. Ensure the final DMSO concentration does not exceed 0.1% in any well. Include a vehicle control (DMSO only).
-
Treatment: Add the diluted this compound or vehicle control to the appropriate wells. All treatments should be performed in triplicate.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well (volume as per manufacturer's instructions).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for Phospho-STAT3 and Histone Acetylation
This protocol details the detection of changes in protein phosphorylation and histone acetylation in response to this compound.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-acetyl-Histone H3, anti-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Western blotting apparatus and imaging system
Procedure:
-
Protein Extraction: Treat sensitive and resistant cells with this compound (e.g., 1 µM) or vehicle for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample. Load and run on an SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL reagent and capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or total protein).
Visualizations
Caption: Key signaling pathways in acquired this compound resistance.
Caption: Experimental workflow for Western blot analysis.
Caption: Relationship between exposure, resistance, and mechanisms.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. This compound, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New insights into possible HDAC inhibitor resistance in DLBCL - Comment on 'defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma' by Havas et al - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 9. Biomarkers of this compound Resistance in Cutaneous T-Cell Lymphoma. | Blood | American Society of Hematology [ashpublications.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with Vorinostat (suberoylanilide hydroxamic acid, SAHA) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in animal models?
A1: The most frequently reported toxicities in animal studies with this compound are dose-dependent and primarily affect the hematological and gastrointestinal systems. Common findings include thrombocytopenia (low platelet count), anemia, neutropenia, diarrhea, nausea, vomiting, and weight loss.[1][2][3] Developmental toxicity, such as decreased fetal weight and skeletal variations, has also been observed at high doses in rats and rabbits.
Q2: Are this compound-related toxicities reversible?
A2: Yes, in many preclinical studies, the observed toxicities, including hematological and gastrointestinal effects, have been shown to be partially or completely reversible upon discontinuation of the drug or with a recovery period.[2]
Q3: What is the general mechanism of this compound-induced toxicity?
A3: this compound is a histone deacetylase (HDAC) inhibitor. Its therapeutic and toxic effects stem from the hyperacetylation of both histone and non-histone proteins, leading to changes in gene expression and protein function.[4][5][6] Toxicity can be mediated through the induction of apoptosis (programmed cell death) in rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract, and interference with key signaling pathways.[7][8]
Q4: At what dose levels are toxicities typically observed in rodents?
A4: Toxicity is dose-dependent and varies by species. In rats, adverse effects such as decreased food consumption, weight loss, and hematologic changes have been observed at doses of 50 mg/kg/day and 150 mg/kg/day. In mice, doses in the range of 50-150 mg/kg have been reported as toxic. It is crucial to perform dose-finding studies for your specific animal model and experimental goals.
Q5: How can I monitor for the onset of this compound-related toxicities?
A5: Regular monitoring is critical. This should include daily clinical observations for signs of distress, such as changes in activity, posture, and grooming. Body weight should be measured at least twice weekly. For hematological toxicities, complete blood counts (CBCs) should be performed at baseline and then regularly throughout the study (e.g., weekly or bi-weekly). For gastrointestinal toxicity, monitor for changes in stool consistency and food/water intake.
Troubleshooting Guides
Managing Hematological Toxicities
Issue: Anemia or thrombocytopenia is observed in treated animals.
Troubleshooting Steps:
-
Confirm Severity: Assess the severity of the anemia (hemoglobin/hematocrit levels) or thrombocytopenia (platelet count) through regular blood monitoring.
-
Dose Modification: Consider a dose reduction or temporary interruption of this compound administration.
-
Supportive Care: In cases of severe anemia or thrombocytopenia leading to clinical signs (e.g., lethargy, bleeding), supportive care such as transfusions may be necessary.
Quantitative Data Summary: Hematological Toxicity Management
| Parameter | Guideline/Recommendation | Species | Reference |
| Red Blood Cell Transfusion Threshold | Hemoglobin < 7 g/dL in hemodynamically stable patients. | General | [9][10] |
| Platelet Transfusion Threshold | Platelet count < 10 x 10⁹ cells/L in cases of therapy-induced hypoproliferative thrombocytopenia without bleeding. | General | [11][12][13] |
| RBC Transfusion Volume | 10-15 mL/kg | Mouse/Rat | [14] |
| Platelet Transfusion | Prophylactic transfusion may not be necessary in all cases of hypoproliferative thrombocytopenia without bleeding. | General | [15] |
Experimental Protocol: Blood Transfusion in Mice
This protocol is a general guideline and should be adapted based on institutional guidelines and the specific needs of the animal.
-
Blood Collection: Collect fresh whole blood from healthy donor mice into tubes containing an anticoagulant (e.g., CPDA-1).
-
Preparation: If packed red blood cells are required, centrifuge the whole blood and remove the plasma and buffy coat. Resuspend the red blood cells in sterile saline.
-
Administration: Warm the blood product to room temperature. The transfusion can be administered via the tail vein or retro-orbital sinus. The volume should not exceed 10-15 mL/kg.
-
Monitoring: Monitor the animal closely for any signs of a transfusion reaction (e.g., respiratory distress, agitation).
Managing Gastrointestinal Toxicities
Issue: Animals exhibit diarrhea, nausea (indicated by pica or food aversion), or significant weight loss.
Troubleshooting Steps:
-
Assess Severity: Quantify the severity of diarrhea (e.g., stool consistency score) and monitor the percentage of body weight loss.
-
Dose Modification: A dose reduction or temporary cessation of this compound may be required.
-
Supportive Care:
-
Hydration: Provide supplemental hydration with subcutaneous or intraperitoneal injections of sterile saline or lactated Ringer's solution.
-
Antiemetics: Administer antiemetic medication to manage nausea and vomiting.
-
Antidiarrheals: Use antidiarrheal agents to control severe diarrhea.
-
Nutritional Support: Provide highly palatable and easily digestible food to encourage eating.
-
Quantitative Data Summary: Gastrointestinal Toxicity Management
| Drug | Indication | Recommended Dose (Mouse) | Recommended Dose (Rat) | Reference |
| Ondansetron (B39145) | Nausea/Vomiting | 0.15 mg/kg IV (can be adapted for other routes) | 0.15 mg/kg IV (can be adapted for other routes) | [16] |
| Loperamide | Diarrhea | 0.35 mg/kg IP (ED50) | 0.15 mg/kg oral (ED50) | [1][3][17][18][19] |
| Saline/LRS | Dehydration | 1-2 mL subcutaneous | 5-10 mL subcutaneous | General Practice |
Experimental Protocol: Supportive Care for Gastrointestinal Toxicity
-
Hydration: Administer 1-2 mL (mouse) or 5-10 mL (rat) of sterile 0.9% saline or lactated Ringer's solution subcutaneously once or twice daily as needed to address dehydration.
-
Antiemetic Administration: Prepare a solution of ondansetron for injection. Administer the appropriate dose based on the animal's weight prior to this compound administration to prevent nausea.
-
Antidiarrheal Administration: Prepare a solution or suspension of loperamide. Administer the appropriate dose orally or via injection to control diarrhea. Monitor for signs of constipation.
-
Nutritional Support: Provide a high-calorie, palatable diet. If anorexia is severe, consider assist-feeding with a nutritional supplement via gavage (requires proper training).
Signaling Pathways and Experimental Workflows
Mechanism of this compound-Induced Apoptosis
This compound induces apoptosis through both intrinsic and extrinsic pathways. It can lead to the accumulation of reactive oxygen species (ROS) and DNA damage, activating a p53-dependent apoptotic cascade.[7][8] It also modulates the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.
Caption: this compound-induced apoptosis signaling pathway.
Mechanism of HDAC Inhibitor-Induced Myelosuppression
HDAC inhibitors can suppress hematopoiesis by downregulating key transcription factors, such as GATA-1, which are essential for the maturation of hematopoietic progenitor cells, including megakaryocytes.[20] This leads to impaired production of platelets and other blood cells.
Caption: Mechanism of HDAC inhibitor-induced myelosuppression.
Experimental Workflow for Managing this compound Toxicities
A systematic workflow is essential for effectively managing toxicities in animal studies.
Caption: Experimental workflow for toxicity management.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Clinical Toxicities of Histone Deacetylase Inhibitors | MDPI [mdpi.com]
- 3. journals.ubmg.ac.id [journals.ubmg.ac.id]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces Reactive Oxygen Species and DNA Damage in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombocytopenia induced by the histone deacetylase inhibitor abexinostat involves p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transfusion Practice Patterns in Cancer Patients with Anemia: A Retrospective Study from a Single Oncology Center in Najran, Saudi Arabia | Asian Pacific Journal of Cancer Care [waocp.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. AABB Develops New Platelet Transfusion Guidelines [aabb.org]
- 12. profedu.blood.ca [profedu.blood.ca]
- 13. Guidance on platelet transfusion for patients with hypoproliferative thrombocytopenia. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 14. redcross.org [redcross.org]
- 15. Platelet Transfusion: 2025 AABB and ICTMG International Clinical Practice Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Anti-diarrhoeal activity of a polyherbal formulation in rats and elucidation of its cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Mechanisms of HDAC inhibitor-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Vorinostat Target Engagement with the Cellular Thermal Shift Assay
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic agent interacts with its intended molecular target within the complex environment of a living cell is a cornerstone of modern drug development. For Vorinostat (suberoylanilide hydroxamic acid, SAHA), a histone deacetylase (HDAC) inhibitor, verifying its engagement with HDAC enzymes is critical to correlating its biochemical activity with its cellular effects. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free method to assess this target engagement directly in cells.
This guide provides an objective comparison of CETSA with alternative methods for validating this compound's target engagement, supported by experimental data and detailed protocols.
The Principle of Target Engagement: this compound and HDACs
This compound is a potent, non-selective inhibitor of Class I and II HDACs. Its mechanism of action involves binding to the zinc-containing catalytic domain of HDACs, leading to the accumulation of acetylated histones and other non-histone proteins.[1] This hyperacetylation alters chromatin structure and reactivates the transcription of tumor suppressor genes, such as p21, ultimately inducing cell cycle arrest and apoptosis.[1][2][3] Validating that this compound physically binds to HDACs in a cellular context is key to understanding its efficacy and potential off-target effects.
Figure 1. Signaling pathway of this compound-mediated HDAC inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay based on the principle of ligand-induced thermal stabilization. The binding of a drug like this compound to its target protein, HDAC, increases the protein's resistance to heat-induced denaturation. This stabilization allows for the quantification of target engagement in intact cells or tissue samples.
Figure 2. General experimental workflow for CETSA.
Experimental Protocol: CETSA by Western Blot
-
Cell Culture & Treatment: Plate a suitable cell line (e.g., OCI-AML3) and grow to 70-80% confluency. Treat cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Heating: Harvest and wash cells, then resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection: Carefully collect the supernatant containing the soluble protein fraction. Quantify the protein concentration (e.g., via BCA assay). Analyze the levels of a specific HDAC isoform (e.g., HDAC1) in the soluble fraction by Western blot.
-
Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining relative to the 37°C control against the temperature for both vehicle and this compound-treated samples to generate melt curves and isothermal dose-response curves.
Alternative Target Engagement & Pathway Activation Assays
While CETSA provides direct evidence of physical binding in a cellular context, other methods can offer complementary information, from enzymatic inhibition to downstream pathway effects.
A. Biochemical HDAC Activity Assay
This in vitro method measures the direct inhibitory effect of this compound on the enzymatic activity of purified HDAC proteins. It is a highly sensitive and direct measure of enzyme inhibition but lacks the complexities of a cellular environment (e.g., cell permeability, off-target binding).
Experimental Protocol: Fluorometric HDAC Activity Assay
-
Reagent Preparation: Prepare serial dilutions of this compound in an HDAC assay buffer. Final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, diluted this compound, and purified recombinant HDAC enzyme (e.g., HDAC1).
-
Pre-incubation: Mix and incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add a developer solution containing a stop agent (e.g., Trichostatin A) and a protease (e.g., trypsin) to each well. This cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measurement: Incubate for 15 minutes at room temperature, protected from light. Read the fluorescence on a microplate reader (e.g., Ex: 360 nm, Em: 460 nm).[4]
-
Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
B. Western Blot for Histone Acetylation
This method provides a pharmacodynamic readout of this compound's activity by measuring the accumulation of acetylated histones, a direct downstream consequence of HDAC inhibition. It confirms that the drug is active in cells and engaging its targets sufficiently to elicit a biological response.
Experimental Protocol: Western Blot for Acetyl-Histone H3
-
Cell Treatment: Culture cells (e.g., A375 melanoma cells) and treat with varying concentrations of this compound (e.g., 0-10 µM) for 24 hours.[3]
-
Histone Extraction (Acid Extraction): Harvest and wash cells. Lyse the cell pellet in a Triton-based buffer to isolate nuclei. Resuspend the nuclear pellet in 0.2 N HCl and rotate overnight at 4°C to extract histones.[5]
-
Quantification & Sample Prep: Centrifuge to pellet debris and collect the histone-containing supernatant. Neutralize the acid and determine protein concentration. Prepare samples with Laemmli buffer and boil for 5-10 minutes.
-
Electrophoresis & Transfer: Separate proteins on a high-percentage (e.g., 15%) SDS-PAGE gel. Transfer proteins to a 0.2 µm nitrocellulose or PVDF membrane.[6]
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against an acetylated histone mark (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate.[5]
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., total Histone H3).
Quantitative Data & Method Comparison
The choice of assay depends on the specific question being asked—from direct physical binding to functional cellular outcomes. The data below, compiled from various studies, illustrates the different potency values obtained for this compound depending on the assay context.
Table 1: Quantitative Comparison of this compound Potency Across Different Assays
| Assay Type | Method | Target/Endpoint | Potency (IC50/EC50) | Context | Reference(s) |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | HDAC1 Target Stabilization | Expected in nM to low µM range | Cellular | [7] |
| Target Engagement | NanoBRET | HDAC1 Target Engagement | Correlates well with CETSA | Cellular | [7][8] |
| Biochemical | Fluorometric Enzyme Assay | Purified HDAC1 | ~10 nM | In Vitro | [9] |
| Biochemical | Fluorometric Enzyme Assay | Purified HDAC3 | ~20 nM | In Vitro | [9] |
| Biochemical | HDAC-Glo™ I/II Assay | Mixed HDACs | 0.67 µM | In Vitro | [10] |
| Pharmacodynamic | Western Blot (H3K9 Acetylation) | Histone Hyperacetylation | ~1 µM | Cellular | [2] |
| Phenotypic | Cell Viability Assay | Proliferation (OCI-AML3) | 1.55 µM (24h) | Cellular | [2] |
| Phenotypic | Cell Viability Assay | Proliferation (U87-MG) | 9.7 µM (72h) | Cellular | [11] |
Note: CETSA data for this compound is not widely published, but results for other HDAC inhibitors show potent target engagement in the cellular environment. The discrepancy between biochemical IC50 and cellular EC50 values highlights the importance of cellular assays, as factors like cell permeability and efflux can significantly impact a drug's effective concentration.
Table 2: Comparison of Key Assay Features
| Feature | Cellular Thermal Shift Assay (CETSA) | Biochemical HDAC Assay | Western Blot (Histone Acetylation) |
| Principle | Ligand-induced thermal stabilization | Measures enzymatic activity | Measures downstream pathway marker |
| Physiological Relevance | High (intact cells) | Low (purified components) | High (intact cells) |
| Data Output | Direct evidence of target binding (EC50) | Enzymatic inhibition (IC50) | Pharmacodynamic response |
| Label-Free | Yes | No (requires labeled substrate) | Yes (for the drug) |
| Throughput | Moderate to High (HT-CETSA) | High | Low to Moderate |
| Pros | - Measures direct binding in cells- No drug modification needed- Applicable to many targets | - Highly sensitive- Direct measure of inhibition- High throughput | - Confirms biological activity- Inexpensive and widely available- Good pharmacodynamic marker |
| Cons | - Target must be thermally stable- Requires specific antibodies- Can be lower throughput | - Lacks cellular context- Prone to false positives- Doesn't measure permeability | - Indirect measure of target binding- Lower throughput- Semi-quantitative |
Conclusion
Validating the target engagement of this compound is a multi-faceted process. The Cellular Thermal Shift Assay (CETSA) stands out as a superior method for confirming the direct, physical interaction between this compound and its HDAC targets within a physiologically relevant cellular environment. It provides a crucial bridge between in vitro biochemical activity and cellular functional outcomes.
While biochemical assays are invaluable for determining intrinsic inhibitory potency and for high-throughput screening, they cannot account for cellular factors like membrane permeability. Conversely, downstream Western blot analysis of histone acetylation serves as an excellent pharmacodynamic biomarker, confirming that target engagement is sufficient to produce a biological effect.
For a comprehensive understanding of this compound's mechanism of action, a combined approach is recommended. CETSA or a comparable method like NanoBRET should be used to confirm direct target binding in cells, complemented by biochemical assays to define enzymatic inhibition and Western blotting to measure the downstream pathway modulation. This integrated strategy provides the robust evidence required for confident decision-making in drug development.
References
- 1. Histone deacetylase inhibitors this compound and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated analysis of the molecular action of this compound identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 7. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low concentrations of this compound decrease EB1 expression in GBM cells and affect microtubule dynamics, cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vorinostat and Romidepsin in Neuroblastoma
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histone deacetylase (HDAC) inhibitors Vorinostat and Romidepsin for the treatment of neuroblastoma. This document synthesizes preclinical data on their efficacy, mechanisms of action, and associated experimental protocols.
Histone deacetylase inhibitors have emerged as a promising class of anti-cancer agents, showing therapeutic potential in various malignancies, including the common childhood cancer, neuroblastoma. By altering the epigenetic landscape of cancer cells, these drugs can induce cell cycle arrest, differentiation, and apoptosis. This guide focuses on a comparative analysis of two prominent HDAC inhibitors, this compound (a pan-HDAC inhibitor) and Romidepsin (a class I-selective HDAC inhibitor), based on available preclinical data.
Quantitative Performance Analysis
The following tables summarize the in vitro efficacy of this compound and Romidepsin in various neuroblastoma cell lines. It is important to note that the data has been collated from different studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
Table 1: Comparative in vitro Efficacy (IC50) of this compound and Romidepsin in Neuroblastoma Cell Lines
| Drug | Cell Line | IC50 Value | Treatment Duration | Reference |
| This compound | IMR-32 | 0.7 µM | 72 hours | [1] |
| Romidepsin | SMS-KCNR | 1.0 - 6.5 ng/mL | 72 hours | [2] |
| SK-N-BE(2) | 1.0 - 6.5 ng/mL | 72 hours | [2] | |
| SH-SY5Y | 1.0 - 6.5 ng/mL | 72 hours | [2] | |
| SK-N-AS | 1.0 - 6.5 ng/mL | 72 hours | [2] | |
| LA1–15N | 1.0 - 6.5 ng/mL | 72 hours | [2] | |
| IMR-32 | 1.0 - 6.5 ng/mL | 72 hours | [2] |
Note: For Romidepsin, the reference provides a range of IC50 values across the six tested cell lines.
Mechanisms of Action and Signaling Pathways
Both this compound and Romidepsin exert their anti-tumor effects in neuroblastoma through the induction of apoptosis and cell cycle arrest. However, the specific signaling pathways they modulate may differ.
This compound has been shown to induce apoptosis and cell cycle arrest in neuroblastoma cells.[3] Its mechanism is linked to the modulation of the c-Jun N-terminal kinase (JNK) pathway.[4] Some studies suggest that this compound can re-sensitize the JNK pathway, making tumors more susceptible to chemotherapy.[4] Additionally, this compound has been implicated in the upregulation of genes in the Transforming Growth Factor-beta (TGF-β) signaling pathway.
Romidepsin also induces caspase-dependent apoptosis in neuroblastoma cell lines.[5] Its mechanism of action is associated with the induction of the tumor suppressor p21, a process that may be dependent on the p53 status of the cells.[2] Furthermore, Romidepsin has been shown to decrease the expression of the N-myc proto-oncogene, a key driver of neuroblastoma tumorigenesis.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound and Romidepsin are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the drugs on neuroblastoma cell lines.
-
Cell Seeding: Plate neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or Romidepsin and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis.
-
Cell Treatment: Treat neuroblastoma cells with the desired concentration of this compound or Romidepsin for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot for Histone Acetylation
This technique is used to detect changes in histone acetylation levels following drug treatment.
-
Cell Lysis: Treat neuroblastoma cells with this compound or Romidepsin, then lyse the cells and extract nuclear proteins.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and Romidepsin demonstrate significant anti-tumor activity in preclinical models of neuroblastoma. Romidepsin, as a more selective HDAC inhibitor, appears to have potent activity at lower concentrations in the neuroblastoma cell lines tested. The choice between these agents in a research or clinical setting may depend on the specific genetic background of the tumor, such as p53 and N-myc status, and the desired modulation of specific signaling pathways. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive assessment of their relative efficacy.
References
- 1. Cooperation of the HDAC inhibitor this compound and radiation in metastatic neuroblastoma: Efficacy and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma [frontiersin.org]
- 4. Romidepsin offers hope for high-risk neuroblastoma | BioWorld [bioworld.com]
- 5. Romidepsin induces caspase-dependent cell death in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Vorinostat vs. Other HDAC Inhibitors: An In Vitro Efficacy Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Vorinostat (SAHA) with other prominent histone deacetylase (HDAC) inhibitors. This analysis focuses on key performance metrics, supported by experimental data and detailed methodologies, to aid in the selection and application of these compounds in a research setting.
This compound is a potent pan-HDAC inhibitor, targeting a broad range of HDAC enzymes across Class I, II, and IV, which plays a crucial role in altering gene expression and inducing anti-tumor effects.[1][2] Its mechanism of action involves the accumulation of acetylated histones and other proteins, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.[1][3][4] The efficacy of this compound is frequently benchmarked against other HDAC inhibitors with varying selectivity profiles, such as the pan-inhibitors Panobinostat (B1684620) and Belinostat, and the class-selective inhibitor Entinostat.[2][5]
Comparative Efficacy: Potency Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and other HDAC inhibitors across various cancer cell lines, as reported in several in vitro studies. It is important to note that IC50 values can vary based on the specific cell line and experimental conditions.[2]
| HDAC Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (SAHA) | SW-982 | Synovial Sarcoma | 8.6 | [5] |
| SW-1353 | Chondrosarcoma | 2.0 | [5] | |
| Hut78 | Cutaneous T-cell Lymphoma | 1.48 | [6] | |
| Jurkat | T-cell Leukemia | ~1.0 (for DNA fragmentation) | [2] | |
| Molt-4 | T-cell Leukemia | ~1.5 (for DNA fragmentation) | [2] | |
| Panobinostat (LBH-589) | SW-982 | Synovial Sarcoma | 0.1 | [5] |
| SW-1353 | Chondrosarcoma | 0.02 | [5] | |
| Belinostat (PXD101) | SW-982 | Synovial Sarcoma | 1.4 | [5] |
| SW-1353 | Chondrosarcoma | 2.6 | [5] | |
| Entinostat (MS-275) | WSU-HN6 | Oral Squamous Cell Carcinoma | 0.54 | [2] |
| WSU-HN12 | Oral Squamous Cell Carcinoma | 23.31 | [2] | |
| Jurkat | T-cell Leukemia | ~2.5 (for DNA fragmentation) | [2] | |
| Molt-4 | T-cell Leukemia | ~2.5 (for DNA fragmentation) | [2] |
Impact on Cellular Processes: Apoptosis and Cell Cycle
HDAC inhibitors exert their anti-cancer effects primarily by inducing cell cycle arrest and apoptosis.[2] this compound has been shown to induce apoptosis in various cancer cell lines, including acute myeloid leukemia and melanoma.[4][7] This is often mediated through the activation of the mitochondrial apoptosis pathway.[8] Furthermore, this compound can cause cell cycle arrest, frequently at the G1 phase, by upregulating proteins like p21.[9][10]
| HDAC Inhibitor | Cell Line | Effect | Observations | Reference |
| This compound (SAHA) | A375 (Melanoma) | Apoptosis & Cell Cycle Arrest | Increased DNA fragmentation and cell cycle profile alteration.[4] | [4] |
| AML patient blasts | Apoptosis & DNA Damage | Increased caspase-3/7 activity and DNA damage.[7] | [7] | |
| Rituximab-resistant lymphoma | G1 Cell Cycle Arrest | Increased p21 and acetylation of histone H3.[10] | [10] | |
| Panobinostat & Belinostat | SW-982 & SW-1353 (Sarcoma) | G1 Cell Cycle Arrest & Apoptosis | Induced G1 arrest and apoptosis in multidrug-resistant cells. | [5] |
Signaling Pathways and Experimental Workflow
The antitumor action of this compound involves the modification of gene expression through the acetylation of histones and transcription factors.[9] This can impact multiple signaling pathways critical for cancer cell proliferation and survival.
Caption: this compound's mechanism of action.
The in vitro evaluation of HDAC inhibitors typically follows a standardized workflow to ensure reproducible and comparable results.
Caption: Experimental workflow for HDAC inhibitors.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Objective: To determine the concentration of an HDAC inhibitor that inhibits cell growth by 50% (IC50).[11]
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the HDAC inhibitor.[11]
-
After a specified incubation period (e.g., 48-72 hours), an MTS reagent is added to the wells.
-
The absorbance is measured using a plate reader at 490 nm.[12]
-
The IC50 value is calculated from the dose-response curve.[11]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the extent of apoptosis induced by HDAC inhibitors.[11]
-
Methodology:
-
Cells are treated with the HDAC inhibitor for a defined period.
-
Both adherent and floating cells are collected and washed with cold PBS.[11]
-
Cells are resuspended in Annexin V binding buffer, and Annexin V-FITC and Propidium Iodide (PI) are added.[11]
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[11]
-
HDAC Activity Assay (Fluorometric)
-
Objective: To measure the enzymatic activity of HDACs and the inhibitory potential of compounds.
-
Methodology:
-
The assay is performed in a 96-well plate containing the HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, and the HDAC inhibitor to be tested.[13][14]
-
The reaction is initiated by adding an HDAC enzyme source, such as a HeLa nuclear extract.[14][15]
-
After incubation at 37°C, a developer (e.g., trypsin) is added to cleave the deacetylated substrate, releasing a fluorophore.[13]
-
Fluorescence is measured using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.[13][15] The activity is proportional to the fluorescence intensity.[16]
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of HDAC inhibitors on cell cycle progression.[11]
-
Methodology:
-
Cells are treated with the specified HDAC inhibitor.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[11]
-
Fixed cells are treated with RNase and stained with Propidium Iodide.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
-
References
- 1. Cancer biology: mechanism of antitumour action of this compound (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Histone deacetylase inhibitors this compound and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. This compound Induces Reactive Oxygen Species and DNA Damage in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Mechanism of Action of the Histone Deacetylase Inhibitor this compound Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]
- 10. This compound, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
A Comparative Guide to the HDAC Inhibition Profiles of Vorinostat and Panobinostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent histone deacetylase (HDAC) inhibitors, Vorinostat (SAHA) and Panobinostat (B1684620) (LBH589), with a focus on their distinct HDAC inhibition profiles. By presenting quantitative data, detailed experimental methodologies, and visual diagrams of relevant pathways and workflows, this document aims to serve as a valuable resource for understanding the nuanced differences between these epigenetic drugs and to inform future research and therapeutic development.
Introduction to this compound and Panobinostat
This compound (suberoylanilide hydroxamic acid) and Panobinostat are both potent inhibitors of histone deacetylases, a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[1] By removing acetyl groups from lysine (B10760008) residues on histones and other proteins, HDACs promote a more compact chromatin structure, leading to transcriptional repression.[2] Inhibition of HDACs by drugs like this compound and Panobinostat leads to the accumulation of acetylated proteins, which can alter the transcription of genes involved in cell cycle progression and apoptosis, making them effective anti-cancer agents.[1][3] this compound is a broad inhibitor of Class I and II HDACs, while Panobinostat is characterized as a potent pan-HDAC inhibitor, showing activity against Class I, II, and IV HDACs.[4][5]
Comparative Analysis of HDAC Inhibition Profiles
The primary distinction between this compound and Panobinostat lies in their potency and selectivity against various HDAC isoforms. Panobinostat is generally considered a more potent pan-HDAC inhibitor than this compound.[5] In enzymatic assays, Panobinostat has demonstrated IC50 (concentration needed for 50% inhibition) values in the low nanomolar range for all Class I, II, and IV HDAC enzymes, with the exception of HDAC4, HDAC7, and HDAC8, which are inhibited at mid-nanomolar concentrations.[4] It has been reported to be at least 10 times more potent than this compound.[5]
The following table summarizes the available quantitative data on the inhibitory activity of this compound and Panobinostat against specific HDAC isoforms.
| HDAC Isoform | This compound (IC50, nM) | Panobinostat (IC50, nM) |
| Class I | ||
| HDAC1 | 10[4][6] | <13.2[4] |
| HDAC2 | 2100 ± 20[7] | <13.2[4] |
| HDAC3 | 20[4][6] | <13.2[4] |
| HDAC8 | Data not available | Mid-nanomolar range[4] |
| Class IIa | ||
| HDAC4 | Data not available | Mid-nanomolar range[4] |
| HDAC5 | Data not available | <13.2[4] |
| HDAC7 | Data not available | Mid-nanomolar range[4] |
| HDAC9 | Data not available | <13.2[4] |
| Class IIb | ||
| HDAC6 | 3760 ± 160[7] | <13.2[4] |
| HDAC10 | Data not available | <13.2[4] |
| Class IV | ||
| HDAC11 | Data not available | <13.2[4] |
Note: The IC50 values can vary depending on the specific assay conditions and cell models used.
Experimental Methodologies
The determination of the inhibitory potency (IC50 values) of compounds like this compound and Panobinostat is crucial for their characterization. A common method employed is the in vitro fluorometric HDAC activity assay.
Protocol: Fluorometric In Vitro Histone Deacetylase (HDAC) Activity Assay
This protocol outlines the general steps for determining the IC50 values of HDAC inhibitors.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-based buffer with salts) and warm to room temperature or 37°C.
- HDAC Enzyme: Use purified, recombinant human HDAC isoforms. Dilute the enzyme to the desired concentration in assay buffer.
- HDAC Substrate: A fluorogenic substrate, such as a Boc-Lys(Ac)-AMC, is used. Dilute the substrate to the working concentration in assay buffer.
- Inhibitor Compounds (this compound/Panobinostat): Prepare a serial dilution of the inhibitor in DMSO and then dilute further in assay buffer to achieve the final desired concentrations.
- Developer Solution: Prepare a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor like Trichostatin A (TSA) to stop the HDAC reaction and cleave the deacetylated substrate.
2. Assay Procedure:
- Dispense the diluted HDAC enzyme into the wells of a 96-well microplate.
- Add the serially diluted inhibitor compounds (this compound or Panobinostat) or vehicle control (DMSO) to the wells.
- Incubate the enzyme and inhibitor mixture for a defined period at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the HDAC substrate to all wells.
- Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes) to allow for substrate deacetylation.
- Stop the reaction by adding the developer solution to each well. The developer will cleave the deacetylated substrate, releasing the fluorophore (e.g., AMC).
- Incubate at room temperature or 37°C for a short period (e.g., 15-30 minutes) to allow for complete development of the fluorescent signal.
3. Data Acquisition and Analysis:
- Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm for AMC).
- Subtract the background fluorescence (wells with no enzyme).
- Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
- Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizing Mechanisms and Workflows
Signaling Pathway of HDAC Inhibitors
HDAC inhibitors like this compound and Panobinostat exert their anti-cancer effects by modulating various signaling pathways that control cell survival, proliferation, and apoptosis.
References
- 1. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAHA (this compound), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. HDAC Activity Assay Kit (Fluorometric) (ab1438) is not available | Abcam [abcam.co.jp]
- 7. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Synergistic Effects of Vorinostat with Other Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of Vorinostat (suberoylanilide hydroxamic acid, SAHA) in combination with other anticancer agents. This compound, a histone deacetylase (HDAC) inhibitor, has demonstrated the ability to enhance the efficacy of various cancer therapies by modulating gene expression and cellular processes.[1][2][3] This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to facilitate the rational design of combination therapies.
Data Summary of Synergistic Combinations
The following tables summarize the quantitative assessment of synergy between this compound and other anticancer drugs across different cancer cell lines. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of this compound with Topoisomerase and Proteasome Inhibitors
| Combination Agent | Cancer Type | Cell Line(s) | Combination Index (CI) Value | Key Outcomes | Reference |
| Topotecan (Topoisomerase I Inhibitor) | Small Cell Lung Cancer | H209, H526 | CI₅₀ = 0.32 (H209), CI₅₀ = 0.56 (H526) | Strong synergistic anti-proliferative effect, induction of late S-phase arrest and apoptosis.[4] | [4] |
| Bortezomib (Proteasome Inhibitor) | Multiple Myeloma | N/A | Not specified | Synergistic apoptotic effects, reduced pancreatic tumor weight in vivo.[1] | [1] |
| Bortezomib (Proteasome Inhibitor) | Glioblastoma | N/A | Not specified | Significant synergistic cytotoxicity in preclinical studies.[5] | [5] |
Table 2: Synergistic Effects of this compound with Platinum-Based and Other Chemotherapeutic Agents
| Combination Agent | Cancer Type | Cell Line(s) | Combination Index (CI) Value | Key Outcomes | Reference |
| Cisplatin | Small Cell Lung Cancer | H209, H146 | Not specified | Enhanced cell growth inhibition, apoptosis, and cell cycle arrest.[6] | [6] |
| Cytarabine (ara-C) | Acute Leukemia | HL-60 | Synergistic (sequential administration) | Sequence-dependent synergy; this compound followed by ara-C is most effective.[7][8] | [7][8] |
| Etoposide (B1684455) | Acute Leukemia | HL-60, K562 | Additive to Synergistic | Synergism more pronounced when etoposide is given after this compound.[7][8] | [7][8] |
| Doxorubicin | Sarcoma | SW-1353 | Synergistic | Enhanced cytotoxicity of doxorubicin.[9] | [9] |
Table 3: Synergistic Effects of this compound with Targeted Therapies
| Combination Agent | Cancer Type | Cell Line(s) | Combination Index (CI) Value | Key Outcomes | Reference |
| Gefitinib (EGFR-TKI) | Non-Small Cell Lung Cancer, Hepatocarcinoma | H358, PLC/PRF5 | Synergistic | Synergistically reduced cell growth and induced apoptosis. | |
| PI3K Inhibitors (LY294002, ETP-45658) | Cutaneous T-Cell Lymphoma | MJ, HH, Myla, SeAx | Synergistic | Clear synergism at concentrations of 0.5 times the IC₅₀ and above. | |
| SANT-1 (SHH Inhibitor) | Acute Myeloid Leukemia | OCI-AML3 | CI < 1 | Potent synergy across most concentrations.[2] | [2] |
| Adaphostin | Acute Lymphoblastic Leukemia | Jurkat, Molt-4 | Synergistic (CI < 1) | Synergistically induced apoptotic DNA fragmentation. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug synergy. The following are protocols for key experiments frequently cited in studies of this compound combinations.
Cell Viability and Synergy Assessment (Chou-Talalay Method)
1. Cell Seeding:
-
Plate cells in 96-well microtiter plates at a density of 5 x 10³ cells per well.
-
Allow cells to adhere for 24 hours under standard culture conditions.
2. Drug Treatment:
-
Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO).
-
Treat cells with a range of concentrations of each drug individually and in combination at a constant ratio (e.g., based on the IC₅₀ values of the individual drugs).
-
Include a vehicle control (e.g., DMSO) for normalization.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
3. Cell Viability Assay (MTS Assay):
-
Add a solution containing a tetrazolium compound (e.g., MTS) and an electron coupling reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.
4. Data Analysis:
-
Calculate the fraction of cells affected (inhibited) for each drug concentration and combination.
-
Use software like CalcuSyn or CompuSyn to perform the Chou-Talalay median-effect analysis.
-
This analysis will generate Combination Index (CI) values, where CI < 1 indicates synergy.
Apoptosis Assessment (Caspase-3/7 Activity Assay)
1. Cell Seeding and Treatment:
-
Seed 5,000 cells per well in a 96-well, white-walled plate and allow them to attach for 24 hours.
-
Treat the cells with this compound, the combination agent, and the combination for 24 hours.
2. Caspase Activity Measurement:
-
Use a luminometric caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
Add the caspase-3/7 reagent to each well and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Express the results as the fold increase in caspase activity over untreated control cells.
Cell Cycle Analysis (Flow Cytometry)
1. Cell Treatment and Harvesting:
-
Treat cells with the drug(s) for the desired time period.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
2. Cell Fixation and Staining:
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
3. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound combinations often arise from the simultaneous targeting of multiple, interconnected signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key mechanisms.
Caption: this compound enhances cisplatin-induced DNA damage.
Caption: this compound and PI3K inhibitors synergistically block survival signals.
Caption: this compound and Bortezomib synergistically induce apoptosis.
Conclusion
The evidence strongly supports the use of this compound in combination with a wide range of anticancer drugs to achieve synergistic effects. The mechanisms underlying this synergy are multifaceted and include enhanced DNA damage, inhibition of pro-survival signaling pathways, and induction of apoptosis. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers aiming to develop more effective cancer therapies through the strategic combination of this compound with other agents. Further investigation into novel combinations and the elucidation of their precise mechanisms of action are warranted to expand the clinical utility of this therapeutic approach.
References
- 1. Integrated analysis of the molecular action of this compound identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The combination of the histone deacetylase inhibitor this compound and synthetic triterpenoids reduces tumorigenesis in mouse models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synergizes with ridaforolimus and abrogates the ridaforolimus-induced activation of AKT in synovial sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Synergistic Antitumor Effect of Decitabine and this compound Combination on HepG2 Human Hepatocellular Carcinoma Cell Line via Epigenetic Modulation of Autophagy–Apoptosis Molecular Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Anti-Tumor Efficacy of Vorinostat in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor efficacy of Vorinostat in patient-derived xenograft (PDX) models, benchmarked against other therapeutic alternatives where data is available. The information presented is supported by experimental data from preclinical studies to aid in the evaluation and design of future research.
Introduction to this compound and Patient-Derived Xenografts
This compound, also known as suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor. It functions by binding to the active site of HDAC enzymes, leading to an accumulation of acetylated histones and other proteins.[1] This epigenetic modulation results in the reactivation of tumor suppressor genes, cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis, collectively contributing to its anti-tumor effects.[2][3]
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a clinically relevant platform for evaluating the efficacy of anti-cancer agents.[4] These models are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts.[5]
Comparative Efficacy of this compound in PDX Models
The anti-tumor activity of this compound has been evaluated in various PDX models across different cancer types, both as a monotherapy and in combination with other agents.
Monotherapy and Combination Therapy Data
The following tables summarize the quantitative data on the efficacy of this compound from preclinical studies in PDX and other xenograft models.
| Cancer Type | Xenograft Model | Treatment | Key Efficacy Findings | Reference(s) |
| Epidermoid Squamous Cell Carcinoma | A431 Xenograft | This compound (100 mg/kg, IP) | Significant reduction in tumor growth (p=0.038 at day 21) compared to vehicle control. Increased apoptosis observed through TUNEL staining and cleavage of caspase-3.[6] | [6] |
| Small Cell Lung Cancer | H209 Xenograft | This compound (40 mg/kg, IP) | Modest tumor growth inhibition as a single agent. | [7] |
| Neuroblastoma | IMR-32 & SK-N-DZ Xenografts | This compound (25 mg/kg, IP) | Reduced tumor growth compared to control. | [8] |
Table 1: Efficacy of this compound Monotherapy in Xenograft Models
| Cancer Type | Xenograft Model | Combination Therapy | Key Efficacy Findings | Reference(s) |
| Small Cell Lung Cancer | H209 Xenograft | This compound (40 mg/kg, IP) + Cisplatin (1.5 mg/kg, IP) | Synergistic anti-tumor effect with significant inhibition of tumor growth (***, P < 0.001) compared to either agent alone or vehicle control.[7] | [7] |
| Neuroblastoma | IMR-32 & SK-N-DZ Xenografts | This compound (25 mg/kg, IP) + Sirolimus (2.5 mg/kg, IP) | Impressive reduction in xenograft tumor growth for both models compared to single-agent treatments or control.[8] | [8] |
Table 2: Efficacy of this compound in Combination Therapy in Xenograft Models
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized and specific experimental protocols for evaluating this compound in PDX models.
Generalized PDX Efficacy Study Protocol
-
PDX Model Establishment:
-
Fresh tumor tissue is obtained from consenting patients.
-
The tissue is fragmented into small pieces (typically 2-3 mm³) and surgically implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).[4]
-
Tumor growth is monitored regularly using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.[4]
-
Once tumors reach a predetermined volume (e.g., 150-200 mm³), the mice are randomized into treatment and control groups.[4]
-
-
Drug Formulation and Administration:
-
This compound is typically formulated in a vehicle such as DMSO for intraperitoneal (IP) injection.[4]
-
-
Efficacy Assessment:
-
Tumor volumes are measured at regular intervals (e.g., twice weekly).
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised, weighed, and processed for histological, immunohistochemical, and molecular analyses.
-
The primary endpoint is often tumor growth inhibition, calculated as the percentage change in tumor volume in the treated group compared to the control group.
-
Specific Protocol: Epidermoid Squamous Cell Carcinoma Xenograft Study[6]
-
Cell Line: Human epidermoid carcinoma A431 cells.
-
Animals: Female athymic nu/nu mice (3–5 weeks old).
-
Tumor Inoculation: 2 x 10⁶ A431 cells were injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached a palpable size, mice were randomized into two groups (n=5 per group):
-
Vehicle control (DMSO).
-
This compound (100 mg/kg body weight, IP) administered daily.
-
-
Monitoring: Tumor volume was measured every other day for 21 days.
-
Endpoint Analysis: At day 21, mice were euthanized, and tumors were excised for weight measurement, histopathology (H&E staining), and biomarker analysis (immunohistochemistry for PCNA, TUNEL assay for apoptosis, and western blot for caspases and signaling proteins).
Visualizing Mechanisms and Workflows
Signaling Pathways of this compound
This compound's primary mechanism of action is the inhibition of HDACs, which leads to the hyperacetylation of histone and non-histone proteins. This has several downstream effects on cancer cells, including the modulation of key signaling pathways like mTOR.
Caption: Mechanism of action of this compound, leading to anti-tumor effects.
Experimental Workflow for PDX Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of an anti-tumor agent like this compound in patient-derived xenograft models.
Caption: Generalized workflow for evaluating anti-tumor agents in PDX models.
Conclusion
This compound has demonstrated significant anti-tumor efficacy in patient-derived xenograft models across various cancer types, particularly in epidermoid squamous cell carcinoma and in combination with other agents for small cell lung cancer and neuroblastoma. The data suggests that this compound's ability to modulate multiple cellular pathways through HDAC inhibition makes it a promising candidate for both monotherapy and combination therapy strategies. The use of PDX models provides a robust platform for further preclinical evaluation of this compound and the identification of predictive biomarkers to guide its clinical application. Future head-to-head comparative studies in PDX models are warranted to better position this compound among other targeted and cytotoxic therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Epigenetics: Mechanisms and Crosstalk of a HDAC Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Patient-Derived Tumor Xenograft Models: Toward the Establishment of Precision Cancer Medicine | MDPI [mdpi.com]
- 6. This compound, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Vorinostat and Belinostat for Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent histone deacetylase (HDAC) inhibitors, Vorinostat and Belinostat, for the treatment of hematological malignancies. This document synthesizes data from key clinical trials to objectively compare their performance, supported by detailed experimental protocols and visualizations of their mechanisms of action.
Introduction
This compound (Zolinza®) and Belinostat (Beleodaq®) are both pan-HDAC inhibitors that have demonstrated efficacy in certain hematological cancers.[1] They function by inhibiting histone deacetylase enzymes, leading to the accumulation of acetylated histones and non-histone proteins. This results in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in malignant cells.[1] While both drugs share a common mechanism, their clinical applications, efficacy, and safety profiles exhibit notable differences.
Mechanism of Action
Both this compound and Belinostat are hydroxamic acid-derived compounds that inhibit class I and II HDACs.[2][3] Their primary mode of action involves the chelation of the zinc ion within the catalytic domain of HDAC enzymes, thereby preventing the deacetylation of lysine (B10760008) residues on histone and non-histone proteins.[2] This leads to a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes.[4] The downstream effects include the induction of cell cycle arrest, differentiation, and apoptosis.[4]
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Cancer biology: mechanism of antitumour action of this compound (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Vorinostat's anti-proliferative effects across multiple sarcoma cell lines
For Immediate Release
This guide provides a comparative analysis of the anti-proliferative effects of Vorinostat, a histone deacetylase (HDAC) inhibitor, across a panel of sarcoma cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of sarcoma.
Executive Summary
This compound demonstrates broad anti-proliferative activity against various sarcoma subtypes, albeit with varying potency. This is evidenced by a range of half-maximal inhibitory concentrations (IC50) across different cell lines. The primary mechanisms of action appear to be the induction of cell cycle arrest, predominantly at the G1/S phase, and the initiation of apoptosis. This guide summarizes the quantitative data on this compound's efficacy, details the experimental protocols used to generate this data, and illustrates the key signaling pathways involved.
Comparative Anti-Proliferative Activity of this compound
The efficacy of this compound in inhibiting the proliferation of various sarcoma cell lines is summarized in the tables below. The data highlights the differential sensitivity of sarcoma subtypes to this compound treatment.
Table 1: IC50 Values of this compound in Sarcoma Cell Lines
| Sarcoma Subtype | Cell Line | IC50 (µM) | Citation |
| Synovial Sarcoma | SW-982 | 8.6 | [1] |
| Chondrosarcoma | SW-1353 | 2.0 | [1] |
| Ewing Sarcoma | A4573 | ~0.53 (200 ng/ml) | |
| Ewing Sarcoma | TC32 | ~0.53 (200 ng/ml) | |
| Uterine Sarcoma | MES-SA | Efficiently suppressed at 3 µM | [2] |
| Synovial Sarcoma | HS-SY-II | 0.44 | [3] |
| Synovial Sarcoma | SYO-I | 0.561 | [3] |
Note: The IC50 for Ewing Sarcoma cell lines was converted from ng/ml to µM based on the molecular weight of this compound (264.32 g/mol ).
Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis
| Sarcoma Subtype | Cell Line | Effect on Cell Cycle | Quantitative Data (Cell Cycle) | Effect on Apoptosis | Quantitative Data (Apoptosis) | Citation |
| Synovial Sarcoma | SW-982 | G1/S Phase Arrest | Significant increase in G1 phase | Induction of Apoptosis | 21% cleaved caspase-3 positive cells | [1] |
| Chondrosarcoma | SW-1353 | G1/S Phase Arrest | Significant increase in G1 phase | Induction of Apoptosis | 28% cleaved caspase-3 positive cells | [1] |
| Fibrosarcoma | HT1080 | Inhibition of proliferation | Not specified | No significant effect on basal apoptosis | Not specified | [4] |
| Leiomyosarcoma | SK-LMS-1 | Inhibition of proliferation | Not specified | No significant effect on basal apoptosis | Not specified | [4] |
| Liposarcoma | SW872 | Inhibition of proliferation | Not specified | No significant effect on basal apoptosis | Not specified | [4] |
| Ewing Sarcoma | A4573, TC32 | G0/G1 Phase Arrest | Accumulation of cells in G0/G1 | Induction of Apoptosis | Cleavage of caspase-3 and PARP |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTS/MTT Assay)
This protocol is used to determine the dose-dependent effect of this compound on the viability of sarcoma cell lines.
Materials:
-
Sarcoma cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound (Suberoylanilide Hydroxamic Acid, SAHA)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed sarcoma cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. The IC50 value is calculated using a suitable software by plotting the percentage of cell viability against the log of the this compound concentration.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on the cell cycle distribution of sarcoma cells.
Materials:
-
Sarcoma cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., IC50 value) for 24 to 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Caspase Activity and Cleaved Caspase-3 Staining)
This protocol is used to quantify the induction of apoptosis in sarcoma cells following this compound treatment.
Materials:
-
Sarcoma cell line of interest
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay kit or equivalent
-
Luminometer
-
Anti-cleaved caspase-3 antibody
-
Fluorescently-labeled secondary antibody
-
Flow cytometer
Procedure (Caspase 3/7 Activity):
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound for the desired time points (e.g., 24, 48, 72 hours).
-
Assay: Add the Caspase-Glo® 3/7 reagent to each well, incubate at room temperature, and measure the luminescence using a luminometer.
Procedure (Cleaved Caspase-3 Staining):
-
Cell Treatment and Harvesting: Treat cells with this compound, harvest, and fix as described for cell cycle analysis.
-
Permeabilization and Staining: Permeabilize the cells and stain with a primary antibody against cleaved caspase-3, followed by a fluorescently-labeled secondary antibody.
-
Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of cells positive for cleaved caspase-3.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound in sarcoma cells and a general experimental workflow for assessing its anti-proliferative effects.
Caption: Signaling pathways affected by this compound in sarcoma cells.
Caption: General workflow for assessing this compound's effects.
References
- 1. Histone deacetylase inhibitors this compound and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor this compound suppresses the growth of uterine sarcomas in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synergizes with ridaforolimus and abrogates the ridaforolimus-induced activation of AKT in synovial sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histone Deacetylase Inhibitor this compound Selectively Sensitizes Fibrosarcoma Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Vorinostat and Trichostatin A: Unraveling Their Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent histone deacetylase (HDAC) inhibitors, Vorinostat (suberoylanilide hydroxamic acid, SAHA) and Trichostatin A (TSA). Both compounds are widely utilized in preclinical research to investigate the role of histone acetylation in gene expression and are explored for their therapeutic potential, particularly in oncology. This document outlines their mechanisms of action, comparative efficacy, and the downstream effects on gene expression, supported by experimental data and detailed protocols.
Mechanism of Action: Reversing Epigenetic Silencing
This compound and Trichostatin A are potent inhibitors of class I and II HDAC enzymes.[1][2] By blocking these enzymes, they prevent the removal of acetyl groups from lysine (B10760008) residues on histones. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of genes that were previously silenced.[3] This re-activation of tumor suppressor genes and other regulatory genes is central to their anti-cancer effects.[4] this compound has been shown to bind directly to the active site of HDACs, chelating the zinc ion essential for enzymatic activity.[3] Similarly, TSA is a potent, reversible inhibitor of HDACs.[5]
Comparative Efficacy: In Vitro Inhibition of Cancer Cell Growth
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for this compound and Trichostatin A across various cancer cell lines, demonstrating their anti-proliferative activity.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV4-11 | Leukemia | 0.630 | [1] |
| Daudi | Lymphoma | 0.493 | [1] |
| PANC-1 | Pancreatic Cancer | 0.47 ± 0.21 | [6] |
| MiaPaCa-2 | Pancreatic Cancer | 1.83 ± 0.52 | [6] |
| OCI-AML3 | Acute Myeloid Leukemia | 1.55 (24h), 0.42 (72h) | [7] |
| SMMC7721 | Hepatocellular Carcinoma | 2.54 | [8] |
| BEL7402 | Hepatocellular Carcinoma | 2.91 | [8] |
| HepG2 | Hepatocellular Carcinoma | 3.26 | [8] |
Table 2: IC50 Values of Trichostatin A in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | 0.29 ± 0.04 | [6] |
| MiaPaCa-2 | Pancreatic Cancer | 0.38 ± 0.15 | [6] |
| H292 | Lung Cancer | ~0.1 | [2] |
| HCC15 | Lung Cancer | ~0.05 | [2] |
| H1437 | Lung Cancer | >1 | [2] |
| MCF-7 | Breast Cancer | ~0.1 | [2] |
| T-47D | Breast Cancer | ~0.1 | [2] |
Impact on Gene and Protein Expression
Both this compound and TSA modulate the expression of a wide array of genes and proteins involved in key cellular processes such as cell cycle control, apoptosis, and cell adhesion.
Table 3: Comparative Effects on Gene and Protein Expression
| Target Gene/Protein | Effect of this compound | Effect of Trichostatin A | Cell Line/Context | Reference |
| Histone Acetylation | Increased (H3, H4) | Increased (H3, H4) | Lens Epithelial Cells, Breast Cancer Cells | [3][9] |
| HDAC1, 7, 8 (mRNA) | Significantly Decreased | Significantly Decreased | PANC-1, MiaPaCa-2 | [4] |
| E-cadherin (mRNA) | Upregulated | Upregulated | PANC-1, MiaPaCa-2 | [4] |
| Vimentin (mRNA) | Significantly Decreased | Significantly Decreased | PANC-1, MiaPaCa-2 | [4] |
| p21 (CDKN1A) | Upregulated | Upregulated | Sarcoma, Breast Cancer, Endometrial Cancer Cells | [10][11][12] |
| Cyclin D1 | Downregulated | Downregulated | Endometrial Cancer, Breast Cancer Cells | [12][13] |
| Apoptosis | Induced | Induced | Sarcoma, Pancreatic Cancer Cells | [6][10] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions affected by these inhibitors and the methods used to study them, the following diagrams are provided.
References
- 1. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential response of cancer cells to HDAC inhibitors trichostatin A and depsipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Paradoxical effects of trichostatin A: inhibition of NF-Y-associated histone acetyltransferase activity, phosphorylation of hGCN5 and downregulation of cyclin A and B1 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Integrated analysis of the molecular action of this compound identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histone deacetylase inhibitors trichostatin A and this compound inhibit TGFβ2-induced lens epithelial-to-mesenchymal cell transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors this compound and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
- 12. The Mechanism of Action of the Histone Deacetylase Inhibitor this compound Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitor, Trichostatin A induces ubiquitin-dependent cyclin D1 degradation in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Vorinostat
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Vorinostat, a histone deacetylase inhibitor used in cancer research and treatment, is classified as a hazardous substance requiring meticulous disposal procedures to mitigate risks to personnel and the environment.[1][2][3] This guide provides essential, step-by-step information for the proper disposal of this compound.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure, as this compound is suspected of causing genetic defects and may damage fertility.[1][2]
Required Personal Protective Equipment:
-
Gloves: Wear protective gloves.
-
Protective Clothing: A lab coat or gown should be worn.
-
Eye/Face Protection: Use safety glasses or goggles. For tasks with a higher risk of dust generation, a face shield is recommended.[1]
General Safety Precautions:
-
Do not handle the substance until all safety precautions have been read and understood.[1][2]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][4]
-
Handle in a well-ventilated area, and if ventilation is insufficient, use local exhaust ventilation.[1][4]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
Spill Cleanup Procedures:
-
Evacuate the Area: Evacuate personnel from the affected area.[4]
-
Ventilate the Area: Ensure adequate ventilation.
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[1][2] Avoid dispersal of dust into the air.[3]
-
Cleanup:
-
Decontaminate: Scrub surfaces and equipment with alcohol to decontaminate them.[4]
-
Dispose of Cleanup Materials: All contaminated materials, including absorbents and cleaning supplies, should be disposed of as hazardous waste according to the procedures outlined below.[4]
III. Disposal Procedures for this compound Waste
Proper disposal of this compound and any contaminated materials is critical and must be conducted in compliance with all applicable local, state, and federal regulations.[4]
Step-by-Step Disposal Guide:
-
Segregation: All this compound waste, including unused product, contaminated lab supplies (e.g., gloves, vials, absorbent pads), and empty containers, must be segregated from non-hazardous waste.
-
Labeling and Packaging:
-
Place the waste in a designated, sealable, and properly labeled container.[5]
-
The container should clearly indicate that it contains cytotoxic/hazardous waste.
-
-
Storage: Store the sealed waste container in a secure, designated area away from incompatible materials.[1] The storage area should be cool and well-ventilated.[4]
-
Final Disposal:
-
The primary recommended method of disposal is to return the pharmaceutical to the manufacturer for proper disposal.[5]
-
Alternatively, the waste must be transported by a licensed medical or hazardous waste contractor.[5]
-
The final disposal should be carried out at an approved and licensed waste disposal plant, hazardous or toxic waste landfill, or incinerator.[1][2][5]
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.[4]
-
IV. Quantitative Data
Currently, publicly available safety data sheets and disposal guidelines for this compound do not specify quantitative data such as concentrations for chemical neutralization or specific timeframes for decontamination procedures. The emphasis is on containment, segregation, and disposal through licensed hazardous waste facilities.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Personal protective equipment for handling Vorinostat
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of Vorinostat is paramount. This guide provides immediate and essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans. Adherence to these guidelines is critical due to the hazardous nature of this compound, which is suspected of causing genetic defects and may damage fertility or the unborn child.[1][2][3][4]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various stages of handling.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves.[2][5] | To prevent skin contact with the active pharmaceutical ingredient. It is advised to change gloves frequently.[2][5] |
| Protective Clothing | Impervious protective clothing (e.g., gown, apron, boots).[2][3][5] | To protect the body from contamination.[2] |
| Eye/Face Protection | Safety goggles with side-shields or a face shield.[2][3][5][6] | To protect the eyes from dust or splashes.[2] |
| Respiratory Protection | Use a suitable respirator if adequate local exhaust ventilation is not available or if exposure assessment indicates a need.[3][5] | To prevent inhalation of dust particles, especially when there is a risk of aerosol formation.[3] |
Handling and Operational Plan
Safe handling of this compound involves a series of procedural steps designed to minimize exposure and prevent contamination.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a well-ventilated, locked area, away from incompatible materials such as strong oxidizing agents.[2][3]
Preparation and Use:
-
Work Area: Conduct all handling activities in a designated area with controlled access, such as a chemical fume hood or a ventilated enclosure, to minimize dust generation and accumulation.[2]
-
Personal Preparation: Before handling, ensure all required PPE is donned correctly. Wash hands thoroughly before and after handling.[2]
-
Handling Capsules: this compound capsules should not be opened or crushed to avoid creating airborne dust.[7][8][9]
-
Avoiding Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[2][3]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate action is necessary to mitigate risks.
Spill Cleanup:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep or vacuum the material and place it in a suitable container for disposal. Avoid creating dust.[4]
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Dispose of all contaminated materials as hazardous waste.[4]
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
Inhalation: Move the person to fresh air.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][3]
-
In all cases of exposure, seek immediate medical attention.[2][4]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.
-
Waste Classification: this compound is classified as an environmentally hazardous substance.[2][4]
-
Disposal Method: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][4]
-
Contaminated Materials: All disposable PPE, cleaning materials, and any other items that have come into contact with this compound should be considered hazardous waste and disposed of accordingly.[10] Empty containers should be taken to an approved waste handling site for recycling or disposal.[2][4] Procedures for the proper disposal of antineoplastic agents should be followed.[7][8]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. merck.com [merck.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. merck.com [merck.com]
- 5. merck.com [merck.com]
- 6. echemi.com [echemi.com]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. drugs.com [drugs.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. safety.duke.edu [safety.duke.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
